6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-methoxy-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAGLVIVPXRGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, a compound of interest within the medicinally significant benzisoxazole class of heterocycles.[1][2] While this specific molecule is cataloged, detailed experimental data for its characterization is not widely published.[3] This document, therefore, serves as an in-depth, predictive guide for researchers. It outlines a plausible synthetic pathway and details the expected outcomes from a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized, providing a robust, self-validating methodology for confirming the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous approach to structural verification of novel benzisoxazole derivatives.
Introduction: The Significance of the Benzisoxazole Scaffold
The benzo[d]isoxazole (or 1,2-benzisoxazole) ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of substituents, such as a methoxy group at the 6-position and a carboxylic acid at the 3-position, is anticipated to modulate the molecule's physicochemical properties and biological activity, making unambiguous structural confirmation a prerequisite for any further development.
This guide will systematically deconstruct the process of confirming the structure of this compound (summarized in Table 1 ), from synthesis to definitive spectroscopic analysis.
| Compound Attribute | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C₉H₇NO₄ | [3] |
| Molecular Weight | 193.16 g/mol | [3] |
| CAS Number | 28691-48-7 | [3] |
| Predicted Structure | ![]() | N/A |
Table 1: Key Identifiers for this compound.
Proposed Synthesis Pathway
The proposed two-step synthesis begins with the nitration of 2-hydroxy-4-methoxybenzoic acid. The resulting nitro-substituted intermediate can then undergo reductive cyclization to form the desired benzisoxazole ring.
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of 2-hydroxy-4-methoxybenzoic acid
-
Cool a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (fuming nitric acid in glacial acetic acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, 2-hydroxy-4-methoxy-5-nitrobenzoic acid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Reductive Cyclization to form this compound
-
Dissolve the 2-hydroxy-4-methoxy-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C).
-
If using sodium dithionite, add it portion-wise and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
This synthetic approach is logical because the electron-donating nature of the hydroxyl and methoxy groups directs the electrophilic nitration to the ortho/para positions, and subsequent reduction of the nitro group in proximity to the phenolic hydroxyl facilitates the intramolecular cyclization to form the stable isoxazole ring.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Analysis and Data Interpretation
The core of structure elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques.[5][6] This section details the predicted spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[6][7] For the target molecule, we predict the key signals in both ¹H and ¹³C NMR spectra.
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.[8]
The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, a methoxy group, and a carboxylic acid proton.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~13.5 | broad singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal that can exchange with D₂O.[9][10] |
| ~7.8-8.0 | d | 1H | H-7 | The proton ortho to the isoxazole oxygen and part of the fused benzene ring. Its exact shift is influenced by the overall electronic structure. |
| ~7.4-7.6 | d | 1H | H-4 | The proton ortho to the fused isoxazole nitrogen. Aromatic protons in benzisoxazoles typically resonate between 7.0-8.5 ppm.[11] |
| ~7.1-7.3 | dd | 1H | H-5 | This proton is coupled to both H-4 and H-7, appearing as a doublet of doublets. |
| ~3.9 | s | 3H | OCH₃ | Methoxy groups on an aromatic ring typically appear as a sharp singlet between 3.8 and 4.0 ppm.[12][13][14] |
Table 2: Predicted ¹H NMR data and interpretation.
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~165-170 | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[8] |
| ~160-165 | C-7a | Quaternary carbon of the benzene ring fused to the isoxazole oxygen. |
| ~155-160 | C-6 | Aromatic carbon bearing the electron-donating methoxy group. |
| ~150-155 | C-3 | Carbon of the isoxazole ring bonded to the carboxylic acid. |
| ~140-145 | C-3a | Quaternary carbon of the benzene ring fused to the isoxazole nitrogen. |
| ~120-125 | C-4 | Aromatic CH carbon. |
| ~115-120 | C-7 | Aromatic CH carbon. |
| ~100-105 | C-5 | Aromatic CH carbon. |
| ~56 | OCH₃ | Methoxy carbons typically appear in the 55-60 ppm range.[12] |
Table 3: Predicted ¹³C NMR data and interpretation.
-
COSY (Correlation Spectroscopy): Will confirm the coupling between adjacent aromatic protons (H-4, H-5, H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon (H-4 to C-4, H-5 to C-5, H-7 to C-7, and the OCH₃ protons to the OCH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing the overall connectivity. Key expected correlations include:
-
The OCH₃ protons to C-6.
-
H-7 to C-5, C-7a, and C-3a.
-
H-4 to C-5, C-6, and C-3a.
-
The COOH proton (if observed) to C-3.
-
Caption: Integration of NMR data for structure confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
-
Prepare a sample using either the KBr pellet method or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch in a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[10][15] |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) | Conjugation with the isoxazole ring may shift this value slightly compared to a saturated carboxylic acid.[15] |
| ~1600-1620 | Medium | C=N stretch (Isoxazole) & C=C stretch (Aromatic) | Overlapping bands typical for aromatic heterocyclic systems. |
| ~1250-1300 | Strong | C-O stretch (Aromatic Ether & Carboxylic Acid) | Strong asymmetric C-O-C stretch from the methoxy group and C-O stretch from the acid. |
| ~1020-1075 | Medium | C-O stretch (Aromatic Ether) | Symmetric C-O-C stretch from the methoxy group. |
Table 4: Predicted key IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which helps in confirming the structure.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for a polar molecule like this.
-
Acquire the spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
| Ion Mode | Predicted m/z | Formula | Interpretation |
| Negative | 192.0302 | [C₉H₆NO₄]⁻ | [M-H]⁻, loss of the acidic carboxylic proton. |
| Positive | 194.0448 | [C₉H₈NO₄]⁺ | [M+H]⁺, protonation likely on the isoxazole nitrogen. |
Table 5: Predicted high-resolution mass spectrometry data.
A key fragmentation pathway would involve the loss of CO₂ (44 Da) from the carboxyl group, a common fragmentation for carboxylic acids.
Ultimate Structure Confirmation: X-Ray Crystallography
While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the only definitive, unambiguous proof of molecular structure and stereochemistry in the solid state.[16][17]
Protocol: X-Ray Crystallography
-
Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software. The resulting electron density map will reveal the precise spatial arrangement of all atoms, confirming connectivity and bond lengths/angles.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a foundation of logical synthesis followed by multi-faceted spectroscopic analysis. This guide provides a robust, predictive framework for researchers to follow. By comparing experimentally obtained data with the predicted ¹H NMR, ¹³C NMR, IR, and MS signatures detailed herein, scientists can confidently confirm the identity and purity of their synthesized material. The integration of 1D and 2D NMR techniques is paramount for establishing the precise connectivity of the molecule, while high-resolution mass spectrometry validates its elemental composition. For absolute confirmation, single-crystal X-ray analysis remains the gold standard. This comprehensive approach ensures the scientific integrity required for advancing novel compounds in the fields of chemical research and drug development.
References
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
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PMC - NIH. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
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ACS Publications. (2024, November 5). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
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ResearchGate. (2025, October 16). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]
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sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
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Journal of Pharmaceutical and Biological Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]
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SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Unibo. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]
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Arkat USA. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Semantic Scholar. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved from [Link]
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PMC - NIH. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]
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A Technical Guide to the Biological Activity of 6-Methoxy-1,2-Benzisoxazole-3-Carboxylic Acid Derivatives
Foreword
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] This guide delves into a specific, promising subclass: 6-methoxy-1,2-benzisoxazole-3-carboxylic acid derivatives. The strategic placement of a methoxy group at the 6-position and a carboxylic acid (or its derivative form) at the 3-position significantly influences the molecule's electronic properties, steric profile, and hydrogen bonding capabilities. These modifications are pivotal in modulating interactions with biological targets, leading to a wide spectrum of therapeutic potentials. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and evaluation methodologies for this important class of compounds.
The 1,2-Benzisoxazole Core: A Versatile Pharmacophore
The benzisoxazole ring system, an aromatic benzene ring fused to an isoxazole ring, is a bioisosteric replacement for other functionalities and serves as a robust framework for drug design.[4] Its derivatives have been successfully developed into drugs for a range of conditions, including antipsychotics, anti-inflammatory agents, and antimicrobials.[1][5][6] The versatility of this scaffold lies in its relative stability and the reactive sites it offers for functionalization, allowing chemists to fine-tune the pharmacological profile of the resulting molecules.[7]
The introduction of a carboxylic acid moiety at the 3-position is particularly significant. This group can act as a key interaction point with biological receptors, participate in hydrogen bonding, or serve as a handle for creating further derivatives such as amides and esters, thereby expanding the chemical space for drug discovery.
Spectrum of Biological Activities
Derivatives of 6-methoxy-1,2-benzisoxazole-3-carboxylic acid have demonstrated a remarkable array of biological activities. The following sections detail the most prominent of these, supported by mechanistic insights and experimental evidence.
Anticancer Activity
The quest for novel anticancer agents has identified benzisoxazole derivatives as a promising area of investigation.[1][2] Specific derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer and acute myeloid leukemia (AML).[8][9][10]
Mechanism of Action: A key mechanism implicated in the anticancer effects of some benzisoxazole derivatives is the inhibition of histone deacetylases (HDACs).[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones and other proteins, such as tubulin, resulting in cell cycle arrest and apoptosis in cancer cells. One study demonstrated that a 1,2,3-triazole moiety attached to the 1,2-benzisoxazole heterocycle induced cytotoxicity in AML cells by inducing apoptosis and increasing the sub-G1 cell population.[9]
The workflow for identifying such potent anticancer agents often follows a structured path from synthesis to biological evaluation.
Caption: General workflow for anticancer drug discovery with benzisoxazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Benzisoxazole derivatives have been explored as potent anti-inflammatory agents.[1][11][12][13] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[11][12] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to COX-1 inhibition.[12] Research has focused on designing selective COX-2 inhibitors based on the benzoxazole/benzisoxazole scaffold.[12]
Some derivatives have shown potent inhibition of carrageenan-induced and arachidonic acid-induced paw edema in animal models, indicating significant in vivo anti-inflammatory effects.[14]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[2] Benzisoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][6][11][15]
Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the benzisoxazole ring are critical for antimicrobial potency. For example, compounds bearing electron-withdrawing groups, such as a nitro group, have shown good anti-inflammatory activity, while other substitutions enhance antibacterial effects against pathogens like Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.[1]
Table 1: Summary of Reported Biological Activities
| Biological Activity | Target/Mechanism | Relevant Derivatives/Scaffold | References |
| Anticancer | HDAC Inhibition, Tubulin Acetylation, VEGFR2 Inhibition | 1,2,3-Triazole tethered 1,2-benzisoxazoles | [9][16] |
| Anti-inflammatory | COX-1/COX-2 Inhibition, Lipoxygenase Inhibition | 6-Acyl-3-substituted-2(3H)-benzoxazolones | [11][12][14] |
| Antimicrobial | Broad Spectrum Antibacterial & Antifungal | Substituted 3-(aminoalkylamino)-1,2-benzisoxazoles | [1][15][17] |
| Antipsychotic | Dopamine D2 & Serotonin 5-HT2A Receptor Antagonism | 3-(Piperidin-4-yl)-1,2-benzisoxazoles (e.g., Risperidone) | [2][5] |
| Antitubercular | Inhibition of Mycobacterium tuberculosis | Various Benzisoxazole Analogs | [1][2] |
| AChE Inhibition | Acetylcholinesterase (AChE) Inhibition | N-benzylpiperidine benzisoxazoles | [4] |
| Antioxidant | Free Radical Scavenging (DPPH, Superoxide) | Benzisoxazoles with methyl/methoxy substituents | [1][11] |
Neuropharmacological Activities
The benzisoxazole scaffold is famously represented in the field of neuropharmacology by atypical antipsychotic drugs like Risperidone and Paliperidone.[5] These drugs primarily act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[5] While most of these drugs are not carboxylic acid derivatives, this inherent activity of the scaffold suggests that novel derivatives could be designed to modulate these or other CNS targets.
Furthermore, a series of N-benzylpiperidine benzisoxazoles were developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key strategy for the palliative treatment of Alzheimer's Disease. These findings highlight the potential of the benzisoxazole core in addressing neurodegenerative disorders.[4]
Caption: Proposed mechanism of anticancer activity via HDAC inhibition.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Antibacterial Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[1]
Objective: To determine the MIC of a test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus (Gram-positive), E. coli (Gram-negative)).[7]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compound dissolved in DMSO.
-
Standard antibiotic (e.g., Gentamicin).[7]
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
Methodology:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a diluted bacterial suspension and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The 6-methoxy-1,2-benzisoxazole-3-carboxylic acid framework and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated activities across anticancer, anti-inflammatory, antimicrobial, and neuropharmacological domains underscore the value of the benzisoxazole scaffold.[1] Future research should focus on synthesizing novel analogs to refine structure-activity relationships, improve selectivity for specific biological targets (e.g., COX-2 over COX-1, or specific HDAC isoforms), and enhance pharmacokinetic profiles. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation therapeutics based on this privileged core structure.[12]
References
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- Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.).
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- Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). Bioorganic & Medicinal Chemistry, 23(18), 6157-65.
- Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In Springer Proceedings in Materials (Vol. 15, pp. 81-98). Springer, Singapore.
- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.).
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry, 116, 105334.
- Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. (1996). Il Farmaco, 51(11), 707-13.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. (n.d.). Oriental Journal of Chemistry.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). Medicinal Chemistry, 18(7), 803-815.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (n.d.).
- SYNTHESIS AND EVALUATION OF ANTI-INFLAMMATORY AND ANTIBACTERIAL ACTIVITIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES. (2016).
- Synthesis, Anti-Breast Cancer Activity, and Molecular Modeling of Some Benzothiazole and Benzoxazole Derivatives. (2025).
- Erol, D. D., et al. (1994). Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. Journal of Pharmaceutical Sciences, 83(3), 273-5.
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The Pharmacological Profile of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological potential of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes the extensive research on the benzo[d]isoxazole scaffold, a privileged structure in medicinal chemistry. By examining the known biological activities, structure-activity relationships, and pharmacokinetic profiles of structurally related analogs, we project a plausible pharmacological profile for the title compound and outline a strategic framework for its investigation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel benzisoxazole derivatives.
Introduction: The Promise of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole core is a heterocyclic motif of significant interest in contemporary drug discovery, recognized for its versatile biological activities.[1] This "privileged scaffold" is present in a number of approved drugs and clinical candidates, underscoring its therapeutic potential across a spectrum of diseases.[1] The inherent physicochemical properties of the benzisoxazole ring system allow for favorable interactions with a variety of biological targets. The fusion of the benzene and isoxazole rings creates a rigid, planar structure that can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of benzo[d]isoxazole have demonstrated a remarkable range of pharmacological effects, including:
-
Anticancer Activity
-
Anti-inflammatory Effects
-
Antimicrobial Properties
-
Neuroprotective Actions
The subject of this guide, this compound, incorporates two key functional groups: a methoxy group at the 6-position and a carboxylic acid at the 3-position. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the carboxylic acid moiety can serve as a critical interaction point with biological targets and impact solubility and pharmacokinetic profiles. This unique combination of features warrants a thorough investigation into its potential as a novel therapeutic agent.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of benzo[d]isoxazole-3-carboxylic acids can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a substituted 2-hydroxybenzonitrile precursor. The general workflow for such a synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-hydroxy-4-methoxybenzonitrile A plausible starting point is the appropriate substituted salicylaldehyde. The synthesis would proceed via conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Step 2: Cyclization to form the Benzo[d]isoxazole Ring The 2-hydroxy-4-methoxybenzonitrile can then undergo cyclization. A common method involves reaction with a hydroxylamine derivative, which upon intramolecular cyclization yields the benzo[d]isoxazole ring system.
Step 3: Introduction of the Carboxylic Acid Moiety The carboxylic acid at the 3-position can be introduced through various methods, such as the hydrolysis of a corresponding ester or nitrile precursor.
Diagram of a Representative Synthetic Pathway
Caption: A generalized synthetic route to this compound.
Projected Pharmacological Profile
Based on the extensive literature on benzo[d]isoxazole derivatives, we can project a multifaceted pharmacological profile for this compound. The following sections explore the most probable therapeutic areas and the underlying mechanistic rationale.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzo[d]isoxazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Mechanisms of Action:
-
Kinase Inhibition: Benzisoxazole derivatives have been investigated as inhibitors of various kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Several analogs have been shown to induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another mechanism by which these compounds can inhibit tumor growth.
While no direct data exists for the title compound, the presence of the methoxy group on the benzene ring could influence its interaction with specific biological targets. It is plausible that this compound could exhibit activity against various cancer cell lines.
Anti-inflammatory Activity
The benzo[d]isoxazole scaffold is a constituent of compounds with known anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.
Potential Mechanisms of Action:
-
COX/LOX Inhibition: Some isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
-
Cytokine Modulation: The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be modulated by benzisoxazole compounds.
The carboxylic acid moiety of this compound could potentially mimic the acidic group of non-steroidal anti-inflammatory drugs (NSAIDs) that interact with the active site of COX enzymes.
Antimicrobial Activity
The benzisoxazole nucleus has been incorporated into various antimicrobial agents. The mechanism of action often involves the inhibition of essential bacterial or fungal enzymes.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Key enzymes in microbial metabolic pathways can be targeted by benzisoxazole derivatives.
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the microbial cell wall.
The lipophilicity imparted by the methoxy group could enhance the penetration of this compound through microbial cell membranes, potentially contributing to its antimicrobial efficacy.
Neuroprotective Effects
Derivatives of benzisoxazole have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are thought to arise from their ability to modulate various pathways involved in neuronal survival and function.
Potential Mechanisms of Action:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurodegenerative disorders. The benzisoxazole ring may possess radical scavenging properties.
-
Modulation of Neurotransmitter Systems: Some benzisoxazole-containing drugs, such as the atypical antipsychotic risperidone, act on dopamine and serotonin receptors.[1]
Further investigation is required to determine if this compound can cross the blood-brain barrier and exert effects on the central nervous system.
Pharmacokinetics and Metabolism: A Predictive Overview
While specific pharmacokinetic data for this compound is unavailable, we can infer potential properties based on general observations for benzisoxazole and related heterocyclic compounds.[2]
Absorption: The oral bioavailability of benzisoxazole derivatives can be variable and is influenced by factors such as lipophilicity and solubility. The presence of the carboxylic acid may impact its absorption from the gastrointestinal tract.
Distribution: Plasma protein binding is a common characteristic of many drugs containing aromatic heterocyclic scaffolds. The extent of binding will influence the free drug concentration and its distribution into tissues.
Metabolism: The metabolic fate of this compound is likely to involve several pathways. The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes. The carboxylic acid moiety could undergo glucuronidation. The benzisoxazole ring itself can also be subject to metabolic cleavage. For instance, paliperidone, a metabolite of risperidone, undergoes benzisoxazole scission as one of its metabolic pathways.[3]
Excretion: The primary route of excretion for the parent compound and its metabolites is expected to be through the kidneys (urine) and/or the liver (bile/feces).
Experimental Workflow for ADME Profiling
A standard workflow to characterize the ADME properties of a novel compound like this compound would include:
Diagram of a Standard ADME Profiling Workflow
Caption: A typical experimental workflow for assessing the ADME properties of a new chemical entity.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant therapeutic potential, stemming from the well-established and diverse biological activities of the benzo[d]isoxazole scaffold. Based on the analysis of structurally related compounds, this molecule is a promising candidate for investigation in the fields of oncology, inflammation, infectious diseases, and neuroprotection.
The immediate next steps in the evaluation of this compound should involve its chemical synthesis and subsequent screening in a panel of in vitro assays to confirm its biological activity. A comprehensive assessment of its ADME and toxicological properties will be crucial for its further development as a potential drug candidate. The insights provided in this technical guide offer a foundational roadmap for the systematic exploration of the pharmacological profile of this compound and its potential journey from a promising molecule to a therapeutic reality.
References
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Dixit, R., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
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Priya, R., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 12(48), 31057-31081. [Link]
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Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In: Tailored Functional Materials. Springer Proceedings in Materials, vol 15. Springer, Singapore. [Link]
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Manjunatha, K. S., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-Cancer Agents in Medicinal Chemistry, 19(6), 827-839. [Link]
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Badgujar, M. P., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
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An In-depth Technical Guide to 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzo[d]isoxazole-3-carboxylic acid, a notable member of the benzisoxazole family of heterocyclic compounds, has garnered attention within the scientific community for its versatile chemical structure and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, a detailed exploration of its synthetic methodologies, and an analysis of its significance in research and drug development. The benzisoxazole scaffold is a privileged structure in drug discovery, known to impart a range of biological activities to molecules that contain it.
Historical Context and Discovery
The precise historical account of the initial discovery of this compound is not extensively documented in seminal, standalone publications. Its emergence is more likely linked to broader research efforts into the synthesis and derivatization of the benzisoxazole core for the exploration of novel pharmacophores. The CAS number for this compound is 28691-48-7.[1] The development of synthetic routes to various substituted benzisoxazoles was driven by the discovery of the diverse biological activities associated with this heterocyclic system, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
The scientific impetus for synthesizing this specific molecule likely arose from the desire to investigate how the incorporation of a methoxy group at the 6-position and a carboxylic acid at the 3-position of the benzisoxazole ring would influence its physicochemical properties and biological activity. The methoxy group can enhance metabolic stability and cell permeability, while the carboxylic acid moiety can act as a handle for further chemical modifications or as a key interacting group with biological targets.
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that relies on established principles of heterocyclic chemistry. The most logical and widely applicable synthetic route commences with the commercially available starting material, 2-Hydroxy-4-methoxybenzaldehyde.
Overall Synthetic Scheme
The synthesis can be conceptually broken down into two primary stages: the formation of an intermediate oxime, followed by the cyclization to construct the benzisoxazole ring system, and subsequent modifications to yield the final carboxylic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde oxime
This initial step involves the condensation of 2-Hydroxy-4-methoxybenzaldehyde with hydroxylamine. The causality behind this choice is the well-established reaction between an aldehyde and hydroxylamine to form an oxime, a necessary precursor for the subsequent cyclization.
-
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 2-Hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.
-
Add the hydroxylamine solution to the aldehyde solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into cold water to precipitate the oxime.
-
The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for purification.
-
Step 2: Cyclization to Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate
The formation of the benzisoxazole ring is achieved through an intramolecular cyclization of the oxime. This is often accomplished by an oxidative cyclization or a related method that facilitates the formation of the N-O bond. A common strategy involves the reaction with a reagent that can also introduce the carboxylate functionality.
-
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde oxime
-
Ethyl 2-chloroacetoacetate (or a similar reagent)
-
A suitable base (e.g., sodium ethoxide in ethanol)
-
Ethanol
-
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add the 2-Hydroxy-4-methoxybenzaldehyde oxime.
-
To this mixture, add ethyl 2-chloroacetoacetate dropwise at a controlled temperature.
-
The reaction mixture is then typically refluxed for several hours. TLC can be used to monitor the disappearance of the starting material.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
-
Purification can be achieved by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation.
-
Materials:
-
Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or methanol
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.
-
After cooling to room temperature, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, which causes the carboxylic acid to precipitate out of the solution.
-
The solid product is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried to afford pure this compound.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 28691-48-7 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Solid |
| Boiling Point | 410.8±25.0 °C (Predicted) |
| Density | 1.419±0.06 g/cm³ (Predicted) |
| pKa | 2.49±0.10 (Predicted) |
Applications in Research and Drug Development
While specific, high-profile applications of this compound itself are not widely reported in mainstream literature, its structural motifs are of significant interest to medicinal chemists. The benzisoxazole core is present in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic potential.
This particular molecule serves as a valuable building block for the synthesis of more complex derivatives. The carboxylic acid functional group provides a convenient point for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of isoxazole-carboxylic acids have been investigated as potential anticancer and antioxidant agents.[2]
The methoxy substituent on the benzene ring can influence the electronic properties of the molecule and its interaction with biological targets. It can also impact the metabolic profile of a potential drug candidate. Research into derivatives of this compound could potentially lead to the discovery of novel therapeutic agents in various disease areas, including but not limited to oncology, inflammation, and infectious diseases.
Conclusion
This compound is a heterocyclic compound with a well-defined synthetic pathway, primarily of interest as a scaffold and building block in medicinal chemistry. While its own discovery and history are not prominently documented, the importance of the benzisoxazole core in drug development underscores the value of this and related molecules. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce this compound for further investigation and derivatization in the quest for new and improved therapeutic agents. Future research into the biological activities of its derivatives will be crucial in fully elucidating the potential of this chemical entity.
References
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PubMed. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Available from: [Link].
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PubMed. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Available from: [Link].
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PubMed Central. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available from: [Link].
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PubMed. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Available from: [Link].
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ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. Available from: [Link].
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-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link].
-
ResearchGate. Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Available from: [Link].
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Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link].
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ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available from: [Link].
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link].
-
MDPI. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Available from: [Link].
-
ResearchGate. Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Available from: [Link].
-
ResearchGate. 3-(1-Aminoalkyl)isoxazole-4-carboxylic acids as peptide bond replacements | Request PDF. Available from: [Link].
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A Theoretical and Computational Analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid: A Guide for Preclinical Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational evaluation of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The benzo[d]isoxazole scaffold is a privileged structure, known to impart favorable pharmacokinetic profiles and metabolic stability in drug candidates.[1][2] This document outlines a multi-tiered computational approach, beginning with quantum chemical analysis using Density Functional Theory (DFT) to elucidate molecular structure and electronic properties. It then progresses to simulating biological interactions through molecular docking and culminates in the prediction of pharmacokinetic profiles via in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The methodologies detailed herein are designed to provide a robust, cost-effective, and predictive assessment of the molecule's potential as a therapeutic agent, thereby accelerating the early stages of drug discovery and de-risking subsequent experimental validation.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is fraught with high attrition rates, with many candidates failing due to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic properties. Computational chemistry and molecular modeling offer a powerful paradigm to address these challenges pre-synthetically. By simulating molecular behavior and interactions at the atomic level, we can gain profound insights that guide the design and prioritization of new chemical entities.
This compound (Figure 1) belongs to the isoxazole family, a class of five-membered heterocycles recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The fusion of the isoxazole ring with a benzene moiety, along with the methoxy and carboxylic acid functional groups, provides a unique electronic and structural landscape ripe for therapeutic exploitation. This guide establishes a validated, step-by-step computational workflow to thoroughly characterize this molecule and predict its drug-like potential.
Figure 1: Structure of this compound

Part I: Quantum Chemical Characterization
The foundational step in understanding any molecule is to define its intrinsic properties: its three-dimensional structure, stability, and electronic landscape. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for this purpose, offering an excellent balance of accuracy and computational cost for systems of this size.[5][6]
Geometric Optimization and Vibrational Analysis
The first objective is to find the molecule's most stable 3D conformation, its ground-state geometry. This is not merely an academic exercise; the precise arrangement of atoms dictates how the molecule will interact with a biological target.
Protocol: Geometry Optimization & Frequency Calculation
-
Input Structure: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional. This functional is widely used and has a proven track record for reliability in organic molecules.[5]
-
Basis Set: Select the 6-311+G(d,p) basis set. This provides a flexible description of electron distribution, including polarization functions (d,p) on heavy atoms and hydrogens and diffuse functions (+) for non-covalent interactions.
-
Execution: Perform a geometry optimization calculation using a quantum chemistry package like Gaussian or ORCA.
-
Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also predict the molecule's infrared (IR) spectrum, which can be correlated with experimental data for structural validation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's chemical reactivity and kinetic stability.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high stability and low reactivity.
Workflow: FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
Table 1: Predicted Electronic Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.8 | Propensity to donate electrons |
| LUMO Energy | -1.5 | Propensity to accept electrons |
| Energy Gap (ΔE) | 5.3 | High kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization tool that illustrates the charge distribution of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows us to predict sites for hydrogen bonding and other non-covalent interactions that are the cornerstone of drug-receptor binding. For our target molecule, we would expect to see strong negative potential (red) around the oxygen atoms of the carboxylic acid and the isoxazole ring, marking them as primary hydrogen bond acceptors.
Part II: Simulating Biological Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9] This simulation provides two critical pieces of information: the binding pose and an estimation of the binding affinity, often expressed as a docking score.
Target Selection
Given the known activities of isoxazole derivatives, a relevant protein target must be selected. For instance, Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[10] For this guide, we will proceed with COX-2 (PDB ID: 5IKR) as an exemplary target.
Molecular Docking Protocol
The docking process requires careful preparation of both the ligand (our molecule) and the receptor (the protein).
Workflow: Molecular Docking
Caption: Step-by-step workflow for a molecular docking simulation.
Table 2: Predicted Docking Results against COX-2 (PDB: 5IKR)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity |
| H-Bond Interactions | Arg120, Tyr355 | The carboxylic acid group forms key hydrogen bonds with critical active site residues. |
| Hydrophobic Interactions | Val523, Leu352 | The benzisoxazole ring sits within a hydrophobic pocket, contributing to binding stability. |
The analysis would reveal that the carboxylic acid moiety is crucial for anchoring the ligand in the active site via hydrogen bonds, a common binding mode for many COX inhibitors.[8]
Part III: Predicting Drug-Likeness with ADMET Analysis
A potent molecule is useless if it cannot reach its target in the body. In silico ADMET prediction uses computational models to estimate a compound's pharmacokinetic properties.[11][12] This is a critical step in early-stage drug discovery to flag potential liabilities.
Protocol for In Silico ADMET Prediction
Numerous web-based tools, such as SwissADME and pkCSM, provide rapid ADMET profiling.[11] The protocol involves submitting the molecular structure (as a SMILES string) to the server and analyzing the computed parameters.
Table 3: Predicted ADMET Profile for this compound
| Property | Category | Parameter | Predicted Value | Assessment |
|---|---|---|---|---|
| Physicochemical | General | Molecular Weight | 193.16 g/mol | Favorable (low MW) |
| Lipophilicity | LogP | 1.85 | Optimal range | |
| Pharmacokinetics | Absorption | GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | No | Low risk of CNS side effects | ||
| Distribution | Plasma Protein Binding | ~90% | Typical for drug-like molecules | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | ||
| Drug-Likeness | Rules | Lipinski's Rule | 0 Violations | High drug-likeness |
| Toxicity | Safety | AMES Toxicity | Non-toxic | Low mutagenicity risk |
| | | hERG I Inhibitor | No | Low cardiotoxicity risk |
The ADMET profile suggests that this compound possesses a promising drug-like profile. It adheres to Lipinski's Rule of Five, indicates good gastrointestinal absorption, and shows a low probability of key toxicities or metabolic liabilities.[1][11]
Conclusion and Future Directions
This theoretical guide outlines a comprehensive, multi-scale computational workflow for the preclinical assessment of this compound. The combined insights from DFT, molecular docking, and ADMET analysis provide a holistic view of the molecule's potential.
-
DFT reveals a stable electronic structure, with the MEP map highlighting key regions for intermolecular interactions.
-
Molecular Docking predicts strong binding affinity to the COX-2 enzyme, suggesting a plausible mechanism for anti-inflammatory activity.
-
ADMET Profiling indicates a favorable pharmacokinetic and safety profile, supporting its potential for further development.
These computational findings provide a strong rationale for the experimental synthesis and in vitro validation of this compound. The theoretical framework presented here serves as a blueprint for the efficient, data-driven evaluation of novel heterocyclic compounds, ultimately accelerating the path toward new therapeutic discoveries.
References
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Chaitanya, G. et al. (n.d.). DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIALS. IJPPR. Available at: [Link]
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Kate, A. et al. (2025). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences, 3(9), 2990-3001. Available at: [Link]
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Hawash, M. et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. Available at: [Link]
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Spectroscopic Data of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid: An In-depth Technical Guide
Introduction
6-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS No: 28691-48-7, Molecular Formula: C₉H₇NO₄, Molecular Weight: 193.16 g/mol ) belongs to the benzisoxazole class of heterocyclic compounds.[1] This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] A precise understanding of the molecular structure and electronic properties of such compounds is fundamental to drug discovery and development, underpinning structure-activity relationship (SAR) studies and ensuring the quality of synthesized materials.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis for researchers, scientists, and drug development professionals.
Molecular Structure and Numbering
The structural integrity of our analysis relies on a consistent atom numbering system for this compound, as depicted below. This convention will be used for all subsequent spectral assignments.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment within a molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxyl group. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.0 - 14.0 | broad singlet | - |
| H-4 | ~7.8 - 8.0 | doublet | J ≈ 9.0 |
| H-5 | ~7.2 - 7.4 | doublet of doublets | J ≈ 9.0, 2.5 |
| H-7 | ~7.5 - 7.7 | doublet | J ≈ 2.5 |
| OCH₃ | ~3.9 | singlet | - |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the far downfield region (δ 13.0-14.0 ppm).[4] Its broadness is due to hydrogen bonding and chemical exchange. This signal's position is highly dependent on concentration and solvent.
-
Aromatic Protons (H-4, H-5, H-7): The benzene ring of the benzisoxazole core gives rise to an ABC spin system.
-
H-4: This proton is ortho to the electron-withdrawing isoxazole ring and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.
-
H-7: This proton is adjacent to the isoxazole oxygen and ortho to the methoxy group. It is expected to appear as a doublet with a small ortho coupling constant.
-
H-5: This proton is coupled to both H-4 (ortho-coupling, J ≈ 9.0 Hz) and H-7 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
-
Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) |
| C=O (Carboxyl) | ~165 - 170 |
| C-6 (C-OCH₃) | ~160 - 163 |
| C-3 (C-COOH) | ~155 - 158 |
| C-7a | ~150 - 153 |
| C-3a | ~120 - 125 |
| C-4 | ~118 - 122 |
| C-5 | ~110 - 115 |
| C-7 | ~100 - 105 |
| OCH₃ | ~55 - 60 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is typically found in the downfield region of the spectrum, around 165-170 ppm.[4]
-
Aromatic and Heterocyclic Carbons:
-
C-6 and C-7a: These carbons, being attached to oxygen atoms, are significantly deshielded and appear at the lower end of the aromatic region.
-
C-3: This carbon is part of the isoxazole ring and is attached to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
-
C-3a, C-4, C-5, C-7: These carbons of the benzene ring will have distinct chemical shifts influenced by the fused isoxazole ring and the methoxy substituent. The carbon bearing the methoxy group (C-6) will be the most deshielded.
-
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to resonate in the typical aliphatic region, around 55-60 ppm.[5]
Experimental Protocol for NMR Data Acquisition
Caption: Standardized workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic system, and the methoxy group.
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic | C-H stretch | 3100 - 3000 | Medium |
| Methoxy | C-H stretch | 2950 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Medium-Strong |
| Methoxy | C-O stretch | 1250 - 1200 (asym), 1050-1000 (sym) | Strong |
Interpretation of the IR Spectrum
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[6][7]
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[6]
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are expected just below 3000 cm⁻¹.[7]
-
C=C Stretches: Aromatic ring C=C stretching vibrations will result in several bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: Strong bands corresponding to the asymmetric and symmetric C-O stretching of the methoxy group and the carboxylic acid will be prominent in the fingerprint region.[5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. A background spectrum is collected and subtracted to remove contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (MW = 193.16), the molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 193 or 194, respectively.
Table 4: Predicted Key Mass Fragments
| m/z | Predicted Fragment Ion | Possible Loss from Parent Ion |
| 193 | [C₉H₇NO₄]⁺ | Molecular Ion [M]⁺ |
| 176 | [C₉H₆NO₃]⁺ | Loss of •OH (hydroxyl radical) |
| 148 | [C₈H₆NO₂]⁺ | Loss of •COOH (carboxyl radical) |
| 120 | [C₇H₆NO]⁺ | Loss of •COOH and CO |
Interpretation of the Mass Spectrum
A plausible fragmentation pathway for this compound under electron ionization (EI) is proposed below. The initial fragmentation is likely to involve the carboxylic acid group, which is a common fragmentation site for such molecules.[8][9]
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: For structural elucidation, Electron Ionization (EI) is a common hard ionization technique that induces fragmentation. For confirmation of the molecular weight, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.
-
Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for the structural characterization and quality control of this important heterocyclic compound in research and development settings. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental work.
References
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- Royal Society of Chemistry. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.
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NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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- Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
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An In-depth Technical Guide to the Therapeutic Potential of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific analog, 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. While direct studies on this molecule are limited, this document synthesizes the extensive research on structurally related compounds to propose and explore its most promising therapeutic avenues. We delve into the potential mechanisms of action against key targets in oncology and inflammatory diseases, providing detailed, field-proven experimental protocols to facilitate further investigation. This guide is intended to serve as a comprehensive resource for researchers aiming to unlock the therapeutic value of this intriguing compound.
Introduction: The Prominence of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole nucleus is a recurring motif in a multitude of biologically active compounds, underscoring its significance as a versatile pharmacophore.[1] Its derivatives have been extensively explored and have shown promise in a variety of therapeutic areas, including but not limited to, oncology, inflammation, and infectious diseases.[1][2] The inherent physicochemical properties of this scaffold, conferred by the fusion of a benzene ring with an isoxazole ring, provide a unique three-dimensional structure that can effectively interact with a diverse range of biological targets.
The subject of this guide, this compound, features a methoxy group at the 6-position and a carboxylic acid at the 3-position of the benzo[d]isoxazole core. These functional groups are anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can modulate metabolic stability and receptor binding, while the carboxylic acid moiety can enhance solubility and provide a key interaction point with target proteins.
This guide will systematically explore the most probable therapeutic targets of this compound based on the established activities of its structural analogs. We will focus on two primary areas of high therapeutic need: oncology and inflammation.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of isoxazole derivatives. A common and effective method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[3] Another widely used approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4]
A potential synthetic scheme, based on the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride and an acetoacetate derivative, is outlined below. This method is often facilitated by ultrasonic irradiation to improve yields and reduce reaction times.[5]
Hypothetical Synthetic Protocol:
-
Step 1: Formation of the Oxime. 2-hydroxy-4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol.
-
Step 2: Generation of the Nitrile Oxide in situ. The resulting oxime is then oxidized using a mild oxidizing agent (e.g., sodium hypochlorite or N-chlorosuccinimide) to generate the corresponding nitrile oxide.
-
Step 3: Cycloaddition. The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile containing a carboxylic acid or a precursor group, such as ethyl propiolate.
-
Step 4: Hydrolysis (if necessary). If an ester is used as the dipolarophile, the final step involves hydrolysis of the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).
This proposed synthesis provides a general framework. Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary to achieve a high yield of the desired product.
Potential Therapeutic Targets in Oncology
The benzo[d]isoxazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[1][6] The potential of this compound as an anticancer agent can be rationally explored by investigating its effects on key signaling pathways and proteins implicated in cancer progression.
Inhibition of Pro-survival Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers.
-
Rationale for Targeting: Several studies have implicated the PI3K/Akt pathway as a target for isoxazole-containing compounds. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
Mechanism of Action: this compound may directly inhibit the kinase activity of PI3K or Akt, or it may act on upstream regulators of the pathway. This would lead to a reduction in the phosphorylation of Akt and its downstream targets.
Experimental Workflow: PI3K/Akt Pathway Inhibition
Caption: Workflow for assessing PI3K/Akt pathway inhibition.
Detailed Protocol: Western Blot Analysis of PI3K/Akt Pathway
A detailed protocol for Western Blot analysis of the PI3K/Akt pathway can be found in the literature.[1][7] The general steps are as follows:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT-116) and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and other relevant pathway proteins. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.
-
Rationale for Targeting: Inhibition of the NF-κB pathway is a well-established strategy for cancer therapy.
-
Mechanism of Action: this compound could potentially inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, or by directly inhibiting the nuclear translocation or DNA binding of NF-κB.
Experimental Workflow: NF-κB Signaling Inhibition
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Protocol: NF-κB Luciferase Reporter Assay
A detailed protocol for the NF-κB luciferase reporter assay is available from various sources.[2][8][9] The key steps include:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment and Stimulation: Treat the transfected cells with different concentrations of this compound for a defined period, followed by stimulation with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Modulation of Apoptosis
Evasion of apoptosis is a hallmark of cancer. Targeting the key regulators of apoptosis is a promising therapeutic strategy.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival.
-
Rationale for Targeting: Several anticancer agents exert their effects by modulating the expression or function of Bcl-2 family proteins.
-
Mechanism of Action: this compound may downregulate the expression of anti-apoptotic Bcl-2 proteins or upregulate the expression of pro-apoptotic members like Bax and Bak, thereby shifting the balance towards apoptosis.
Experimental Workflow: Bcl-2 Family Protein Expression Analysis
Caption: Workflow for Western blot analysis of Bcl-2 family proteins.
Detailed Protocol: Western Blot Analysis of Bcl-2 Family Proteins
The protocol for analyzing Bcl-2 family protein expression is similar to the general Western blot protocol described for the PI3K/Akt pathway.[10][11][12][13] The key difference is the use of primary antibodies specific for Bcl-2, Bcl-xL, Bax, Bak, and other relevant family members.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.
-
Rationale for Targeting: Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.
-
Mechanism of Action: this compound may directly inhibit the tyrosine kinase activity of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways.
Experimental Workflow: VEGFR-2 Kinase Inhibition
Caption: Workflow for in vitro VEGFR-2 kinase assay.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay
A detailed protocol for a luminescence-based in vitro VEGFR-2 kinase assay is available from commercial suppliers and in the literature.[14][15][16] The general steps are:
-
Assay Setup: Prepare a reaction mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding recombinant human VEGFR-2 kinase and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Potential Therapeutic Targets in Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The anti-inflammatory properties of benzo[d]isoxazole derivatives are well-documented.
Inhibition of Pro-inflammatory Enzymes
Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.
-
Rationale for Targeting: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Developing selective COX-2 inhibitors can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Mechanism of Action: this compound may act as a competitive inhibitor of the COX-2 active site, preventing the conversion of arachidonic acid to prostaglandin H2.
Experimental Workflow: COX-2 Inhibition Assay
Sources
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The Benzisoxazole Scaffold: A Privileged Core for Modern Drug Discovery - A Technical Guide to Library Screening
Abstract: The benzisoxazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful and biologically active compounds.[1][2] Its unique physicochemical properties and versatile binding capabilities have established it as a critical building block in the development of therapeutics across diverse disease areas, including oncology, infectious disease, and central nervous system disorders.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing screening campaigns centered on benzisoxazole-containing libraries. We will explore the strategic rationale for focusing on this scaffold, delve into the practicalities of library selection, and provide detailed, field-proven protocols for high-throughput and fragment-based screening methodologies. This guide is designed to bridge foundational theory with actionable experimental design, enabling the efficient identification and validation of novel benzisoxazole-based lead compounds.
The Strategic Imperative: Why Focus on the Benzisoxazole Scaffold?
The enduring appeal of the 1,2-benzisoxazole heterocycle in drug discovery is not coincidental. It is rooted in a combination of favorable structural, electronic, and metabolic properties that make it an ideal backbone for interacting with a wide range of biological targets.[1][2]
-
Proven Clinical Success: The most compelling argument for the benzisoxazole scaffold is its presence in numerous FDA-approved drugs. Atypical antipsychotics such as Risperidone and Paliperidone, which modulate dopamine and serotonin receptors, and the antiepileptic Zonisamide are prominent examples that validate the scaffold's ability to yield safe and effective medicines.[2]
-
Broad Pharmacological Versatility: The benzisoxazole core is a versatile pharmacophore found in compounds exhibiting a vast spectrum of biological activities. These include potent antipsychotic, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This diversity suggests that the scaffold can be decorated with various functional groups to achieve specific interactions with disparate target classes, from G-protein coupled receptors (GPCRs) to kinases.
-
Favorable Physicochemical Profile: The benzisoxazole ring system often imparts a degree of rigidity and a specific conformational preference to molecules. Its electronic nature and ability to participate in various non-covalent interactions (including hydrogen bonding and π-stacking) allow it to serve as a versatile binding motif for numerous protein targets.[1] Furthermore, modifications to the scaffold can be used to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.
Library Design & Sourcing: Assembling Your Screening Deck
The success of any screening campaign is fundamentally dependent on the quality and design of the compound library. While off-the-shelf, benzisoxazole-pure libraries are uncommon, the modern drug discovery landscape offers powerful strategies for assembling a scaffold-focused screening deck.
Key Sourcing Strategies:
-
Custom Synthesis & Parallel Chemistry: Leading vendors like Enamine have extensive expertise in parallel synthesis and possess vast collections of chemical building blocks. Researchers can collaborate with these suppliers to design and synthesize a custom library of novel benzisoxazole derivatives. This approach offers maximum control over structural diversity and intellectual property.
-
Scaffold-Based Virtual Screening: Computational approaches can be used to screen massive virtual libraries (containing millions to billions of compounds) from suppliers like MolPort. By defining the benzisoxazole core as a query structure, researchers can identify and purchase a smaller, highly-enriched subset of compounds for physical screening, saving considerable time and resources.
-
Diversity Libraries & Substructure Searching: Large, pre-plated diversity libraries from vendors such as Life Chemicals, ChemBridge, or MedChemExpress can be filtered via substructure searching to identify all compounds containing the benzisoxazole motif. This allows for the cherry-picking of relevant compounds from existing, high-quality collections.
-
Fragment Libraries: For Fragment-Based Drug Discovery (FBDD), libraries like the Prestwick Drug-Fragment Library, which is derived from the fragmentation of approved drugs, are valuable sources. These libraries are likely to contain benzisoxazole-based fragments that are Rule-of-Three (Ro3) compliant and possess excellent starting points for hit-to-lead campaigns.
Below is a summary of representative library types and their applicability.
| Library Type | Typical Vendor(s) | Key Characteristics | Best Suited For |
| Custom Focused Library | Enamine, WuXi AppTec | Novel chemical matter, IP control, tailored diversity. | Lead discovery, scaffold hopping. |
| Virtual Screening Database | MolPort, Enamine REAL | Massive chemical space (>10^9), computational filtering. | Hit finding with novel chemotypes. |
| General Diversity Library | Life Chemicals, ChemBridge | Broad chemical diversity, readily available pre-plated. | Initial HTS campaigns, target validation. |
| Fragment Library | Prestwick, BioAscent | Low MW (<300 Da), Ro3 compliant, high solubility. | FBDD campaigns using biophysical methods. |
| Repurposing Library | SelleckChem, Enzo | FDA-approved drugs, known safety profiles. | Target deconvolution, finding new indications. |
High-Throughput Screening (HTS) Campaign Workflow
The goal of an HTS campaign is to rapidly interrogate a large library to identify "hits"—compounds that modulate the activity of the biological target of interest. A well-designed HTS workflow is a multi-step, decision-driven process designed to eliminate false positives and prioritize the most promising compounds for follow-up.
Caption: A typical high-throughput screening cascade.
Experimental Protocols: From Biochemical Assays to Cellular Validation
The choice of assay is dictated by the target class. Here, we provide foundational, step-by-step protocols for screening benzisoxazole libraries against two major drug target families: Protein Kinases and G-Protein Coupled Receptors.
Protocol 4.1: Biochemical Screening for Protein Kinase Inhibitors
This protocol describes a generic, homogeneous, luminescence-based assay to measure the activity of a purified kinase by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in signal indicates kinase activity, and signal rescue indicates inhibition.
Principle: The ADP-Glo™ Kinase Assay (Promega) is a universal platform that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction depletes ATP and produces ADP. Second, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-100 nL of benzisoxazole library compounds (typically 10 mM in DMSO stock) into a 384-well, low-volume, white, solid-bottom assay plate.
-
Include wells for positive control (known inhibitor, e.g., Staurosporine) and negative control (DMSO vehicle).
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
The final concentrations of kinase and substrate should be optimized beforehand, typically at or below the Km for the substrate to ensure sensitivity to inhibitors. Let's assume final concentrations of 5 nM kinase and 10 µM peptide substrate.
-
-
Initiating the Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-spotted compounds.
-
Add 5 µL of 2X ATP solution (e.g., 20 µM ATP final concentration) to initiate the reaction. The total volume is now 10 µL.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
First Detection Step (ADP-Glo™ Reagent):
-
Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Second Detection Step (Kinase Detection Reagent):
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., EnVision, PHERAstar).
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Protocol 4.2: Cell-Based Screening for GPCR Modulators (cAMP Assay)
This protocol outlines a cell-based assay using HTRF® (Homogeneous Time-Resolved Fluorescence) to measure the modulation of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.
Principle: The assay measures the competition between native cAMP produced by the cells and a labeled cAMP tracer (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (Eu3+). When the tracer binds the antibody, FRET occurs. Cellular cAMP produced upon GPCR activation will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cells stably expressing the target GPCR (e.g., HEK293 or CHO cells) to ~80% confluency.
-
Harvest the cells and resuspend in assay buffer. Seed 2,000-10,000 cells per well in a 384-well, low-volume, white plate.
-
Incubate for 4-6 hours (or overnight) to allow for cell attachment.
-
-
Compound Addition & Stimulation:
-
For an antagonist screen: Add 5 µL of the benzisoxazole library compounds to the cells, followed by 5 µL of an EC80 concentration of a known agonist.
-
For an agonist screen: Add 5 µL of the benzisoxazole library compounds.
-
Include appropriate controls: DMSO vehicle, known agonist (positive control), and known antagonist (for antagonist mode).
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit). This involves mixing the anti-cAMP antibody-Cryptate and the d2-labeled cAMP.
-
Add 10 µL of the combined, pre-mixed detection reagents (which also contain the cell lysis buffer) to each well.
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the 665/620 ratio and normalize the data to determine the percent stimulation or inhibition for each compound.
-
Fragment-Based Drug Discovery (FBDD) Workflow
FBDD is a powerful alternative to HTS for identifying high-quality starting points. It involves screening smaller, less complex molecules ("fragments") at higher concentrations. Hits from FBDD typically have weaker affinities but exhibit superior ligand efficiency, making them excellent candidates for optimization. Surface Plasmon Resonance (SPR) is a primary biophysical technique for FBDD.
Caption: Benzisoxazole inhibitors often target the ATP-binding pocket of kinases.
| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Area | Reference |
| Amido-benzisoxazoles | c-Kit | 1-100 nM range | Oncology, Mast Cell Diseases | [3] |
| Benzisoxazole Derivatives | Hsp90 | ~50-100 nM range | Oncology | [4] |
| Piperidinyl-benzoxazoles* | VEGFR-2 / c-Met | 57 nM / 181 nM | Oncology (Breast Cancer) | [5] |
| Benzisoxazole-based PROTAC | BTK | DC50 = 0.4 nM | B-Cell Malignancies | [6] |
*Note: Benzoxazole is a closely related, cited isostere.
Case Study 2: GPCR Modulation for CNS Disorders
The atypical antipsychotic activity of drugs like Risperidone stems from their dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. This profile is a hallmark of many benzisoxazole-based CNS agents. [7][8]
| Compound Class | Target Receptors | Potency (Ki / IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Coumarin-benzisoxazole | D2 / 5-HT2A / 5-HT1A | D2: 12.7 nM, 5-HT2A: 2.2 nM, 5-HT1A: 7.8 nM | Schizophrenia | [1] |
| Benzisoxazole amides | D2 / 5-HT2A | D2: 2.9 nM, 5-HT2A: 0.23 nM | Schizophrenia | [9] |
| Risperidone (Reference) | D2 / 5-HT2A | Potent dual antagonist activity | Schizophrenia, Bipolar Disorder | [7][8]|
Conclusion and Future Outlook
The benzisoxazole scaffold continues to demonstrate its immense value in drug discovery. Its proven track record, chemical tractability, and ability to interact with a diverse range of biological targets ensure its place as a truly privileged structure in medicinal chemistry. The strategic application of modern screening technologies—from high-throughput cellular assays to high-sensitivity biophysical methods—to libraries enriched with this core motif is a highly validated and promising approach for discovering the next generation of therapeutics. As our understanding of complex diseases grows, the ability to rapidly explore, optimize, and develop novel chemical matter around proven scaffolds like benzisoxazole will be more critical than ever for delivering innovative medicines to patients in need.
References
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Title: Discovery of amido-benzisoxazoles as potent c-Kit inhibitors. Source: PubMed URL: [Link]
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Title: High-Throughput Screening for Allosteric Modulators of GPCRs. Source: PubMed URL: [Link]
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Title: Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Source: Semantic Scholar URL: [Link]
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Title: Fragment Screening by Surface Plasmon Resonance. Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Screening and analysis of fragments using Biacore systems. Source: Cytiva URL: [Link]
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Title: Multiplexed experimental strategies for fragment library screening using SPR biosensors. Source: Scientific Reports URL: [Link]
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Title: High-Throughput Screening of GPCRs for Drug Discovery. Source: Celtarys URL: [Link]
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Title: SPR-based fragment screening: advantages and applications. Source: PubMed URL: [Link]
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Title: An Overview of High Throughput Screening at G Protein Coupled Receptors. Source: Bentham Science URL: [Link]
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Title: High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Source: RSC Publishing URL: [Link]
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Title: Benzisoxazole: a privileged scaffold for medicinal chemistry. Source: PMC - NIH URL: [Link]
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Title: Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. Source: ACS Publications URL: [Link]
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Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research URL: [Link]
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Title: Three Steps for Setting up a Drug Screening Assay. Source: Bitesize Bio URL: [Link]
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Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: MDPI URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology URL: [Link]
-
Title: Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Source: Bio-Rad URL: [Link]
-
Title: Benzisoxazole – Knowledge and References. Source: Taylor & Francis URL: [Link]
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Title: Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent benzothiazol-2-one 7-ethylamines. Source: PubMed URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega URL: [Link]
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Title: Cell-based Assays for Drug Discovery. Source: Reaction Biology URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery. Source: PMC - NIH URL: [Link]
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Title: Guideline for anticancer assays in cells. Source: ResearchGate URL: [Link]
-
Title: Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90. Source: PubMed URL: [Link]
-
Title: (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Source: ResearchGate URL: [Link]
-
Title: Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Source: ACS Publications URL: [Link]
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Title: Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Source: PubMed URL: [Link]
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Title: Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. Source: ResearchGate URL: [Link]
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physicochemical properties of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid
Abstract
This compound is a heterocyclic scaffold with significant potential in medicinal chemistry. The molecule's inherent physicochemical properties—governed by its fused aromatic system, acidic carboxyl group, and methoxy substituent—are paramount in dictating its pharmacokinetic and pharmacodynamic behavior. A comprehensive understanding of these characteristics is not merely a formality but a foundational pillar for rational drug design and development. This guide provides a detailed examination of these properties, synthesizing theoretical principles with actionable experimental protocols to empower researchers in their compound optimization efforts. The control of physicochemical properties is well-established as critical to achieving acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]
The Strategic Imperative of Physicochemical Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate prediction of a compound's viability. The measurement of physicochemical properties at an early stage is crucial to reduce high attrition rates often caused by poor biopharmaceutical characteristics.[2] For this compound, the structural interplay is complex: the relatively lipophilic benzisoxazole core suggests good membrane permeability, while the ionizable carboxylic acid group enhances aqueous solubility but can limit passive diffusion depending on the local pH. This delicate balance governs everything from oral bioavailability to off-target toxicity. This guide moves beyond a simple data sheet, explaining the causal links between structure, properties, and the experimental choices made to accurately characterize them.
Core Molecular and Physicochemical Identifiers
A precise characterization begins with the molecule's fundamental identity and its key physical constants. While extensive experimental data is not publicly available, a combination of catalog information and computational predictions provides a solid baseline for initial assessment.
Table 1: Molecular Identity and Key Properties
| Parameter | Value | Source |
| IUPAC Name | 6-methoxy-1,2-benzisoxazole-3-carboxylic acid | N/A |
| Synonyms | 6-Methoxybenzisoxazole-3-carboxylic acid | [3] |
| CAS Number | 28691-48-7 | [3][4] |
| Molecular Formula | C9H7NO4 | [3][4] |
| Molecular Weight | 193.16 g/mol | [3][4] |
| Predicted Boiling Point | 410.8 ± 25.0 °C | [3][4] |
| Predicted Density | 1.419 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 2.49 ± 0.10 | [3][4] |
Note: Predicted values serve as initial estimates and must be confirmed by empirical testing for any drug development program.
Experimental Design for Critical Property Determination
The following sections detail robust, self-validating protocols for determining the most influential physicochemical properties. The narrative emphasizes the rationale behind each step, reflecting a field-proven approach.
Acid Dissociation Constant (pKa) Determination
The pKa dictates the ionization state of the carboxylic acid at physiological pH (approx. 7.4). This, in turn, profoundly impacts solubility, receptor binding, and membrane permeability. Given its structure, a pKa in the acidic range is expected, meaning the molecule will be predominantly ionized (negatively charged) in the blood and cytoplasm.
Experimental Workflow: Potentiometric Titration
This is the gold-standard method for pKa determination. It involves monitoring pH changes as a standardized titrant is added to a solution of the compound, allowing for the direct measurement of its dissociation behavior.
Caption: A robust workflow for pKa determination via potentiometric titration.
Expertise & Causality:
-
Co-Solvent Choice: The low predicted aqueous solubility of the neutral form necessitates a co-solvent. Methanol or DMSO are common choices as they can be "corrected" to provide an aqueous pKa value using established methods like the Yasuda-Shedlovsky extrapolation. This step is critical for obtaining a biologically relevant value.
-
Derivative Analysis: Using the first derivative to find the equivalence point is more accurate and less subjective than visual inspection of the titration curve, providing a self-validating system for this critical inflection point.
-
Trustworthiness: The protocol's integrity is maintained by the initial, rigorous calibration of the pH meter against multiple standard buffers. This ensures the measurements are traceable and reproducible.
Lipophilicity (LogP / LogD) Determination
Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and potential for toxicological issues.[5] For an ionizable molecule like ours, the Distribution Coefficient (LogD) is more biologically relevant than the Partition Coefficient (LogP) , as it accounts for the partitioning of both the ionized and neutral species at a specific pH.
Experimental Workflow: Shake-Flask Method at pH 7.4
This classic method directly measures the partitioning of the compound between n-octanol (a surrogate for biological membranes) and an aqueous buffer.
Caption: Standard Shake-Flask protocol for determining LogD at physiological pH.
Expertise & Causality:
-
Solvent Pre-saturation: This is a critical, often overlooked step. n-Octanol and water have some mutual solubility. Pre-saturating them prevents volume changes during the experiment, which would otherwise introduce significant error into the final concentration measurements. This builds trustworthiness into the protocol.
-
Choice of pH 7.4: Performing the experiment at physiological pH ensures the measured LogD value is directly applicable to predicting in vivo distribution, as it reflects the partitioning of the equilibrium mixture of ionized and neutral forms of the molecule.
-
HPLC-UV Quantification: Using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection provides the necessary sensitivity and specificity to accurately measure the compound's concentration in both phases, even if they differ by several orders of magnitude.
Conclusion: Synthesizing the Data for Drug Design
The physicochemical profile of this compound—characterized by its acidic pKa and expected moderate lipophilicity—presents a classic challenge in medicinal chemistry. The molecule will likely have good solubility in aqueous media like blood plasma but may face challenges in passive diffusion across lipid membranes due to its negative charge. The experimental data generated through the robust protocols described herein are not endpoints. They are critical inputs for multi-parameter optimization algorithms and predictive ADMET models.[6] This foundational knowledge enables the project team to make informed, data-driven decisions, whether that involves designing prodrugs to mask the carboxylic acid, modulating pKa through structural modifications, or focusing on formulation strategies to enhance bioavailability.
References
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Di, L. (2018). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed Central. [Link]
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Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]
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Shultz, M. D. (2019). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 32(4), 521-533. [Link]
-
Deane, C. M., & Firth, M. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. MedChemComm, 15(2), 246-252. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Abstract
This technical guide provides detailed application notes and protocols for the quantitative analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, and adherence to regulatory standards. This document presents a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Both protocols are developed based on established principles of analytical chemistry and are accompanied by a comprehensive validation framework aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction
This compound is a molecule of significant interest due to its structural motifs, which are present in various biologically active compounds.[5] Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This guide provides a comprehensive overview of two primary analytical techniques for its quantification: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C9H7NO4 | [6] |
| Molecular Weight | 193.16 g/mol | [6] |
| Boiling Point | 410.8±25.0 °C (Predicted) | [6] |
| Density | 1.419±0.06 g/cm3 (Predicted) | [6] |
Note: Experimental determination of properties such as pKa, logP, and solubility is recommended for precise method optimization.
Method Selection: HPLC-UV vs. LC-MS/MS
The selection of an appropriate analytical technique is a critical first step. The decision should be based on the specific requirements of the study.
-
HPLC-UV: This technique is suitable for routine analysis, quality control of bulk drug substances, and formulation analysis where the concentration of the analyte is relatively high. It is a cost-effective and widely available method.
-
LC-MS/MS: For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine, tissue homogenates) where the analyte is present at low concentrations, LC-MS/MS is the method of choice.[7][8][9] Its ability to perform Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (estimated around 254 nm and 280 nm) |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the initial mobile phase. For formulated products, an extraction step may be necessary.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a highly sensitive and selective method for quantifying this compound in complex matrices.
Instrumentation and Materials
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte.
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |
| MRM Transitions | To be determined by infusion of a standard solution. Example (Negative Mode): Precursor Ion (m/z) 192.1 -> Product Ion (m/z) [to be determined] |
Sample Preparation (for Biological Matrices)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound in biological matrices.
Method Validation
A comprehensive method validation must be performed to ensure the reliability of the analytical data. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][2][3][4]
Validation Parameters
The following parameters must be assessed:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] This involves analyzing blank matrix samples and samples spiked with potential interfering substances.
-
Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte.[1] A minimum of five concentration levels should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[1] This is typically assessed by spike-recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% (for LC-MS/MS in biological matrices); 98-102% (for HPLC of drug substance) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) for LC-MS/MS; ≤ 2% for HPLC |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Adherence to the validation protocols outlined is essential to ensure the generation of high-quality, defensible data for research, development, and quality control purposes.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
-
What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid (2,2-dimethoxy-ethyl) - PubChem. Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed Central. Available at: [Link]
-
New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba | Request PDF - ResearchGate. Available at: [Link]
-
A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Available at: [Link]
-
CAS 28691-48-7 6-Methoxy-benzo[d]isoxazole-3-carboxylic acid - Pharma Innovation. Available at: [Link]
-
6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Available at: [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho - SciSpace. Available at: [Link]
-
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid - ResearchGate. Available at: [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH. Available at: [Link]
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Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The method utilizes reversed-phase chromatography for optimal separation and electrospray ionization mass spectrometry for highly specific detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, often employed in the synthesis of compounds targeting a range of therapeutic areas. The benzisoxazole scaffold is a privileged structure known to impart desirable pharmacological properties.[1] As with any active pharmaceutical ingredient (API) development, the precise and accurate quantification of synthetic intermediates and potential impurities is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable analytical tool for this purpose, offering high separation efficiency and unparalleled detection selectivity.[2]
This document provides a comprehensive protocol for the HPLC-MS analysis of this compound, developed with a focus on scientific integrity and practical applicability in a research and quality control environment.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[2]
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 28691-48-7 | [3][4] |
| Molecular Formula | C₉H₇NO₄ | [3] |
| Molecular Weight | 193.16 g/mol | [3] |
| Predicted pKa | 2.49 ± 0.10 | [3] |
| Structure | ![]() | [3] |
The low predicted pKa of 2.49 indicates that this compound is a relatively strong acid. This property is a key consideration for selecting the appropriate HPLC mobile phase pH to ensure optimal retention and peak shape.
Experimental Design and Rationale
The selection of analytical parameters is dictated by the chemical nature of the analyte. The following sections detail the rationale behind the chosen experimental conditions.
Chromatographic Separation: Reversed-Phase HPLC
Reversed-phase HPLC is the chosen mode of separation due to its wide applicability for the analysis of small organic molecules. A C18 stationary phase is selected for its hydrophobic character, which will provide adequate retention for the aromatic benzisoxazole core of the analyte.
To ensure consistent retention and symmetrical peak shape for the acidic analyte, the pH of the mobile phase must be carefully controlled. It is a well-established principle in reversed-phase chromatography that operating at a pH at least 2 units below the pKa of an acidic analyte will suppress its ionization, leading to increased retention and improved peak symmetry. Given the predicted pKa of 2.49, a mobile phase acidified with 0.1% formic acid (pH ≈ 2.7) is employed.
Mass Spectrometric Detection: Electrospray Ionization (ESI)
Electrospray ionization is the preferred ionization technique for polar and semi-polar small molecules. For carboxylic acids, ESI in the negative ion mode is particularly effective as it readily facilitates the deprotonation of the acidic proton, forming a stable [M-H]⁻ ion.[5][6] This approach generally results in high sensitivity and a clean background.
Tandem mass spectrometry (MS/MS) will be utilized for quantification to enhance selectivity and minimize matrix interference. This involves the selection of the precursor ion ([M-H]⁻) and monitoring a specific product ion generated through collision-induced dissociation (CID).
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials with inserts
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to an estimated concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
HPLC-MS/MS Protocol
HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) | Provides good retention for the aromatic analyte. |
| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier to suppress ionization of the analyte. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |
| Gradient | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B | A gradient elution allows for efficient separation from potential impurities and reduces run time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for the analysis of carboxylic acids, promoting the formation of [M-H]⁻.[5] |
| Capillary Voltage | 3.0 kV | A typical voltage for stable electrospray. |
| Desolvation Temperature | 350 °C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | m/z 192.03 | Corresponds to the [M-H]⁻ of this compound. |
| Product Ion (Q3) | m/z 148.04 | Corresponds to the fragment after the loss of CO₂ from the precursor ion. |
| Collision Energy | 15 eV (optimization recommended) | Energy required to induce fragmentation of the precursor ion. |
Experimental Workflow and Data Analysis
The overall experimental workflow is depicted in the following diagram:
Caption: HPLC-MS/MS experimental workflow.
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range standard solution (e.g., 100 ng/mL) to assess system suitability. The following criteria should be met:
| Parameter | Acceptance Criteria |
| Peak Area RSD | ≤ 5% |
| Retention Time RSD | ≤ 2% |
| Tailing Factor | 0.8 - 1.5 |
Calibration and Quantification
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used. The concentration of this compound in unknown samples is then determined from this calibration curve.
Predicted Mass Spectral Fragmentation
The primary fragmentation pathway for this compound in negative ion mode ESI-MS/MS is expected to be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.[7] This is a common and characteristic fragmentation for carboxylic acids.
Sources
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Application Notes & Protocols: Strategic Derivatization of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid for Biological Assays
Introduction: The Benzisoxazole Scaffold as a Privileged Structure
The benzo[d]isoxazole ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its recurrence in a multitude of biologically active compounds, capable of interacting with diverse biological targets. Derivatives of this core have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3][4][5]
6-Methoxybenzo[d]isoxazole-3-carboxylic acid, in particular, serves as an ideal starting point for chemical library synthesis. The carboxylic acid at the 3-position is a versatile chemical handle, readily amenable to modification. By systematically derivatizing this group, researchers can generate a library of novel compounds. This process is fundamental to exploring the Structure-Activity Relationship (SAR), aiming to modulate physicochemical properties (e.g., solubility, stability, cell permeability) and enhance potency and selectivity for specific biological targets.
This guide provides a detailed framework for the derivatization of this compound, focusing on two robust and widely applicable synthetic strategies: amide bond formation and esterification. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the subsequent application of these derivatives in relevant biological assays.
Part 1: The Chemistry of Carboxylic Acid Activation
A foundational challenge in derivatizing carboxylic acids is their dual nature. While the carbonyl carbon is electrophilic, the acidic proton readily engages in an acid-base reaction with nucleophiles like amines, forming a non-reactive ammonium carboxylate salt.[6][7] Direct condensation is therefore inefficient under standard conditions.[8]
To facilitate the reaction, the carboxylic acid must be "activated." This involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are exceptionally effective for this purpose, particularly in the context of drug discovery, due to their mild reaction conditions and the water-soluble nature of their urea byproduct.[7][9]
The mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, yielding the desired amide or ester and releasing a urea byproduct.[7][8] To mitigate side reactions and the potential for racemization (if chiral centers are present), additives like N-hydroxysuccinimide (NHS) are often included to form a more stable, yet still reactive, NHS-ester intermediate.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid in high-throughput screening (HTS) campaigns. Drawing upon the established role of the isoxazole scaffold in modulating G protein-coupled receptor 120 (GPR120/FFAR4), a key therapeutic target for metabolic and inflammatory diseases, we present a detailed rationale and protocols for screening this compound. This guide offers in-depth, step-by-step methodologies for both primary and secondary assays, data analysis, and interpretation, enabling researchers to effectively evaluate the potential of this compound as a GPR120 agonist.
Introduction: The Therapeutic Promise of Targeting GPR120
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling target for the treatment of type 2 diabetes, obesity, and inflammatory conditions.[1][2] GPR120 is activated by long-chain fatty acids and its activation triggers a cascade of beneficial downstream signaling events.[3] These include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which enhances insulin sensitivity, and the potentiation of anti-inflammatory responses in macrophages.[3][4][5]
The isoxazole moiety, particularly when coupled with a carboxylic acid functional group, is a recognized pharmacophore in the development of GPR120 modulators.[4] The carboxylic acid is often essential for interaction with key residues, such as arginine, within the receptor's binding pocket.[6][7] This structural precedent strongly suggests that this compound is a promising candidate for screening campaigns aimed at identifying novel GPR120 agonists.
The Candidate Compound: this compound
Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H7NO4 | [8] |
| Molecular Weight | 193.16 g/mol | [8] |
| Appearance | Solid | [9] |
| Storage | Store at -20°C for long-term stability | [1] |
The methoxy substitution on the benzisoxazole ring may influence the compound's potency, selectivity, and pharmacokinetic properties. High-throughput screening is the first crucial step to elucidate its biological activity.
High-Throughput Screening Strategy for GPR120 Agonism
A robust HTS cascade is essential for identifying and validating true GPR120 agonists. The proposed strategy involves a primary screen for initial hit identification, followed by secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action.
Caption: High-throughput screening cascade for the identification and characterization of GPR120 agonists.
Detailed Protocols
Primary Screening: Cell-Based Reporter Gene Assay
This initial screen is designed for high-throughput and identifies compounds that activate the GPR120 signaling pathway. A common approach is a secreted alkaline phosphatase (SEAP) reporter assay.[1]
Principle: Cells stably expressing human GPR120 are engineered with a reporter construct containing a response element (e.g., cAMP response element) linked to the SEAP gene. Agonist binding to GPR120 initiates a signaling cascade leading to the expression and secretion of SEAP into the cell culture medium. The amount of SEAP is then quantified using a chemiluminescent substrate.
Protocol:
-
Cell Culture and Plating:
-
Maintain HEK293 or CHO cells stably expressing human GPR120 and the SEAP reporter construct in appropriate growth medium.
-
Seed cells into 384-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well in 40 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in assay buffer to create a concentration range for screening (e.g., 0.1 µM to 100 µM).
-
Add 10 µL of the diluted compound solutions to the cell plates. Include a known GPR120 agonist (e.g., TUG-891) as a positive control and assay buffer with DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-6 hours.
-
-
SEAP Detection:
-
Equilibrate the chemiluminescent SEAP substrate to room temperature.
-
Add 50 µL of the substrate to each well.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality (a value > 0.5 is considered excellent).
-
Normalize the data to the positive and negative controls.
-
Identify "hits" as compounds that produce a signal significantly above a defined threshold (e.g., >3 standard deviations above the mean of the negative control).
Secondary Assay: Calcium Flux Assay
GPR120 activation is known to couple to the Gαq pathway, leading to an increase in intracellular calcium ([Ca2+]i).[3] A calcium flux assay provides a rapid and robust confirmation of GPR120 agonism.
Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist-induced GPR120 activation, the release of intracellular calcium stores leads to a transient increase in fluorescence, which is monitored in real-time.
Protocol:
-
Cell Preparation:
-
Seed GPR120-expressing cells into 384-well black, clear-bottom plates and culture overnight.
-
Remove the growth medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with probenecid).
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare a dose-response plate of this compound.
-
Place the cell plate into a fluorescent imaging plate reader (FLIPR).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 20 µL of the compound dilutions to the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the dose-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response).
Confirmatory Assay: Bioluminescence Resonance Energy Transfer (BRET) Competition Binding Assay
To confirm direct binding to GPR120 and rule out off-target effects, a BRET-based competition binding assay can be employed.[10]
Principle: This assay measures the ability of the test compound to displace a known fluorescently-labeled GPR120 ligand from the receptor. A decrease in the BRET signal indicates competition for the binding site.
Protocol:
-
Cell and Reagent Preparation:
-
Use cells co-expressing GPR120 fused to a Renilla luciferase (Rluc) and a fluorescently labeled GPR120 ligand (e.g., a derivative of a known agonist).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well white plate, combine the cell suspension, the fluorescent ligand, and the test compound.
-
Incubate for a defined period to allow for binding equilibrium.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
-
Data Acquisition:
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the fluorescent ligand binding).
Signaling Pathway Analysis
Understanding the downstream signaling of a confirmed GPR120 agonist is crucial.
Caption: Simplified GPR120 signaling pathways activated by an agonist.
Assays to investigate these pathways include:
-
β-arrestin Recruitment Assays: To determine if the compound exhibits biased agonism.
-
ERK Phosphorylation Assays: Using techniques like Western blotting or AlphaLISA to measure the phosphorylation of ERK1/2.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the high-throughput screening of this compound as a potential GPR120 agonist. A positive outcome from this screening cascade would warrant further investigation, including selectivity profiling against other free fatty acid receptors (e.g., GPR40), in vitro ADME profiling, and ultimately, in vivo studies in relevant disease models. The structural features of this compound make it a compelling candidate for the discovery of novel therapeutics targeting GPR120.
References
-
Mancini, A. D., & Poitout, V. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5377–5391. [Link]
- Google Patents. (2015). CN104293877A - Rapid screening method for GPR120 agonist.
- Hilgendorf, K. I., et al. (2019). Omega-3 fatty acids activate ciliary FFAR4 to control adipogenesis. Cell, 179(6), 1289–1305.e21.
-
Lu, J., et al. (2019). Label-free cell phenotypic study of FFA4 and FFA1 and discovery of novel agonists of FFA4 from natural products. RSC Advances, 9(29), 16424–16434. [Link]
-
Ren, H., et al. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry, 9, 808933. [Link]
-
Nowak, J., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(23), 15206. [Link]
- Hara, T., Hirasawa, A., & Tsujimoto, G. (2014). GPR120 as a therapeutic target for metabolic diseases. Expert Opinion on Therapeutic Targets, 18(1), 59-69.
-
Li, X., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8963. [Link]
-
Li, X., et al. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry, 9, 808933. [Link]
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Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. [Link]
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Singh, A., et al. (2021). Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics. ChemRxiv. [Link]
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Zhang, Y., et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 26(16), 4995. [Link]
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Mancini, A. D., & Poitout, V. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Siena University Air. [Link]
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Ohtake, K., et al. (2023). Isolation and characterization of the hydrophilic BNI compound, 6-methoxy-2(3H)-benzoxazolone (MBOA), from maize roots. Plant and Soil, 485, 417–430. [Link]
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Application Notes & Protocols: A Guide to the In Vitro Experimental Design for Testing Benzisoxazole Derivatives
Introduction: The Significance of the Benzisoxazole Scaffold
The benzisoxazole ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a cornerstone in modern medicinal chemistry.[1] Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This wide-ranging potential has cemented benzisoxazole's importance in drug discovery, with a significant number of hits emerging from biological screens of compound libraries featuring this motif.[1]
This guide provides an in-depth framework for the in vitro evaluation of novel benzisoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the strategic rationale behind key experimental choices. Our focus is on establishing a robust, self-validating screening cascade to identify and characterize promising lead compounds.
Section 1: The Strategic Screening Cascade
A successful in vitro screening campaign follows a logical progression from broad primary assays to more focused secondary and safety-related evaluations. This "funnel" approach efficiently allocates resources by rapidly identifying potent and selective compounds while eliminating unsuitable candidates early in the process.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of benzisoxazole derivatives, from initial library screening to preliminary safety assessment.
Caption: A generalized workflow for in vitro screening of benzisoxazole derivatives.
Section 2: Target-Specific Primary Assays
The initial choice of assay is dictated by the presumed or desired biological target of the benzisoxazole series. Benzisoxazole derivatives are known to target several major classes of proteins.[1]
Common Targets and Rationale for Assay Selection
-
Protein Kinases: Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4][5] For benzisoxazole derivatives designed as kinase inhibitors, biochemical assays that measure the direct inhibition of enzymatic activity are the gold standard.
-
Causality: We choose a biochemical assay over a cell-based one for primary screening because it directly measures the interaction between the compound and the purified enzyme, eliminating confounding factors like cell permeability or off-target effects within the cell. This provides a clean, unambiguous measure of target engagement.
-
-
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are involved in a vast range of physiological processes.[6][7][8] Assays for GPCRs typically measure the downstream consequences of receptor activation or blockade, such as the generation of second messengers (e.g., cAMP, Ca2+) or the recruitment of signaling proteins (e.g., β-arrestin).[6][7][9]
-
Cell Viability (Phenotypic Screening): For compounds with unknown targets or those designed as cytotoxic agents (e.g., for oncology), a phenotypic screen is the logical starting point.[1][10][11] Assays like the MTT or MTS assay measure the overall metabolic health of a cell population.[12][13][14]
-
Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce a tetrazolium salt (MTT) to a colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.[14]
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as templates. It is critical to optimize buffer conditions, enzyme/substrate concentrations, and cell seeding densities for each specific target and cell line.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining a compound's half-maximal inhibitory concentration (IC50) against a specific protein kinase by quantifying ATP consumption.
Principle: Kinase activity consumes ATP, producing ADP. A luminescence-based assay, such as ADP-Glo™ (Promega), quantifies the amount of ADP produced. The luminescent signal is proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[4][15]
Materials:
-
Purified Kinase of Interest
-
Specific Kinase Substrate (peptide or protein)
-
ATP (at Km concentration for the kinase, if possible)
-
Benzisoxazole Test Compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each benzisoxazole derivative in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration range (e.g., 10 mM to 0.5 µM). This will be your 100x stock plate.
-
Dilute the 100x stock 1:25 in Kinase Assay Buffer to create a 4x working solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4x compound working solution or DMSO vehicle control to the appropriate wells.
-
Prepare a 2x kinase solution in Kinase Assay Buffer. Add 5 µL to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Prepare a 2x substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x substrate/ATP mixture to each well for a final volume of 10 µL.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection (as per ADP-Glo™ protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides luciferase/luciferin for the luminescent reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Controls:
-
100% Activity (Negative Control): Reaction with DMSO vehicle instead of compound.
-
0% Activity (Positive Control): Reaction without kinase enzyme or with a known potent inhibitor.
-
-
Calculation:
-
Subtract the average 0% activity signal from all wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[17]
-
-
Protocol 3.2: Cell Viability Assay (MTT-Based)
This protocol is used to assess the cytotoxic or anti-proliferative effects of benzisoxazole derivatives on a cancer cell line.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan precipitate.[12] Solubilizing this precipitate allows for spectrophotometric quantification, which correlates with the number of viable cells.[14]
Materials:
-
Adherent cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[13]
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Benzisoxazole Test Compounds
-
Clear, flat-bottomed 96-well cell culture plates
-
Multi-channel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of benzisoxazole compounds in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Carefully aspirate the compound-containing medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 150 µL of DMSO (or other solubilization solution) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Read the absorbance at 570 nm (a reference wavelength of 630 nm can be used to subtract background).
-
-
Data Analysis:
-
Controls:
-
100% Viability: Cells treated with vehicle control.
-
0% Viability (Background): Medium only, no cells.
-
-
Calculation:
-
Section 4: Secondary and Safety Screening
Once potent hits are identified, it is crucial to assess their specificity and potential for off-target liabilities.
Selectivity Profiling
Rationale: A promising drug candidate should be selective for its intended target to minimize off-target side effects. For a kinase inhibitor, this means testing it against a panel of related kinases. For a GPCR ligand, it involves screening against other receptor subtypes.
Method: The protocols used are often identical to the primary assays (e.g., Protocol 3.1), but the compound is tested against a panel of different purified enzymes. The resulting IC50 values are then compared.
Data Presentation: A selectivity table is the clearest way to present this data.
| Compound ID | Target A IC50 (nM) | Target B IC50 (nM) | Target C IC50 (nM) | Selectivity (B/A) |
| BZX-001 | 15 | 1,500 | >10,000 | 100-fold |
| BZX-002 | 120 | 240 | 8,000 | 2-fold |
| Staurosporine | 5 | 10 | 20 | Non-selective |
Table 1: Example selectivity data for two hypothetical benzisoxazole derivatives against a panel of three kinases. Staurosporine is included as a non-selective control.
In Vitro Safety: hERG Channel Assay
Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[20][21][22] Regulatory agencies mandate that potential drug candidates be evaluated for hERG liability early in development.[20][23]
Principle: Automated patch-clamp electrophysiology provides a high-throughput method to directly measure the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293).[20][21] The inhibition of the hERG current by the test compound is measured at various concentrations to determine an IC50 value.[20]
Protocol Outline (Automated Patch-Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., hERG-HEK293). Culture and harvest cells according to standard procedures.
-
System Setup: Prepare external and internal solutions for the patch-clamp system. The external solution contains the vehicle or test compound.
-
Experiment Execution: The automated system performs cell capture, sealing, whole-cell configuration, and applies a specific voltage protocol to elicit hERG currents.[20]
-
Compound Application: A baseline current is established, after which increasing concentrations of the benzisoxazole derivative are sequentially applied to the cell.
-
Data Analysis: The peak tail current is measured at each concentration. The percent inhibition is calculated relative to the vehicle control, and an IC50 is determined by fitting the data to a dose-response curve.
Caption: Simplified diagram showing hERG channel function and inhibition by a test compound.
Section 5: Data Interpretation and Best Practices
-
IC50/EC50 Calculation: Always use a non-linear regression model (four-parameter logistic) to fit dose-response data. Ensure your concentration range spans from no effect to maximal effect to accurately define the top and bottom plateaus of the curve.[24]
-
Replicates: Both technical and biological replicates are essential for robust and reliable data.[17] An experiment should be repeated on different days to ensure reproducibility.
-
Controls are Key: Every plate must include appropriate positive and negative controls. For an inhibition assay, the positive control is a known inhibitor of the target, which validates that the assay system is working correctly. The negative control (vehicle) defines the 0% inhibition level.
-
DMSO Concentration: Keep the final concentration of the DMSO solvent consistent across all wells and as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.
By following this structured approach, researchers can efficiently and rigorously evaluate novel benzisoxazole derivatives, generating the high-quality, reproducible data necessary to advance the most promising candidates in the drug discovery pipeline.
References
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Title: Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC Source: National Institutes of Health URL: [Link]
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Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Evaluating functional ligand-GPCR interactions in cell-based assays - PMC Source: National Institutes of Health URL: [Link]
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Title: Overview on Diverse Biological Activities of Benzisoxazole Derivatives Source: Technion - Israel Institute of Technology URL: [Link]
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Title: hERG Safety Source: Cyprotex URL: [Link]
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Title: In vitro kinase assay Source: protocols.io URL: [Link]
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE Technologies URL: [Link]
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Title: Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo Source: PubMed URL: [Link]
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Title: Overview on Diverse Biological Activities of Benzisoxazole Derivatives Source: ResearchGate URL: [Link]
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Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]
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Title: hERG Serum Shift Assay Source: Charles River Laboratories URL: [Link]
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Title: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC Source: PubMed Central URL: [Link]
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Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]
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Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL: [Link]
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Title: ICH E14/S7B Questions and Answers Source: International Council for Harmonisation URL: [Link]
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Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: PubMed URL: [Link]
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Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Boster Bio URL: [Link]
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Title: The Importance of IC50 Determination Source: Visikol URL: [Link]
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
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Title: Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry Source: ResearchGate URL: [Link]
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cell-based assays for 6-Methoxybenzo[d]isoxazole-3-carboxylic acid activity
An Application Guide for the Pharmacological Characterization of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to elucidate the biological activity of this compound (CAS: 28691-48-7). Recognizing that this specific molecule has limited characterization in public literature, we present a strategic, tiered approach for its pharmacological profiling. This guide moves from foundational viability and cytotoxicity screening to more complex, mechanism-of-action assays, grounded in the well-documented, diverse biological activities of the broader isoxazole and benzisoxazole chemical classes. The protocols herein are designed to be robust and self-validating, providing a clear framework for discovering and characterizing the therapeutic potential of this and other novel small molecules.
Introduction: The Benzisoxazole Scaffold and a Strategy for Discovery
This compound belongs to the benzisoxazole class of heterocyclic compounds. While specific data on this molecule is sparse, the isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, immunosuppressive, and antimicrobial agents. This documented versatility necessitates a systematic approach to characterize a novel derivative.
This guide, therefore, outlines a logical workflow for a screening cascade. It is designed to first establish a basic activity profile (e.g., cytotoxicity) and then use these initial findings to inform the selection of more specific, hypothesis-driven assays to probe the compound's mechanism of action (MoA).
Foundational Principles for Robust Cell-Based Assays
The reliability of any data derived from cell-based assays hinges on the integrity of the experimental system. Adherence to best practices is non-negotiable for generating reproducible and trustworthy results.
-
Cell Line Selection and Health: The choice of cell line is paramount and must be appropriate for the biological question. A primary screen should ideally include a panel of cells, such as a common cancer line (e.g., MCF-7, A549), a non-cancerous line (e.g., HEK293), and a specialized line relevant to a potential therapeutic area (e.g., RAW 264.7 macrophages for inflammation). Cells must be healthy, in the logarithmic growth phase, and used at a low passage number to prevent phenotypic drift.[1]
-
Optimizing Seeding Density: The number of cells seeded per well must be optimized to ensure they are in a healthy growth phase throughout the experiment and that the assay signal falls within the linear range of the detection instrument.[1]
-
Aseptic Technique and Culture Conditions: Meticulous aseptic technique is critical to prevent contamination. Use sterile media and consumables, and always work in a certified biosafety cabinet.[1] Media conditions, including supplements and serum lots, should be kept consistent to minimize variability.[1]
-
Compound Handling: this compound should be dissolved in a suitable, cell-culture-tested solvent, typically dimethyl sulfoxide (DMSO). A stock solution should be prepared, aliquoted, and stored appropriately. The final concentration of DMSO in the assay wells must be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced toxicity.
Experimental Workflow: A Tiered Screening Approach
We propose a two-tiered strategy to efficiently profile the activity of this compound. Tier 1 focuses on broad-spectrum activity, while Tier 2 delves into specific mechanisms suggested by the initial results.
Caption: Tiered workflow for characterizing novel compound activity.
Tier 1 Protocols: Cell Viability and Cytotoxicity Assays
The first step is to determine if the compound affects cell viability and to establish its potency (IC50). This is achieved by performing dose-response experiments. Three common colorimetric or luminescent methods are presented below. The choice of assay can depend on the mechanism of interest, as they measure different aspects of cell health (metabolism vs. ATP levels).
| Assay Type | Principle | Pros | Cons |
| MTT | Mitochondrial reductases in viable cells convert yellow MTT to purple formazan crystals, which are then solubilized for measurement.[2][3] | Inexpensive, well-established. | Requires a solubilization step; formazan crystals can be difficult to dissolve.[2] |
| Resazurin (AlamarBlue) | Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[1][4][5] | Homogeneous ("add-and-read"), highly sensitive, non-toxic to cells (allows for kinetic monitoring).[4] | Potential for interference from compounds that alter cellular redox state. |
| ATP-based (e.g., CellTiter-Glo®) | Measures ATP, the universal energy currency, as an indicator of metabolically active cells. A luciferase reaction produces light proportional to ATP levels.[6][7][8] | Very high sensitivity, rapid, homogeneous format.[6][8] | More expensive, signal can be affected by compounds that interfere with luciferase or ATPases.[9] |
Protocol 4.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[2][3][10]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[2]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[10]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.[2]
Tier 2 Protocols: Mechanistic Assays
If Tier 1 results show interesting activity (e.g., potent cytotoxicity in a cancer cell line or modulation of immune cell viability), the next step is to investigate the underlying mechanism.
Anti-Inflammatory Potential: TNF-α Secretion Assay
Many isoxazole derivatives possess anti-inflammatory properties. This assay measures the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Simplified LPS-induced TNF-α signaling pathway.
Protocol 5.1.1: Inhibition of TNF-α in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[11]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[11][12] Include wells with cells only (negative control), cells + vehicle + LPS (positive control), and cells + compound only (to check for direct toxicity).
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined, but TNF-α protein levels are typically robust at 24 hours.[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.[13]
Anticancer Potential: Apoptosis and Cell Cycle Assays
If the compound shows selective cytotoxicity towards cancer cells, it is crucial to determine if it induces programmed cell death (apoptosis) or causes cell cycle arrest.
Protocol 5.2.1: Caspase-3/7 Activity Assay (Apoptosis)
Executioner caspases 3 and 7 are key mediators of apoptosis. This assay measures their activity using a luminescent substrate.
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7, A549) in a white-walled 96-well plate. After overnight attachment, treat with the compound at concentrations around its IC50 value for a relevant period (e.g., 24 hours). Include a known apoptosis inducer like staurosporine (5 µM) as a positive control.[14]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[15][16] This typically involves reconstituting a lyophilized substrate with a buffer.
-
Assay Procedure: Equilibrate the cell plate and the reagent to room temperature.[16] Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]
-
Incubation and Measurement: Mix the contents by shaking on an orbital shaker for 2 minutes to induce lysis.[7] Incubate at room temperature for 1-3 hours to stabilize the luminescent signal.[16] Measure luminescence with a plate reader. An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7.
Protocol 5.2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at relevant concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Fixation: Discard the supernatant, resuspend the cell pellet in PBS, and then add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17][18] Fix for at least 30 minutes on ice or store at 4°C.[18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[18] Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[17][18]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark.[19] Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for quantification of cells in each phase.[18] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Data Analysis and Interpretation
-
IC50 Calculation: For viability assays, normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mechanistic Assays: For TNF-α assays, results are typically expressed as pg/mL or as a percentage of inhibition relative to the LPS-stimulated control. For apoptosis and cell cycle assays, the data is analyzed using specialized software to quantify the percentage of cells in apoptosis or in each phase of the cell cycle, respectively.
By integrating the results from this tiered approach, a researcher can build a robust pharmacological profile for this compound, forming a strong foundation for further drug development efforts.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Scialla, S., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. Retrieved from [Link]
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p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
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Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Wachtler, P., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
-
ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. Retrieved from [Link]
-
PubMed. (1996). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Retrieved from [Link]
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Application Notes and Protocols for the Dissolution of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid
Introduction: Understanding 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid
This compound (CAS No. 28691-48-7) is a heterocyclic carboxylic acid with a molecular formula of C₉H₇NO₄ and a molecular weight of 193.16 g/mol [1]. Its structure, featuring a bicyclic benzisoxazole core with methoxy and carboxylic acid functional groups, makes it a compound of interest in medicinal chemistry and drug discovery. The carboxylic acid moiety imparts acidic properties to the molecule, with a predicted pKa of approximately 2.49[1]. This low pKa value indicates that the compound is a relatively strong organic acid, a critical factor influencing its solubility and handling in experimental settings.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for various experimental applications. The protocols herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.
Physicochemical Properties and Their Implications for Dissolution
A thorough understanding of the physicochemical properties of this compound is paramount for developing effective dissolution protocols.
| Property | Value | Implication for Dissolution |
| Molecular Formula | C₉H₇NO₄ | The presence of polar functional groups (carboxylic acid, methoxy, isoxazole ring) suggests potential solubility in polar organic solvents. |
| Molecular Weight | 193.16 g/mol [1] | This value is essential for accurate molar concentration calculations when preparing stock solutions. |
| Predicted pKa | 2.49 ± 0.10[1] | As a strong organic acid, its solubility in aqueous solutions will be highly pH-dependent. At pH values above the pKa, the compound will exist predominantly in its more soluble carboxylate salt form. |
| Appearance | Solid | The compound is typically supplied as a solid, necessitating dissolution for most experimental uses. |
| Storage | 2-8°C[1] | Proper storage is crucial to maintain the stability and integrity of the compound. |
Solvent Selection: A Strategic Approach
The choice of solvent is the most critical step in the dissolution protocol. The ideal solvent should not only fully dissolve the compound at the desired concentration but also be compatible with the downstream experimental assay (e.g., cell-based assays, enzymatic assays, in vivo studies).
Organic Solvents
Based on the principles of "like dissolves like," polar aprotic solvents are predicted to be effective in dissolving this compound.
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for initial stock solutions of sparingly soluble compounds for biological assays. Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic molecules.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used as an alternative for preparing concentrated stock solutions.
Aqueous Solutions
Due to the acidic nature of the carboxylic acid group, the solubility of this compound in aqueous media is highly dependent on the pH of the solution.
-
Basic Buffers: In aqueous solutions with a pH above the pKa (i.e., pH > 3.5), the carboxylic acid group will be deprotonated to form the more soluble carboxylate anion. Therefore, basic buffers such as phosphate-buffered saline (PBS) at pH 7.4 or solutions containing a mild base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be used to facilitate dissolution.
The following diagram illustrates the decision-making process for solvent selection:
Caption: Experimental workflow for solution preparation.
Conclusion and Best Practices
The successful dissolution of this compound is fundamental to obtaining reliable and reproducible experimental data. The protocols outlined in these application notes provide a systematic approach to preparing both high-concentration organic stock solutions and aqueous working solutions. Key to this process is the understanding of the compound's acidic nature and the strategic selection of appropriate solvents. By adhering to these guidelines and employing good laboratory practices, researchers can confidently prepare solutions of this compound for a wide range of scientific investigations.
References
Sources
Application Note & Protocol: A Scalable, High-Yield Synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, a pivotal intermediate in the development of various pharmaceutical agents. The benzisoxazole scaffold is a core component in a range of therapeutics, including antipsychotic and anticonvulsant drugs.[1] This protocol details a robust and scalable two-step synthetic route, starting from commercially available 2-hydroxy-4-methoxybenzaldehyde. The methodology is designed for efficiency, safety, and high purity, making it suitable for industrial and advanced research applications. We will delve into the chemical rationale, provide a detailed step-by-step protocol, and discuss critical considerations for process scale-up and safety.
Introduction and Scientific Background
The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry due to its unique electronic properties and ability to act as a versatile pharmacophore.[1] Functionalized benzisoxazoles are integral to the structure of several marketed drugs. Consequently, the development of efficient and scalable synthetic routes to key building blocks like this compound (CAS 28691-48-7) is of significant interest to the pharmaceutical industry.
The synthetic strategy outlined herein is based on established principles of isoxazole formation, proceeding through an oxime intermediate followed by an oxidative cyclization.[2] This approach offers several advantages for large-scale production:
-
Accessible Starting Materials: The process begins with inexpensive and readily available precursors.
-
Favorable Reaction Kinetics: The chosen reactions proceed efficiently under manageable conditions.
-
High Purity and Yield: The protocol is optimized for crystallization-based purification, avoiding costly and time-consuming chromatographic methods.
This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.
Synthetic Strategy and Workflow
The synthesis is accomplished in two primary stages:
-
Oximation: Condensation of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.
-
Oxidative Cyclization and Hydrolysis: In-situ formation of a chloro-oxime followed by base-mediated cyclization and subsequent hydrolysis of the intermediate nitrile to yield the target carboxylic acid.
This workflow is designed to be a streamlined process, minimizing intermediate isolation where possible and ensuring operational safety.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5] Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.
Step 1: Synthesis of 2-hydroxy-4-methoxybenzaldehyde oxime
-
Reactor Setup: Charge a suitable reactor with 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and a mixture of ethanol and water (4:1 v/v). Begin stirring to form a slurry.
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Reaction: Add the hydroxylamine solution to the reactor dropwise over 30-45 minutes, maintaining the internal temperature below 30°C.
-
Monitoring: Allow the reaction to stir at room temperature (20-25°C) for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Isolation: Once the starting material is consumed, slowly add cold water to the reaction mixture to precipitate the oxime product.
-
Filtration and Drying: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum at 40-50°C to a constant weight. The oxime is typically obtained as a white to off-white solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: Charge the reactor with the 2-hydroxy-4-methoxybenzaldehyde oxime (1.0 eq) from the previous step and dimethylformamide (DMF). Stir to dissolve.
-
Chlorination: Cool the solution to 0-5°C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. A slight exotherm may be observed.
-
Cyclization: After the NCS addition is complete, add pyridine (2.0 eq) dropwise while maintaining the temperature at 0-5°C. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. This step facilitates the intramolecular cyclization to form the benzisoxazole ring, likely proceeding through a nitrile oxide intermediate which is then hydrolyzed.
-
Hydrolysis: Carefully add a solution of sodium hydroxide (4.0 eq) in water to the reaction mixture. Heat the mixture to 80-90°C and maintain for 4-6 hours to ensure complete hydrolysis of the intermediate to the carboxylate salt.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the crude carboxylic acid product.
-
Isolation: Filter the precipitated solid, wash extensively with water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (e.g., hexane) to remove organic impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a tan or off-white powder.[6] Dry under vacuum at 60-70°C.
Reaction Scheme and Data
Caption: Two-step synthesis of the target carboxylic acid.
Table 1: Summary of Reagents and Reaction Parameters
| Parameter | Step 1: Oximation | Step 2: Cyclization & Hydrolysis |
| Key Reagents | 2-hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzaldehyde oxime |
| Hydroxylamine HCl (1.2 eq) | N-Chlorosuccinimide (1.1 eq) | |
| Sodium Acetate (1.5 eq) | Pyridine (2.0 eq), NaOH (4.0 eq) | |
| Solvent | Ethanol/Water | DMF, Water |
| Temperature | 20-30°C | 0-10°C (Cyclization), 80-90°C (Hydrolysis) |
| Reaction Time | 2-4 hours | 6-10 hours |
| Typical Yield | >95% (crude) | 75-85% (after recrystallization) |
| Product Purity (HPLC) | N/A (intermediate) | >98% |
Scale-Up and Process Optimization Insights
-
Temperature Control: The chlorination step with NCS can be exothermic. For large-scale batches, ensure the reactor has adequate cooling capacity. Portion-wise addition of NCS is critical to maintain temperature control and prevent runaway reactions or the formation of side products.
-
Solvent Selection: While DMF is an effective solvent for the cyclization step, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative solvents like N-Methyl-2-pyrrolidone (NMP) or acetonitrile could be explored, though reaction conditions would need re-optimization. For purification, minimizing solvent volume during recrystallization is key to maximizing yield.
-
Base Selection: Pyridine is used as a base and catalyst for the cyclization. On an industrial scale, less toxic and more easily recoverable bases like triethylamine (TEA) or DBU could be investigated as alternatives.
-
Waste Management: The process generates aqueous waste containing salts and residual solvents. Acidic and basic streams should be neutralized before disposal. Consider solvent recovery and recycling where feasible to improve the process's environmental footprint.[3]
-
Material Handling: The final product is a powder. Minimize dust generation during handling and drying to avoid inhalation.[6] Use appropriate ventilation and containment strategies.
Safety and Environmental Health
-
Hazard Identification: The target compound, this compound, and its methyl ester precursor are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection at all times.[3][4] If dust is generated, use a NIOSH-approved respirator.
-
Handling Procedures: Wash hands and skin thoroughly after handling.[3] Avoid breathing dust, fumes, or vapors.[3] Use only in a well-ventilated area or outdoors.[3]
-
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[6]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][4] Keep away from incompatible substances such as strong oxidizing agents.
References
-
Benzisoxazole - Wikipedia. Wikipedia. [Link]
-
Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2023). Chemistry of Heterocyclic Compounds, 59(1-2), 1-27. [Link]
-
A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. [Link]
- Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
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Application Note: A Framework for Developing Novel Functional Assays for 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute novel functional assays for 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Given the therapeutic potential inherent in this chemical class, a systematic approach to elucidating the specific function of this novel derivative is critical. This guide details a strategic workflow, from initial target hypothesis generation using computational and literature-based methods to the development of robust primary biochemical and secondary cell-based assays, culminating in rigorous data analysis and interpretation.
Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that is a structural cornerstone in numerous FDA-approved drugs and bioactive compounds.[3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them a focal point in drug discovery.[1][2] Specifically, the benzo[d]isoxazole core of this compound is found in drugs like the anticonvulsant zonisamide and the antipsychotic risperidone, highlighting its importance as a pharmacophore.[2]
The objective of this application note is to provide a logical, evidence-based pathway for characterizing the biological function of this specific, under-studied molecule. The process of assay development is a foundational step in the drug discovery pipeline, transforming a compound of interest into a potential therapeutic candidate by identifying and validating its effect on biological targets.[5][6]
Strategic Workflow for Functional Characterization
A successful investigation into a novel compound's function follows a multi-stage, iterative process. The workflow is designed to first identify a plausible biological target, then test this hypothesis with a sensitive and specific primary assay, and finally, confirm the findings in a more physiologically relevant system using an orthogonal secondary assay.[7]
Phase 1: Target Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a thorough in silico and literature-based investigation can generate data-driven hypotheses about the compound's potential targets.
-
Literature Review: The isoxazole scaffold is present in compounds targeting a vast range of proteins, including enzymes like cyclooxygenases (COX), signaling proteins, and receptors.[8] A comprehensive review of compounds with high structural similarity to this compound can provide initial clues. For instance, various 4,5-diaryloisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis.[9]
-
In Silico Screening: Computational methods can predict potential protein targets.
-
Similarity Searching: Using the compound's structure (SMILES: n1[o]c2c(c1C(=O)O)cc(OC)cc2) in databases like ChEMBL or PubChem can identify known bioactive molecules with similar structures.
-
Molecular Docking: Docking the compound's 3D structure against libraries of protein targets (e.g., kinases, proteases, G-protein coupled receptors) can predict binding affinity and suggest potential interactions. This can help prioritize which target classes to pursue experimentally.
-
Based on the prevalence of enzyme inhibition as a mechanism for isoxazole-containing drugs, a plausible starting hypothesis is that This compound functions as an enzyme inhibitor.
Phase 2: Primary Biochemical Assay Development
The primary assay is the first experimental test of the hypothesis. For a suspected enzyme inhibitor, a biochemical assay using a purified enzyme is the most direct approach.[10] It provides clear, quantitative data on the direct interaction between the compound and its putative target, free from the complexities of a cellular environment.[11]
Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase)
This protocol describes a standard operating procedure for determining the inhibitory activity of the test compound against a representative enzyme, such as a protein kinase.[12] The principle involves measuring the reduction in enzyme activity as a function of inhibitor concentration.[13]
A. Materials and Reagents:
-
Purified enzyme (e.g., recombinant human kinase)
-
Substrate (specific to the enzyme, e.g., a peptide)
-
ATP (for kinases)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control Inhibitor (known inhibitor of the target enzyme, e.g., Staurosporine for kinases)
-
Detection Reagent (e.g., ADP-Glo™ from Promega, which quantifies ADP production via a luminescent signal)
-
Microplates (e.g., white, 384-well, low-volume)
B. Experimental Procedure:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound in DMSO. A typical 10-point, 3-fold dilution starting from 10 mM is common.
-
Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Also include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of the enzyme and substrate in assay buffer. The concentration of enzyme should be optimized to produce a robust signal, and the substrate concentration is often set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[14]
-
Add the enzyme/substrate mix to the wells containing the compound.
-
-
Initiation of Reaction:
-
Prepare an ATP solution in assay buffer.
-
Add the ATP solution to all wells to start the enzymatic reaction.
-
Incubate the plate at a constant temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.[13]
-
-
Signal Detection:
-
Stop the reaction and generate a detectable signal according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ Reagent).
-
Read the plate on a compatible plate reader (e.g., a luminometer).
-
C. Data Analysis and Quality Control:
-
Normalization: The raw data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Assay Validation: The robustness of the assay must be confirmed by calculating the Z'-factor.[15] Z' = 1 - (3 * (SD_DMSO + SD_PositiveControl)) / |Mean_DMSO - Mean_PositiveControl| An assay is considered robust and suitable for screening if the Z'-factor is > 0.5.
| Parameter | Example Value | Acceptance Criteria | Rationale |
| Z'-Factor | 0.78 | > 0.5 | Ensures the assay window is large enough to reliably distinguish hits from noise.[15] |
| Signal-to-Background | 12 | > 5 | Indicates a sufficiently strong signal relative to the baseline for sensitive measurements. |
| DMSO Tolerance | < 10% effect at 1% | Minimal effect | Confirms the vehicle solvent does not interfere with the assay.[6] |
| IC₅₀ (Positive Control) | 15 nM | Within 2-fold of historical average | Demonstrates assay consistency and performance over time. |
Phase 3: Secondary Orthogonal Assay
A "hit" from a primary biochemical screen must be confirmed in a secondary assay.[7] This assay should be orthogonal, meaning it has a different format and set of potential artifacts. A cell-based assay is an ideal choice as it confirms the compound's activity in a more physiologically relevant context, providing initial insights into cell permeability and potential cytotoxicity.[11]
Protocol: Cellular Target Engagement Assay (Western Blot)
This protocol aims to verify that the compound inhibits the target enzyme inside a living cell by measuring the phosphorylation status of a known downstream substrate.
A. Materials and Reagents:
-
Cell Line: A human cell line known to express the target enzyme and exhibit a measurable baseline of pathway activity.
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test Compound and Controls (as above)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: One specific for the phosphorylated form of the substrate (p-Substrate) and one for the total substrate (Total-Substrate).
-
Secondary Antibody: HRP-conjugated antibody (e.g., anti-rabbit IgG-HRP).
-
Chemiluminescent Substrate (e.g., ECL)
-
Protein electrophoresis and transfer equipment.
B. Experimental Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours). Include DMSO vehicle controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody for p-Substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for Total-Substrate to serve as a loading control.
-
C. Data Analysis:
-
Quantification: Use image analysis software to measure the band intensity for p-Substrate and Total-Substrate.
-
Normalization: Calculate the ratio of p-Substrate to Total-Substrate for each treatment condition.
-
Dose-Response: Normalize the data to the DMSO control and plot the normalized signal against the compound concentration to determine the cellular EC₅₀.
Conclusion
This application note outlines a systematic, multi-phase approach to characterize the function of this compound. By progressing from well-founded hypotheses to robust biochemical assays and confirming results in relevant cellular models, researchers can efficiently and accurately elucidate the compound's mechanism of action. This structured workflow, incorporating rigorous quality control and orthogonal validation, is essential for advancing novel chemical entities through the drug discovery pipeline.
References
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Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Challener, C. A. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Retrieved from [Link]
-
Delinassios, J. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. Retrieved from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Pharmaceutical Design, 23(39), 5797-5813. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
KCAS Bio. (2023, February 6). Functional Assay Development Roadmap: Strategic Planning for Success. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and National Center for Advancing Translational Sciences. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Fundamentals of Assay Design and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Retrieved from [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
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Wrona-Krol, E., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1234. Retrieved from [Link]
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Omar, H. M. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Journal of Applied Pharmaceutical Science, 13(7), 1-10. Retrieved from [Link]
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Bougrin, N., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 1-20. Retrieved from [Link]
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1,3-dipolar cycloaddition for isoxazole synthesis
An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis of isoxazoles using the 1,3-dipolar cycloaddition reaction. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, explains the causality behind protocol choices, and offers field-proven insights for robust and reproducible synthesis.
The Isoxazole Scaffold: A Privileged Structure in Modern Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is not merely a synthetic curiosity; it is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] The unique electronic properties of the isoxazole ring, including its ability to act as a hydrogen bond acceptor and engage in π-stacking, make it a valuable component in designing bioactive molecules.[5] Furthermore, the relatively weak N-O bond provides a synthetic handle for further transformations, allowing the isoxazole to serve as a masked β-hydroxy carbonyl or β-dicarbonyl equivalent.[6][7]
Its prevalence is evident in a wide array of FDA-approved drugs, where it contributes to activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][8][9] Molecules like the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole highlight the therapeutic importance of this scaffold.[2][9]
The Core Reaction: [3+2] Cycloaddition of Nitrile Oxides
The most robust and widely utilized method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[10] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[2][11]
The reaction proceeds through a pericyclic transition state, where the three atoms of the nitrile oxide and two atoms of the alkyne's triple bond simultaneously form a new five-membered ring.[2][12] This concerted mechanism is highly atom-economical and often stereospecific.
Caption: General Mechanism of 1,3-Dipolar Cycloaddition.
The Critical Component: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and unstable intermediates that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[13] Consequently, they are almost always generated in situ in the presence of the alkyne dipolarophile to ensure they are trapped efficiently. The choice of method for generating the nitrile oxide is the most critical decision in designing an isoxazole synthesis.
The primary pathways for nitrile oxide generation are:
-
Oxidation of Aldoximes: The most common and versatile method.
-
Dehydration of Primary Nitroalkanes: A classic method useful for specific substrates.
-
Dehydrohalogenation of Hydroximoyl Halides: A reliable but often requires a two-step precursor synthesis.
Caption: Pathways for the in situ generation of nitrile oxides.
Experimental Protocols & Methodologies
Here we provide detailed, validated protocols for two common and reliable methods for isoxazole synthesis.
Protocol 1: Isoxazole Synthesis via Oxidation of Aldoximes with NCS/DBU
This metal-free method is highly effective for a broad range of aromatic and aliphatic aldoximes. The use of N-Chlorosuccinimide (NCS) generates an intermediate hydroximoyl chloride, which is immediately dehydrochlorinated by the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the nitrile oxide.[14]
Step-by-Step Protocol:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent Addition: Dissolve the reactants in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration relative to the aldoxime).
-
Base Addition: Add DBU (1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Oxidant Addition: Add NCS (1.2 equiv) portion-wise over 10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 8 hours depending on the substrates.[14]
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
| Component | Stoichiometry (equiv) | Purpose |
| Aldoxime | 1.0 | Nitrile Oxide Precursor |
| Alkyne | 1.2 | Dipolarophile |
| NCS | 1.2 | Oxidant (Chlorinating Agent) |
| DBU | 1.0 | Base for Elimination |
| DMF | - | Solvent |
Protocol 2: Green Synthesis via Oxidation with Oxone®/NaCl
This protocol represents a more environmentally benign approach, using inexpensive and non-toxic reagents in an aqueous medium.[13][15][16] Oxone® (potassium peroxymonosulfate) oxidizes sodium chloride to generate hypochlorous acid in situ, which then converts the aldoxime to the nitrile oxide.[2]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, combine the aldoxime (1.0 equiv), the dipolarophile (alkene or alkyne, 1.5 equiv), and sodium chloride (NaCl, 2.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (CH₃CN/H₂O) to create a suspension (approx. 0.1 M concentration).
-
Oxidant Addition: Add Oxone® (2.0 equiv) portion-wise to the vigorously stirring mixture at room temperature.
-
Reaction: Continue to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude product via flash column chromatography.
| Component | Stoichiometry (equiv) | Purpose |
| Aldoxime | 1.0 | Nitrile Oxide Precursor |
| Dipolarophile | 1.5 | Alkyne or Alkene |
| Oxone® | 2.0 | Primary Oxidant |
| NaCl | 2.0 | Chlorine Source |
| CH₃CN/H₂O | - | "Green" Solvent System |
Application Notes & Field Insights
A. Regioselectivity: For terminal alkynes (R-C≡C-H), the reaction with a nitrile oxide (R'-CNO) almost exclusively yields the 3,5-disubstituted isoxazole . This regioselectivity is governed by Frontier Molecular Orbital (FMO) theory, where the reaction is primarily controlled by the interaction between the HOMO of one component and the LUMO of the other. Generally, the larger orbital coefficient on the oxygen of the nitrile oxide's HOMO aligns with the larger coefficient on the unsubstituted carbon of the alkyne's LUMO. From a practical standpoint, sterics also favor the approach where the two 'R' groups are distal, leading to the 3,5-isomer.[6] Intramolecular versions of this reaction can, however, be designed to yield other, less common substitution patterns by tethering the dipole and dipolarophile.[6]
B. The Role of Catalysis: While many 1,3-dipolar cycloadditions proceed well under thermal conditions, metal catalysis can offer significant advantages in terms of reaction rate, regioselectivity, and milder conditions.
-
Copper(I) Catalysis: Reminiscent of the famous "Click Chemistry" (CuAAC), copper(I) acetylides can be used as the dipolarophile.[2][17] This approach provides excellent regiocontrol, yielding 3,4-disubstituted isoxazoles and can often be performed at room temperature.[17][18]
-
Ruthenium(II) Catalysis: Ruthenium complexes have also been shown to effectively catalyze the cycloaddition of nitrile oxides and alkynes, often leading to high yields and excellent regioselectivity while inhibiting side reactions.[19][20]
C. Common Pitfalls and Troubleshooting:
-
Furoxan Formation: The primary side product is the dimer of the nitrile oxide, a furoxan. This occurs when the concentration of the nitrile oxide is too high or its reaction with the dipolarophile is slow.
-
Solution: Use a slight excess of the dipolarophile (1.2-1.5 equiv). Ensure the nitrile oxide is generated slowly (e.g., slow addition of the oxidant) so that its steady-state concentration remains low.
-
-
Low Conversion: If the reaction stalls, it may be due to decomposition of the nitrile oxide or insufficient activation.
-
Solution: Check the purity and activity of the oxidant. For aldoxime-based methods, ensure the base is sufficiently strong and non-nucleophilic to prevent side reactions with the precursor. Ensure anhydrous conditions where specified, as water can hydrolyze intermediates.
-
-
Purification Challenges: The polarity of the desired isoxazole can be similar to that of the unreacted aldoxime or furoxan byproduct.
-
Solution: Careful selection of the eluent system for column chromatography is crucial. A gradient elution is often necessary. Sometimes, a preliminary aqueous wash can help remove water-soluble byproducts or reagents like DBU salts.
-
References
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Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Letters, 13(11), 2966–2969. [Link]
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Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (2023). Molecules, 28(18), 6692. [Link]
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In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). Organic Letters, 21(1), 159–163. [Link]
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Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (2015). Molecules, 20(11), 20636–20647. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2024). ResearchGate. [Link]
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In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). PubMed. [Link]
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Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Letters, 13(11), 2966-2969. [Link]
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (2012). International Journal of Research and Pharmaceutical Chemistry, 2(3), 715-728. [Link]
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Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). Molecules, 20(2), 2055–2068. [Link]
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The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3183–3195. [Link]
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[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 896-903. [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). MDPI. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). PubMed Central. [Link]
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Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2019). Inorganic Chemistry, 58(15), 9816–9823. [Link]
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International Journal of ChemTech Research. (2015). 8(7), 297-317. [Link]
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Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (2012). Tetrahedron Letters, 53(34), 4586–4590. [Link]
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1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
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Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2017). Sciforum. [Link]
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Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]
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Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Letters, 7(23), 5203–5205. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 16(2), 654-666. [Link]
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Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. (2017). Chemical Communications, 53(7), 1205–1208. [Link]
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Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). Organic Letters, 19(13), 3556–3559. [Link]
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ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. (2012). ResearchGate. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances, 12(3), 1361–1369. [Link]
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(PDF) Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2015). ResearchGate. [Link]
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Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). ResearchGate. [Link]
-
Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. (2017). Semantic Scholar. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS 28691-48-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in drugs like the anticonvulsant zonisamide and the antipsychotic risperidone, making robust synthetic routes to its derivatives crucial.[1][2] This document provides in-depth, field-proven insights based on established chemical principles.
Recommended Synthetic Pathway: The 1,3-Dicarbonyl Route
While several methods exist for constructing the benzisoxazole core, the pathway starting from a cyclic 1,3-dicarbonyl intermediate is particularly advantageous for preparing 3-carboxy-substituted derivatives.[1][3] This route generally offers good regioselectivity and avoids some of the common pitfalls of other methods, such as Beckmann rearrangement.
The proposed workflow begins with the readily available 2-hydroxy-5-methoxyacetophenone and proceeds through three key transformations:
-
Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate by reacting the starting acetophenone with diethyl oxalate.
-
Cyclization/Oximation: Condensation with hydroxylamine to form the ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Workflow Diagram: Synthesis of this compound
Sources
troubleshooting 6-Methoxybenzo[d]isoxazole-3-carboxylic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, from low yields to unexpected side reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Common Synthetic Pathway Overview
The synthesis of this compound and its derivatives often begins with a suitably substituted salicylic acid or ester. A prevalent and effective strategy involves the conversion of a 2-hydroxy-4-methoxyacetophenone derivative into an oxime, followed by an intramolecular cyclization to form the benzisoxazole ring. This is a robust method but is sensitive to reaction conditions, which can lead to several side reactions.[1][2]
Below is a generalized workflow for a common synthetic route.
Sources
Technical Support Center: Optimizing Benzisoxazole Ring Formation
Welcome to the technical support center for 1,2-benzisoxazole synthesis. The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotic, anticonvulsant, and antimicrobial drugs.[1][2][3][4] Its synthesis, while versatile, can present challenges ranging from low yields to problematic side reactions and purification difficulties.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common problems encountered during the formation of the benzisoxazole ring. We will move from foundational synthetic strategies to direct troubleshooting in a question-and-answer format, culminating in detailed, validated protocols.
Section 1: Foundational Synthetic Strategies
Understanding the primary pathways to the benzisoxazole core is crucial for effective troubleshooting. The most common strategies involve the formation of either the N-O or the C-O bond of the isoxazole ring, or a concerted cycloaddition.[5]
Caption: Primary routes for constructing the 1,2-benzisoxazole ring.
The choice of strategy depends on the available starting materials and the desired substitution pattern on the final molecule. Each pathway has its own set of common challenges, which we will address in the following sections.
Section 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered in benzisoxazole synthesis.
Q1: My reaction is resulting in a very low yield. What are the first things I should check?
A1: Low yields are a frequent issue, and a systematic check is the best approach.[6][7]
-
Purity of Starting Materials: Impurities in precursors like substituted o-hydroxyketones, oximes, or aryl halides can significantly inhibit the reaction. Verify purity via melting point, NMR, or chromatography and consider recrystallizing or purifying starting materials if necessary.[6][8]
-
Inert Atmosphere: Many reagents and intermediates, particularly organometallics or sensitive catalysts, can be deactivated by air or moisture.[6] If applicable, ensure your reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Conditions: Re-evaluate temperature, solvent, and reaction time. A reaction that works in one solvent may fail in another. For instance, some cyclizations require higher boiling point solvents like xylene or DMF to proceed efficiently.[9]
Q2: I'm observing significant side product formation. How can I improve selectivity?
A2: Side product formation is a primary cause of reduced yields and purification headaches. The type of side product is often specific to the synthetic route.
-
Beckmann Rearrangement: When synthesizing from o-hydroxyaryl oximes, a common competing reaction is the Beckmann rearrangement, which produces isomeric benzo[d]oxazoles instead of the desired benzisoxazole.[5][9] The choice of cyclizing agent and reaction conditions is critical to favor N–O bond formation.
-
Nitrile Oxide Dimerization: In [3+2] cycloaddition reactions, the highly reactive nitrile oxide intermediate can dimerize before it reacts with the aryne.[2][9] To minimize this, use a slow-addition method (e.g., syringe pump) for the nitrile oxide precursor (like a chlorooxime) to keep its instantaneous concentration low.[2][8]
-
Kemp Elimination: The N-O bond of the benzisoxazole ring can be cleaved by strong bases, leading to a 2-hydroxybenzonitrile species.[10] If your workup or reaction conditions involve a strong base, this degradation pathway could be a source of yield loss.
Q3: My reaction seems to stall and doesn't go to completion. What should I do?
A3: A stalled reaction indicates that the conditions are insufficient to overcome the activation energy or that a key component has been consumed or deactivated.[7]
-
Increase Temperature: The reaction may simply require more thermal energy. Incrementally increase the temperature while monitoring progress via TLC or LCMS.
-
Catalyst Deactivation: If using a catalyst (e.g., CuI, Pd(TFA)₂), it may have lost activity due to impurities or exposure to air.[6][7] Adding a fresh portion of the catalyst can sometimes restart the reaction.
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reagent can help drive the reaction to completion.[7][11]
Q4: Product purification is difficult, and I'm losing a lot of material during workup. What are some effective strategies?
A4: Purification can be a major source of product loss.
-
Column Chromatography: This is the most common method. The choice of eluent is critical. A typical starting point for benzisoxazoles is a mixture of petroleum ether (or hexanes) and ethyl acetate.[6]
-
Recrystallization: If the product is a solid, recrystallization can be highly effective for removing minor impurities. Solvents like ethanol, ethyl acetate, or mixed solvent systems like ethyl acetate/heptane are often used.[12]
-
Acid/Base Wash: If your product is stable, an aqueous acid or base wash during the workup can remove basic or acidic impurities, simplifying the final purification step.
Section 3: In-Depth Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving persistent issues in your synthesis.
Guide 1: Diagnosing and Solving Low Yields
Low yield is the most common complaint. Use the following workflow to systematically identify the root cause.
Caption: A step-by-step diagnostic workflow for low-yield reactions.
Guide 2: Identifying and Minimizing Common Side Products
The nature of your side products provides crucial clues about what is going wrong in your reaction.
| Synthetic Route | Common Side Product(s) | Cause & Identification | Proposed Solution |
| Cyclization of o-Hydroxyaryl Oximes | Benzo[d]oxazole | Cause: Competing Beckmann rearrangement.[5][9]ID: Isomeric mass in MS; distinct aromatic signals in ¹H NMR. | Change the cyclizing agent (e.g., PPh₃/DDQ system) or solvent. Lowering the temperature may favor the desired pathway.[5] |
| [3+2] Cycloaddition | Furoxan (Nitrile Oxide Dimer) | Cause: Rate of nitrile oxide formation exceeds the rate of cycloaddition.[2][9]ID: Dimeric mass in MS; often a crystalline solid that precipitates. | Slowly add the nitrile oxide precursor (e.g., chlorooxime) via syringe pump. Use a slight excess of the aryne precursor.[2][8] |
| Base-mediated SNAr | Unreacted Starting Material | Cause: Insufficiently strong base, poor leaving group (X), or deactivating substituents on the aryl ring.[5]ID: TLC/LCMS shows starting oxime. | Use a stronger base (e.g., NaH, K₂CO₃). Ensure the leaving group is activated (e.g., F, NO₂). Increase reaction temperature. |
| General | Polymeric material | Cause: High temperatures or highly acidic/basic conditions can cause starting materials or intermediates to polymerize.[6][7]ID: Insoluble baseline material on TLC; broad, unresolved signals in NMR. | Reduce reaction temperature. Use milder catalysts or reagents. Ensure proper stoichiometry to avoid excess of reactive monomers. |
Section 4: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common and effective routes to 1,2-benzisoxazoles.
Protocol 1: Base-Catalyzed Cyclization of an o-Hydroxy Ketoxime Derivative
This is a classical and robust method for forming the benzisoxazole ring via N-O bond formation.[1]
Objective: Synthesize 3-methyl-1,2-benzisoxazole from 2'-hydroxyacetophenone oxime.
Materials:
-
2'-Hydroxyacetophenone oxime
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-hydroxyacetophenone oxime (1.0 eq) in dioxane (approx. 0.2 M concentration).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, typically 2M solution).
-
Reflux: Heat the reaction mixture to reflux (approx. 100-101 °C) for 12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 3-methyl-1,2-benzisoxazole.
Protocol 2: [3+2] Cycloaddition of an In Situ-Generated Nitrile Oxide and Benzyne
This modern approach allows for the rapid construction of functionalized benzisoxazoles under mild conditions.[2][13]
Objective: Synthesize 3-phenyl-1,2-benzisoxazole from benzohydroximoyl chloride and (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate.
Materials:
-
(2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (benzyne precursor, 1.5 eq)
-
Benzohydroximoyl chloride (nitrile oxide precursor, 1.0 eq)
-
Cesium fluoride (CsF, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Syringe pump
Procedure:
-
Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere of Argon, add the benzyne precursor and CsF. Add anhydrous acetonitrile to the flask.
-
Precursor Solution: In a separate oven-dried flask, dissolve the benzohydroximoyl chloride in anhydrous acetonitrile. Draw this solution into a syringe and place it on a syringe pump.
-
Slow Addition: Vigorously stir the suspension in the reaction flask. Begin the slow addition of the benzohydroximoyl chloride solution via the syringe pump over a period of 2.5 hours.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional hour. Monitor progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-phenyl-1,2-benzisoxazole.
Conclusion
The synthesis of the 1,2-benzisoxazole ring system is a well-established yet nuanced field. Successful optimization hinges on a fundamental understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting. By verifying the purity of starting materials, selecting appropriate conditions to minimize predictable side reactions, and employing robust purification techniques, researchers can significantly improve the efficiency and reliability of their synthetic routes. This guide serves as a starting point for addressing common challenges, empowering you to achieve your synthetic goals with greater confidence.
References
-
Lukoyanov, A. A., Sukhorukov, A. Y. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(4), 285-317. Available from: [Link]
-
Priya, S. et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3684-3694. Available from: [Link]
-
Sharma, P. C. et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. Available from: [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Benzisoxazoles. Available from: [Link]
- Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. Available from: [Link]
-
Wikipedia. Benzisoxazole. Available from: [Link]
-
Yuan, S. et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3099. Available from: [Link]
-
Kumar, V. et al. (2023). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistryOpen, 12(10), e202300130. Available from: [Link]
-
Hill, J., et al. (2020). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 22(23), 9353–9357. Available from: [Link]
-
Hill, J., et al. (2020). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Available from: [Link]
-
ResearchGate. Optimization of the cyclization reaction conditions. Available from: [Link]
-
Zhang, Z., et al. (2024). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis, 14(1), 241-248. Available from: [Link]
-
ResearchGate. Optimization for the cyclization step. Available from: [Link]
-
Reddy, C. S., et al. (2020). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-872. Available from: [Link]
-
Amagata, T., et al. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. DigitalCommons@URI. Available from: [Link]
-
ResearchGate. Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available from: [Link]
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Technical Support Center: Overcoming Solubility Problems of Benzisoxazole Derivatives in Aqueous Buffers
Welcome to the technical support center for handling benzisoxazole derivatives. The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including critical antipsychotic and anticonvulsant drugs.[1][2][3][4][5] However, the inherent aromaticity and rigid structure of this "privileged scaffold" frequently lead to poor aqueous solubility, a significant hurdle for researchers in early-stage discovery and professionals in drug development.[1][6] Approximately 40% of drugs currently on the market, and up to 90% of those in the development pipeline, are poorly water-soluble, making solubility enhancement a critical challenge.[7]
This guide is designed to provide you with both the theoretical understanding and practical, step-by-step protocols to systematically address and overcome the solubility challenges associated with benzisoxazole derivatives in your experimental work.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues researchers face when working with benzisoxazole derivatives in aqueous media.
Q1: My benzisoxazole derivative, dissolved in DMSO, crashed out of solution immediately after I diluted it into my PBS buffer. What went wrong?
A: This is a classic case of a compound exceeding its kinetic solubility limit in the final aqueous medium. Here's the breakdown of the cause and the solution:
-
Causality: Benzisoxazole derivatives are often highly soluble in organic solvents like DMSO but sparingly soluble in aqueous buffers.[8][9] When you add the concentrated DMSO stock to the buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The water acts as an "anti-solvent," causing the compound to rapidly precipitate or "crash out" because its concentration is far above its thermodynamic solubility limit in the final buffer/co-solvent mixture.
-
Troubleshooting Steps:
-
Optimize the Dilution: Instead of a single large dilution, perform the addition dropwise while vigorously vortexing or stirring the buffer.[10] This rapid mixing helps to disperse the compound more effectively before it has a chance to aggregate and precipitate.
-
Reduce Final Concentration: Your target concentration may simply be too high for the aqueous system to support. Determine the compound's kinetic solubility in your final assay medium to establish a workable concentration range.
-
Increase Co-solvent Percentage: While keeping DMSO levels low is crucial for many cell-based assays (typically <0.5% to avoid toxicity), you may need to modestly increase the final percentage.[10] Always run a vehicle control to ensure the solvent concentration itself does not affect your experimental outcome. For example, the solubility of the benzisoxazole derivative risperidone is approximately 0.5 mg/mL in a 1:1 mixture of DMF and PBS (pH 7.2), a significant increase from its solubility in aqueous buffer alone.[8][9]
-
Q2: I have a basic benzisoxazole derivative. Can I just lower the pH of my buffer to dissolve it? What are the risks?
A: Yes, for an ionizable compound, pH adjustment is a powerful and often primary strategy for enhancing solubility.[11][12][]
-
Causality (The Henderson-Hasselbalch Principle): For a basic compound, lowering the pH of the buffer will increase the proportion of the compound that is protonated (ionized). This charged form is generally much more water-soluble than the neutral form. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[14][15] As a rule of thumb, adjusting the pH to be at least 2 units below the pKa of a basic drug can significantly increase its solubility.[16] For example, the benzisoxazole derivative paliperidone, a basic compound, sees its solubility increase dramatically at a lower pH.[17]
-
Risks and Considerations:
-
Assay Compatibility: The primary risk is that the required pH for solubility may be outside the optimal range for your biological assay (e.g., enzyme activity, cell viability).
-
Chemical Stability: Extreme pH values can lead to the degradation of your compound over time. A pH stability profile should be determined if the compound will be in solution for extended periods.
-
Buffering Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound stock.
-
Q3: What are co-solvents and how do I choose the right one for my experiment?
A: Co-solvents are water-miscible organic solvents used to increase the solubility of non-polar or poorly water-soluble compounds.[18]
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[] Water maintains a strong, highly-ordered hydrogen-bonding network. A hydrophobic compound disrupts this network, which is energetically unfavorable. Co-solvents, which typically have both hydrophilic and hydrophobic regions, disrupt this water structure, reducing the energy required to create a "cavity" for the drug molecule and thereby increasing solubility.[]
-
Choosing a Co-solvent: The choice depends heavily on the downstream application.
-
For In Vitro Assays: Dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are common choices.[10][] DMSO is often preferred but must be used at low final concentrations (<0.5%) to avoid cytotoxicity.[10]
-
For Parenteral (Injectable) Formulations: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol are frequently used due to their lower toxicity profiles.[18][19]
-
A systematic screening approach, as detailed in the protocols section, is the best way to identify the most effective and compatible co-solvent for your specific benzisoxazole derivative.
Q4: I've heard about using cyclodextrins. How do they work and are they suitable for my cell-based assay?
A: Cyclodextrins are an excellent choice for solubilization, especially when trying to avoid organic co-solvents.[20]
-
Causality (Molecular Encapsulation): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] The hydrophobic benzisoxazole derivative can partition into this non-polar cavity, forming an "inclusion complex."[21][22] This complex has a water-soluble exterior, effectively masking the hydrophobic drug and dramatically increasing its apparent aqueous solubility.[20][23]
-
Suitability and Considerations:
-
Common Types: The most commonly used cyclodextrins in pharmaceuticals are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[24]
-
Cell-based Assays: Cyclodextrins are generally well-tolerated in cell culture. However, at high concentrations, they can extract cholesterol from cell membranes. It is crucial to run a vehicle control with the cyclodextrin alone to ensure it does not interfere with your assay.
-
Binding Affinity: The effectiveness of a cyclodextrin depends on the "fit" between the drug molecule and the cyclodextrin cavity. A screening of different cyclodextrin types may be necessary.
-
Part 2: Strategic Workflow & Visualization
A systematic approach is critical to efficiently solving solubility issues. The following flowchart outlines a decision-making process for selecting the appropriate solubilization strategy.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Part 3: Experimental Protocols & Data
Here we provide detailed, step-by-step methodologies for key solubilization experiments.
Protocol 1: Systematic Co-Solvent Screening
Objective: To determine the most effective co-solvent and the minimum concentration required to achieve the target drug concentration.
Materials:
-
Benzisoxazole derivative
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvents: DMSO, Ethanol (EtOH), Propylene Glycol (PG), PEG 400
-
Vortex mixer, microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Stock: Dissolve the benzisoxazole derivative in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Set Up Dilution Series: For each co-solvent to be tested (DMSO, EtOH, PG, PEG 400), prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Spike and Observe: Add a small aliquot of the DMSO drug stock to each co-solvent/buffer mixture to achieve the final desired drug concentration.
-
Incubate and Assess: Vortex each tube vigorously for 1 minute. Allow the tubes to stand at room temperature for 1-2 hours. Visually inspect for any signs of precipitation against a dark background.
-
Quantify (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes). Carefully collect the supernatant and measure the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| Co-Solvent | % (v/v) in PBS | Visual Observation (at 100 µM Drug Conc.) | Soluble Concentration (µM) |
| DMSO | 0.5% | Precipitate | 35 |
| DMSO | 1.0% | Clear Solution | >100 |
| Ethanol | 2.0% | Precipitate | 52 |
| Ethanol | 5.0% | Clear Solution | >100 |
| PEG 400 | 2.0% | Slight Haze | 78 |
| PEG 400 | 5.0% | Clear Solution | >100 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of a benzisoxazole derivative using cyclodextrin complexation.
Materials:
-
Benzisoxazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Sonicator, magnetic stirrer
Methodology:
-
Prepare Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in the aqueous buffer to create a stock solution (e.g., 40% w/v). Gentle warming and stirring may be required.
-
Add Compound: Weigh the benzisoxazole derivative and add it directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture for several hours (or overnight) at room temperature. The solution should gradually clarify as the inclusion complex forms.
-
Sterile Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.
-
Validation: It is crucial to run a vehicle control (buffer with HP-β-CD only) in your experiment to ensure the formulation excipient does not cause artifacts.
Protocol 3: Surfactant-Based Solubilization
Objective: To use micellar solubilization to dissolve a highly insoluble benzisoxazole derivative.
Materials:
-
Benzisoxazole derivative
-
Non-ionic surfactant (e.g., Polysorbate 80, Polysorbate 20) [7][19]* Aqueous buffer of choice
Methodology:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). For Polysorbate 80, the CMC is ~0.012 mg/mL, so a 1% (10 mg/mL) solution is more than sufficient. [25][26]2. Add Compound: Add the solid benzisoxazole derivative directly to the surfactant solution.
-
Promote Micelle Formation: Stir the mixture, gently warming if necessary, until the compound is fully dissolved within the surfactant micelles.
-
Caution: Surfactants can interfere with certain biological assays, particularly those involving protein interactions or cell membranes. Always include a vehicle control.
References
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Excipients for Parenterals. (n.d.). Drugfuture.com.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Excipients' Attributes Crucial for Parenteral Preparation. (n.d.). Roquette. [Link]
-
Graphical representation of solubility (mg/ml) of paliperidone in different medium. (n.d.). ResearchGate. [Link]
-
Strategies to improve micelle stability for drug delivery. (2016). Journal of Controlled Release. [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]
-
parenteral excipients. (n.d.). Ashland. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). MedChemComm. [Link]
-
Micellar Drug Delivery System. (2014). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Micellization and Drug Solubility Enhancement. (n.d.). Taylor & Francis. [Link]
-
Formation of Polymeric Micelle-Mixed Micelles: The Drug Delivery, and Radiotherapy Applications, Interaction, and Investigation by Laser Light. (n.d.). Organic Chemistry: An Indian Journal. [Link]
-
Preparation, release and pharmacokinetics of a risperidone elementary osmotic pump system. (2014). Pharmaceutical Development and Technology. [Link]
- Water soluble salts of risperidone. (2004).
-
Paliperidone. (n.d.). PubChem. [Link]
-
CHEMISTRY REVIEW(S). (2009). accessdata.fda.gov. [Link]
-
Pharmacokinetics of INVEGA SUSTENNA. (n.d.). J&J Medical Connect. [Link]
-
Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications. (2024). Frontiers in Chemistry. [Link]
-
Benzisoxazole. (n.d.). Wikipedia. [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (n.d.). European Journal of Chemistry. [Link]
-
Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). ResearchGate. [Link]
-
solubility enhancement -by pH change & complexation. (2016). SlideShare. [Link]
-
Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. (2023). Pharmaceutics. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. [Link]
-
Cyclodextrins. (2020). YouTube. [Link]
-
Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2015). Crystal Growth & Design. [Link]
-
Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. (2021). Environmental Pollution. [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (2004).
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2025). ResearchGate. [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2012). ResearchGate. [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (n.d.). MDPI. [Link]
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minimizing impurities in the synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Technical Support Center: Synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
A Guide to Minimizing Impurities and Optimizing Synthesis for Researchers and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of this compound. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to diagnose and resolve common purity challenges encountered in the laboratory.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved via a two-step process. This involves the initial formation of an ester precursor, typically ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate, followed by a saponification (hydrolysis) reaction to yield the final carboxylic acid. Understanding this pathway is critical for identifying the origin of potential impurities.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Purity Issues
This section addresses the most frequent challenges observed during synthesis and purification.
Q1: My final product shows multiple spots on the TLC plate and has a low, broad melting point. What are the likely causes?
A broad melting point and multiple TLC spots are definitive indicators of significant impurities.[1] The most common culprits originate from the hydrolysis step or subsequent degradation.
-
Likely Cause 1: Incomplete Hydrolysis. The most common impurity is the unhydrolyzed starting material, ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate.[1] This ester is less polar than the carboxylic acid product and will therefore have a higher Rf value on a normal-phase silica TLC plate.
-
Likely Cause 2: Degradation. Benzisoxazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of 6-methoxybenzo[d]isoxazole.[1] This impurity is significantly less polar than the desired product.
-
Likely Cause 3: Residual Starting Materials. If the initial isoxazole ring formation was not driven to completion, precursors may carry through the synthesis.
Sources
Technical Support Center: Refinement of Analytical Techniques for Benzisoxazole Isomers
Introduction: The Analytical Challenge of Benzisoxazole Isomers
Benzisoxazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotic and anticonvulsant drugs.[1][2][3] The precise substitution pattern on the benzisoxazole ring is critical, as different isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[4][5] Consequently, the robust separation, identification, and quantification of these isomers are paramount during drug development and quality control.
However, the analysis of benzisoxazole isomers presents significant challenges. Their structural similarity often leads to nearly identical physicochemical properties, resulting in chromatographic co-elution and spectroscopic ambiguity.[6] This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methodologies for these challenging compounds. We will explore the causality behind experimental choices and provide field-proven insights to ensure data integrity and methodological robustness.
Part 1: Chromatographic Techniques (HPLC/UPLC & GC) - Troubleshooting & Refinement
Chromatography is the cornerstone for separating isomers.[7] Success hinges on exploiting subtle differences in polarity, volatility, and stereochemistry. When separations fail, a systematic approach to troubleshooting is essential.
Logical Workflow for Troubleshooting Poor Chromatographic Resolution
Below is a decision-making workflow for addressing common chromatographic issues such as peak co-elution, broadening, or tailing.
Caption: Troubleshooting workflow for chromatographic issues.
Frequently Asked Questions (FAQs): HPLC/UPLC
Q1: My benzisoxazole isomer peaks are tailing significantly. What is the cause and how do I fix it?
A1: Peak tailing is most often a chemical issue, especially with heterocyclic compounds containing basic nitrogen atoms.[8][9] The primary cause is secondary interactions between your analyte and exposed, acidic silanol (Si-OH) groups on the silica-based stationary phase.[10] This creates a secondary, stronger retention mechanism that disrupts the ideal peak shape.[8]
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is often to lower the mobile phase pH to around 2-3 using an additive like 0.1% formic acid or trifluoroacetic acid.[11] This protonates the silanol groups, rendering them neutral and minimizing their interaction with basic analytes.[10]
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanols. Consider columns with alternative chemistries, such as polar-embedded or charged surface hybrid (CSH) phases, which are specifically designed to improve the peak shape of basic compounds.[12]
-
Increase Buffer Strength: If working at a neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol interactions and improve peak shape.[11]
-
Check for Physical Issues: If neutral compounds also show tailing, the problem may be physical.[9] Check for extra-column band broadening from long tubing, a void at the head of the column, or a partially blocked frit.[10][12]
Q2: I am unable to separate two positional isomers of a substituted benzisoxazole. They always co-elute. What should I try?
A2: Co-elution of isomers is a classic challenge where the overall polarity is too similar for separation under the current conditions.[6][13] The goal is to alter the selectivity of your method by changing the chemical interactions.
Strategies to Improve Isomer Selectivity:
| Strategy | Causality (Why it Works) | Recommended Action |
|---|---|---|
| Change Stationary Phase | Introduces different retention mechanisms. Positional isomers may have different abilities to engage in π-π interactions or shape-selective interactions that a standard C18 phase cannot exploit. | Switch from a C18 column to one with a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase to introduce π-π interactions.[6] |
| Change Organic Modifier | Acetonitrile (ACN) and Methanol (MeOH) have different properties. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This can alter how isomers interact with the stationary phase. | If using ACN, switch to MeOH, or try a ternary mixture of Water/ACN/MeOH. |
| Optimize Temperature | Temperature affects the thermodynamics of partitioning between the mobile and stationary phases.[14] Sometimes, small changes in temperature can be enough to resolve closely eluting peaks. | Systematically evaluate column temperatures from 25°C to 45°C in 5°C increments.[14] |
| Modify Mobile Phase Additives | Different buffer salts or ion-pairing agents can subtly alter the charge state and conformation of the analytes, leading to differential retention. | If using formic acid, try switching to ammonium formate or ammonium acetate at the same pH. |
Q3: How do I develop a robust, validated HPLC-UV method for quantifying a new benzisoxazole derivative from scratch?
A3: Method development should be a systematic process, followed by validation according to regulatory guidelines (e.g., ICH Q2(R1)).[7][15]
Step-by-Step Protocol: HPLC-UV Method Development
-
Analyte Characterization: Determine the physicochemical properties of your benzisoxazole isomer (pKa, solubility, UV spectrum). Record the UV spectrum to find the wavelength of maximum absorbance (λmax) for detection.[16]
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a modern, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). This is a versatile starting point for reversed-phase chromatography.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: The acidic mobile phase helps ensure good peak shape for potentially basic benzisoxazole compounds.[16]
-
-
Scouting Gradient Run:
-
Gradient: Run a fast linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30 °C.
-
Purpose: This run determines the approximate elution time and organic solvent percentage required to elute your compound.
-
-
Optimization:
-
Based on the scouting run, design a more focused gradient around the elution percentage. For example, if the compound eluted at 60% B, try a shallower gradient from 40-70% B over 15 minutes to improve resolution from any impurities or other isomers.
-
If peak shape is poor, refer to the troubleshooting guide (Q1). If resolution is poor, refer to Q2.
-
-
Validation: Once an optimized method is achieved, perform validation by assessing the following parameters:
-
Specificity: Ensure no interference from matrix components.
-
Linearity: Analyze a series of standards to confirm the response is proportional to concentration.[16]
-
Accuracy & Precision: Determine the closeness of results to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Intentionally make small changes (e.g., pH ±0.2, temperature ±2°C) to ensure the method remains reliable.
-
Part 2: Spectroscopic Techniques (NMR & MS) - Identification & Characterization
While chromatography separates, spectroscopy identifies. For isomers, where structures are subtly different, spectroscopy is the definitive tool for confirmation.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: How can NMR spectroscopy definitively distinguish between benzisoxazole regioisomers (e.g., 5-fluoro vs. 6-fluoro-1,2-benzisoxazole)?
A1: NMR spectroscopy is exceptionally powerful for isomer identification because it directly probes the chemical environment of each nucleus.[5] Regioisomers, which have different substitution patterns, will produce distinct NMR spectra.[17][18]
Key Differentiating Features in NMR:
-
Chemical Shifts (¹H and ¹³C): The position of a signal (chemical shift) is highly sensitive to the electronic environment. An electron-withdrawing substituent like fluorine will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The pattern of shifts in the aromatic region (typically 7.0-8.5 ppm for ¹H) will be unique for each isomer.[19]
-
Spin-Spin Coupling (¹H-¹H and ¹H-¹⁹F):
-
¹H-¹H Coupling: The splitting pattern of a proton signal tells you about its adjacent protons. Protons that are ortho to each other have a large coupling constant (J ≈ 7-9 Hz), meta protons have a smaller coupling (J ≈ 2-3 Hz), and para coupling is often negligible (J ≈ 0-1 Hz). By analyzing the coupling constants in the aromatic region, you can piece together the substitution pattern.
-
¹H-¹⁹F Coupling: Fluorine (¹⁹F) is a spin-active nucleus and will couple to nearby protons. This provides an unambiguous marker. For example, in 5-fluoro-1,2-benzisoxazole, the protons at C4 and C6 will show coupling to the fluorine atom, while in the 6-fluoro isomer, the protons at C5 and C7 will be coupled.
-
-
2D NMR Experiments: For complex cases, 2D NMR provides definitive connections.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the molecular skeleton and confirming substituent positions.
-
Decision Workflow for NMR-Based Isomer Identification
Caption: Workflow for NMR-based structural elucidation of isomers.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q2: Can mass spectrometry alone distinguish between my benzisoxazole isomers?
A2: Generally, no. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[19] Since isomers have the identical molecular formula, they have the same exact mass and will produce a molecular ion at the same m/z value, making them indistinguishable by MS alone.[4]
Q3: So, what is the role of MS in isomer analysis?
A3: The power of MS is realized when it is coupled with a separation technique, creating a "hyphenated" method like LC-MS or GC-MS.[16][19]
-
The Role of the "Hyphen": In LC-MS or GC-MS, the chromatography column first separates the isomers in time. The mass spectrometer then acts as a highly sensitive and selective detector. It confirms that the separated peaks have the expected molecular weight of the target isomers and provides fragmentation data that can add another layer of confidence to the identification.
-
Fragmentation Analysis: While not always guaranteed, some isomers may produce slightly different fragmentation patterns upon ionization (e.g., in Electron Ionization for GC-MS). If reproducible differences in the relative abundance of fragment ions are observed between the chromatographically separated peaks, this can serve as additional evidence for their distinct identities.
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Benchchem. (2025). Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Benchchem. (2025). Application Notes and Protocols for the Quantification of 1,2-Benzisoxazole.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Benchchem. (2025). resolving co-eluting isomers of batylalcohol in chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (2025). Addressing co-elution of isomers in creosote chromatographic analysis.
- BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Isomers.
- ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). Chromatographic Co-elution Chromatography.
- DigitalCommons@URI. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Asian Journal of Pharmaceutics. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I.
- ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.
-
. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available from:
- riomaisseguro.rio.rj.gov.br. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Benchchem. (2025). A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers.
- Benchchem. (2025). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.
- IOSRPHR. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- PubMed. (n.d.). Identification of steroid isoxazole isomers marketed as designer supplement.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- AZoM.com. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Arkivoc. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Wikipedia. (n.d.). Benzisoxazole.
- World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC.
- Bionano. (n.d.). Troubleshooting Guides.
- ResearchGate. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups.
- Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
- ResearchGate. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- NIH. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation.
- Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
- PMC - NIH. (n.d.). Atropisomerism in medicinal chemistry: challenges and opportunities.
- PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
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addressing batch-to-batch variability of synthesized 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Technical Support Center: 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
A Guide to Addressing Batch-to-Batch Variability in Synthesis
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and control batch-to-batch variability during the synthesis of this important isoxazole derivative.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to achieve consistent, high-quality results.
The isoxazole ring is a critical scaffold in medicinal chemistry, and maintaining consistency in its synthesis is paramount for reliable downstream applications, from screening to clinical development.[1][2][3][4] This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, leading to batch-to-batch variability.
Question 1: My reaction yield is inconsistent, varying significantly between batches. What are the likely causes and how can I improve consistency?
Answer:
Inconsistent yield is a common problem in multi-step organic syntheses and can be attributed to several factors. Let's break down the most probable causes for this specific synthesis:
-
Purity of Starting Materials: The quality of your starting materials, particularly the substituted salicylic acid derivative and the cyclizing agent, is critical. Minor impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired compound.
-
Actionable Advice:
-
Always source high-purity reagents from reputable suppliers.
-
If possible, re-characterize your starting materials (e.g., via NMR or melting point) before use, especially if you are using a new batch or supplier.
-
Consider recrystallizing or purifying key starting materials if you suspect they are a source of variability.
-
-
-
Reaction Temperature Control: The formation of the isoxazole ring is often temperature-sensitive.[2] Deviations in temperature can affect reaction kinetics and promote side reactions.
-
Actionable Advice:
-
Use a reliable heating mantle with a thermocouple to ensure precise temperature control.
-
Monitor the internal reaction temperature, not just the set point of the heating mantle.
-
Ensure consistent stirring to avoid localized "hot spots" within the reaction mixture.
-
-
-
Moisture and Atmospheric Contamination: Many reagents used in heterocyclic synthesis are sensitive to moisture. The presence of water can lead to hydrolysis of intermediates or reagents, reducing your yield.
-
Actionable Advice:
-
Use dry solvents and glassware.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
-
-
Work-up and Isolation: The process of isolating your product after the reaction is complete can be a significant source of yield variability.
-
Actionable Advice:
-
Standardize your work-up procedure. Document the exact volumes of solvents used for extraction and washing.
-
Ensure the pH is precisely controlled during any acid-base extraction steps.
-
Optimize your crystallization procedure (solvent system, temperature, and cooling rate) to maximize recovery.
-
-
Question 2: I'm observing a different color in my final product from batch to batch (e.g., off-white vs. yellow). What does this indicate and how can I ensure a consistent color?
Answer:
Color variation is almost always an indication of impurities. For a compound like this compound, which is expected to be a white or off-white solid, a yellow or brownish tint suggests the presence of chromophoric impurities.
-
Potential Causes:
-
Side-Products: Incomplete reaction or side reactions can generate colored impurities. For instance, nitro-aromatic compounds, which can be precursors in some synthetic routes, are often colored.
-
Oxidation: The product or intermediates may be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.
-
Residual Solvents or Reagents: Trapped, colored solvents or residual reagents from the work-up can also impart color.
-
-
Troubleshooting Steps:
-
Purification: The most effective way to address color is through rigorous purification.
-
Recrystallization: Experiment with different solvent systems to find one that effectively removes the colored impurity while minimizing product loss.
-
Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the desired product from colored impurities.[5]
-
-
In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) to monitor the reaction. If you see persistent, colored spots, you may need to adjust the reaction conditions to minimize the formation of that impurity.
-
Question 3: My batches are showing different impurity profiles on HPLC analysis. How can I identify and control these impurities?
Answer:
A variable impurity profile is a serious issue, especially in a drug development context. Identifying and controlling these impurities is crucial for ensuring safety and efficacy.
-
Identifying Impurities:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying unknown impurities. It will give you the mass of the impurity, which can provide clues to its structure.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity is present in a significant enough quantity, you may be able to isolate it (e.g., via preparative HPLC) and characterize it by NMR.[6]
-
Literature Search: Review the literature for known side-products in similar isoxazole syntheses.[2][7][8]
-
-
Controlling Impurities: Once you have an idea of what the impurities are, you can take steps to control them.
-
Reaction Conditions:
-
Temperature: As mentioned, temperature can influence the formation of side-products.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of specific impurities.
-
-
Purification:
-
Develop a robust purification method (crystallization or chromatography) that is validated to consistently remove the identified impurities to an acceptable level.
-
-
Question 4: The physical form of my product (e.g., crystal size, flowability) is inconsistent. Why is this happening and why does it matter?
Answer:
Inconsistent physical form can be due to polymorphism, where a compound can exist in different crystal structures. This is a critical parameter in drug development as it can affect solubility, dissolution rate, bioavailability, and stability. Even without true polymorphism, variations in crystallization conditions can lead to different particle sizes and habits.
-
What to Investigate:
-
Crystallization Conditions: The solvent system, rate of cooling, agitation, and presence of seed crystals can all influence the crystalline form.
-
Purity: The presence of impurities can sometimes inhibit or promote the formation of a particular crystal form.
-
-
How to Control It:
-
Standardize Crystallization: Develop a detailed, standardized protocol for the final crystallization step.
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the solid form of each batch.[9] This will allow you to determine if you are consistently producing the same crystalline form.
-
Seeding: In some cases, seeding the crystallization with a small amount of the desired crystal form can help ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common approach involves the cyclization of a suitably substituted salicylic acid derivative. This often involves the reaction of a 2-hydroxy-4-methoxybenzoyl derivative with a reagent that can form the isoxazole ring, such as hydroxylamine or a related compound, followed by further transformations to yield the final carboxylic acid.[2][4]
Q2: What are the key analytical techniques I should be using for quality control?
A robust analytical panel is essential. The following table summarizes the recommended techniques and their purpose:
| Technique | Purpose |
| HPLC | To determine purity and quantify impurities. |
| LC-MS | To identify unknown impurities. |
| ¹H and ¹³C NMR | To confirm the structure of the final product and major impurities.[6] |
| FT-IR | To confirm the presence of key functional groups. |
| Melting Point | As a general indicator of purity. |
| PXRD | To characterize the crystalline form. |
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. As with any chemical synthesis, you should always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used in isoxazole synthesis can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Workflow
Troubleshooting Workflow for Batch Variability
The following diagram outlines a logical workflow for diagnosing and addressing batch-to-batch variability.
Caption: A decision tree for troubleshooting common issues in synthesis.
Detailed Experimental Protocols
Protocol 1: Standardized Synthesis of this compound
This is a representative protocol and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting salicylic acid derivative (1.0 eq).
-
Solvent Addition: Add a suitable dry solvent (e.g., toluene or dioxane) to the flask.
-
Reagent Addition: Slowly add the cyclizing agent (e.g., a hydroxylamine derivative, 1.1 eq) to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and maintain for the predetermined reaction time (monitor by TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Proceed to the purification step.
-
Protocol 2: Standardized Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical and Biological Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Acta Derm Venereol. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Retrieved from [Link]
-
PubMed Central. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]
-
Journal of the College of Pharmacy. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]
-
National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
ResearchGate. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Retrieved from [Link]
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- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
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- 8. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Crystallization Methods for 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the crystallization of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges and provide robust troubleshooting strategies. Our focus is on the causality behind experimental choices to empower you with a deeper understanding of the crystallization process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization of this compound, providing concise and actionable answers.
Q1: What are the primary challenges in crystallizing this compound?
A1: The main challenges typically revolve around controlling polymorphism, achieving a consistent and desirable crystal habit (shape), and ensuring high purity by effectively rejecting impurities.[1][][3] this compound, being a moderately complex organic molecule, may exhibit multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[1] Furthermore, its synthesis may result in impurities that can interfere with crystal growth.[4]
Q2: How do I select an appropriate solvent system for crystallization?
A2: Solvent selection is a critical first step. An ideal solvent should exhibit moderate solubility for this compound, with solubility increasing significantly with temperature for cooling crystallization.[5] For antisolvent crystallization, you need a solvent in which the compound is soluble and an antisolvent in which it is poorly soluble, and the two must be miscible.[6][7] A preliminary screening of solvents from different classes (e.g., alcohols, ketones, esters, and aromatic hydrocarbons) is recommended. The choice of solvent can significantly influence the crystal habit and even the polymorphic form obtained.[8][9][10][11]
Q3: My crystallization yields are consistently low. What are the likely causes and solutions?
A3: Low yields can stem from several factors:
-
Incomplete precipitation: The compound may be too soluble in the mother liquor at the final crystallization temperature. To address this, you can lower the final temperature, increase the concentration of the antisolvent, or allow for a longer crystallization time.
-
Suboptimal supersaturation: If supersaturation is too low, nucleation and growth will be slow and incomplete.[3] Conversely, excessively high supersaturation can lead to the formation of fine particles that are difficult to filter, leading to apparent yield loss.
-
Material loss during workup: Significant amounts of product can be lost during filtration and washing. Ensure the wash solvent is one in which the product has very low solubility and use minimal volumes of cold wash solvent.
Q4: I am observing significant batch-to-batch variability in crystal size and shape. How can I improve consistency?
A4: Batch-to-batch inconsistency is often due to poor control over key crystallization parameters. To improve reproducibility, focus on:
-
Consistent cooling/antisolvent addition rates: Rapid changes can lead to uncontrolled nucleation and a wide particle size distribution.[12][13][14][15] A slower, controlled rate generally produces larger, more uniform crystals.[12][14]
-
Stirring rate: Agitation affects mass transfer and can influence nucleation and crystal growth. Maintain a consistent and appropriate stirring rate to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.
-
Purity of starting material: Variations in the impurity profile of the starting material can significantly impact crystallization behavior.[16]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-solving approach to specific issues that may arise during your experiments.
Issue 1: Formation of Amorphous Precipitate or Oil Instead of Crystals
Symptoms:
-
The product comes out of solution as a sticky solid or an immiscible liquid ("oiling out").
-
No distinct crystalline morphology is observed under a microscope.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| High Supersaturation | Rapidly generating a very high level of supersaturation can lead to precipitation kinetics that are faster than the orderly molecular arrangement required for crystallization.[3] | - Decrease the cooling rate. - Slow down the rate of antisolvent addition.[17] - Reduce the initial concentration of the solute. |
| Poor Solvent Choice | The solvent may have too high an affinity for the solute, preventing it from readily entering the crystal lattice. | - Screen for alternative solvents where the compound has slightly lower solubility. - Consider using a co-solvent system to modify the solubility properties. |
| Presence of Impurities | Certain impurities can inhibit nucleation or disrupt crystal growth, leading to the formation of an amorphous solid.[16] | - Improve the purification of the starting material. - Consider a pre-crystallization step to remove problematic impurities. |
Issue 2: Undesirable Crystal Morphology (e.g., Needles or Plates)
Symptoms:
-
Crystals are very fine and difficult to filter.
-
The bulk density of the product is low, making formulation challenging.
-
Poor flowability of the dried powder.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Solvent System | The solvent interacts differently with various crystal faces, which can either enhance or inhibit growth in specific directions, thus dictating the crystal habit.[8][9][10][18] | - Experiment with different solvents or solvent mixtures. For example, a solvent that forms hydrogen bonds with the carboxylic acid moiety might alter the growth rates of corresponding crystal faces. - The polarity of the solvent is a key factor in determining the crystal habit.[9][11] |
| Supersaturation Level | High supersaturation often favors the formation of less stable, kinetically favored morphologies, which can include fine needles. | - Lower the level of supersaturation by adjusting concentration, cooling rate, or antisolvent addition rate. |
| Agitation | High shear rates from aggressive stirring can lead to crystal breakage and the formation of smaller, less ideal particles. | - Optimize the stirring rate to ensure homogeneity without causing excessive mechanical stress on the crystals. |
Issue 3: Polymorphic Inconsistency
Symptoms:
-
Different batches of the product exhibit different physical properties (e.g., melting point, solubility, XRD pattern) despite being chemically identical.
-
Unexpected polymorphic transitions occur during downstream processing.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Lack of Seeding | Spontaneous nucleation can lead to the formation of a metastable polymorph. | - Implement a seeding protocol. Introduce a small quantity of the desired polymorph at a specific temperature and supersaturation level to direct the crystallization towards that form. |
| Variable Crystallization Conditions | Different temperatures, solvent compositions, or cooling rates can favor the formation of different polymorphs.[1] | - Precisely control all crystallization parameters. - Characterize the polymorphic landscape of this compound to understand the conditions under which each form is stable. |
| Solvent-Mediated Transformation | A metastable form may initially crystallize and then transform into a more stable form in the presence of the solvent. | - Analyze the solid phase at different time points during the crystallization process to monitor for any phase transformations. - Adjust the solvent system or isolation time to either isolate the desired metastable form or ensure complete conversion to the stable form. |
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for common crystallization techniques, which should be optimized for this compound.
Protocol 1: Cooling Crystallization
This method is suitable when the solubility of the compound is significantly temperature-dependent in the chosen solvent.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone) at an elevated temperature (e.g., 60-70°C). Ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cool the solution at a slow, controlled rate (e.g., 5-10°C per hour). A slower cooling rate generally results in larger, more well-defined crystals.[12][14]
-
Seeding (Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small amount of seed crystals of the desired polymorph of this compound.
-
Maturation: Hold the slurry at the final, lower temperature (e.g., 0-5°C) for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and potential polymorphic transformation to the most stable form.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Antisolvent Crystallization
This technique is useful for compounds that are highly soluble in a solvent at room temperature or are temperature-sensitive.[1]
-
Dissolution: Dissolve the crude this compound in a good solvent (e.g., dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran) to form a concentrated solution.
-
Controlled Antisolvent Addition: Slowly add a miscible antisolvent (a solvent in which the compound is poorly soluble, e.g., water, heptane, or isopropanol) to the solution with good agitation.[6][7][17] The rate of addition is a critical parameter for controlling particle size.
-
Seeding (Recommended): Add seed crystals of the desired polymorph once the solution becomes slightly turbid, indicating the onset of nucleation.
-
Maturation: After the addition of the antisolvent is complete, continue to stir the slurry for a period of time (e.g., 1-2 hours) to ensure complete precipitation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a mixture of the solvent and antisolvent, or with the pure antisolvent.
-
Drying: Dry the crystals under vacuum.
Section 4: Visualizations
Workflow for Crystallization Method Selection
The following diagram illustrates a logical workflow for selecting and optimizing a crystallization method for this compound.
Caption: A decision-making workflow for selecting and optimizing a crystallization method.
Troubleshooting Logic for Poor Crystal Quality
This diagram outlines the logical steps to troubleshoot issues related to poor crystal quality.
Caption: A logical flow for troubleshooting common crystallization problems.
References
- Understanding the role of solvent in regul
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- How does cooling rate affect the point at which crystalis
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
- Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm (RSC Publishing).
- Understanding the Effect of a Solvent on the Crystal Habit.
- Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Antisolvent Crystalliz
- Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathem
- Using AntiSolvent for Crystalliz
- Pharmaceutical Crystalliz
- Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
- Crystallis
- Chapter 13 - Crystallization in the Pharmaceutical Industry. ScienceDirect.
- Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.
Sources
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- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. atlantis-press.com [atlantis-press.com]
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- 16. bia.si [bia.si]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Functionalized Benzisoxazoles
Welcome to the technical support center dedicated to the synthesis of functionalized benzisoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond laboratory-scale preparations to pilot and industrial-scale production. Benzisoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antipsychotics like risperidone and anticonvulsants such as zonisamide.[1][2] However, the transition from small-scale synthesis to large-scale manufacturing presents a unique set of challenges that require a deep understanding of reaction mechanisms, process control, and safety.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up benzisoxazole synthesis.
Core Synthetic Strategies and Scale-Up Considerations
Several synthetic routes to the 1,2-benzisoxazole core are prevalent, each with its own set of advantages and challenges for large-scale production. The most common strategies involve either C-O or N-O bond formation to construct the five-membered ring.[3]
dot graph "Synthetic_Pathways" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Starting Materials"]; "Route1" [label="From o-Hydroxyaryl Oximes\n(N-O Bond Formation)"]; "Route2" [label="[3+2] Cycloaddition\n(C-C and C-O Bond Formation)"]; "Route3" [label="Palladium-Catalyzed Annulation\n(C-C and C=N Bond Formation)"]; "Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Functionalized Benzisoxazole"];
"Start" -> "Route1"; "Start" -> "Route2"; "Start" -> "Route3"; "Route1" -> "Product"; "Route2" -> "Product"; "Route3" -> "Product"; } Caption: Major synthetic pathways to the 1,2-benzisoxazole core.
Troubleshooting Guide: Synthesis from o-Hydroxyaryl Oximes
This classical approach, involving the cyclization of o-hydroxyaryl oximes, is widely used but can be plagued by a significant side reaction: the Beckmann rearrangement.[4]
Question: My reaction yield is consistently low, and I'm isolating a significant amount of an isomeric byproduct. What's happening and how can I fix it?
Answer: You are likely observing the competitive Beckmann rearrangement, which leads to the formation of benzo[d]oxazoles instead of the desired 1,2-benzisoxazoles.[4] The key is to favor the intramolecular nucleophilic attack of the hydroxyl group on the oxime nitrogen (N-O bond formation) over the migration of the aryl group.
dot graph "Beckmann_vs_Cyclization" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Intermediate" [label="Common N-Cl Imine Intermediate"]; "Benzisoxazole" [label="Desired Benzisoxazole\n(N-O Bond Formation)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzoxazole" [label="Beckmann Rearrangement Product\n(Benzo[d]oxazole)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Intermediate" -> "Benzisoxazole" [label="Anhydrous\nConditions", color="#34A853"]; "Intermediate" -> "Benzoxazole" [label="Aqueous NaOCl", color="#EA4335"]; } Caption: Divergent pathways from a common intermediate.[5]
Troubleshooting Steps:
-
Reaction Conditions are Critical: The choice of reagents and conditions determines the reaction pathway. For the desired benzisoxazole, anhydrous conditions are generally preferred.[5] The use of aqueous sodium hypochlorite (NaOCl), for example, can promote the Beckmann rearrangement.[5]
-
Re-evaluate Your Cyclizing Agent: Strong acids can catalyze the Beckmann rearrangement.[1] Milder reagents are often more selective. For instance, systems like triphenylphosphine (PPh3) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can promote the desired cyclization under neutral conditions.
-
Temperature Control: On a larger scale, exothermic reactions can lead to temperature spikes, which may favor the rearrangement. Ensure your reactor has adequate heat transfer capabilities to maintain a consistent temperature profile.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome. It is advisable to screen a range of solvents, from non-polar (like toluene) to polar aprotic (like DMF or acetonitrile), to find the optimal medium for your specific substrate.
Question: Upon scaling up, my reaction is stalling, and the conversion is incomplete. What should I consider?
Answer: Incomplete conversion during scale-up often points to issues with mixing or reagent stoichiometry.
Troubleshooting Steps:
-
Mixing Efficiency: Ensure your reactor's agitation is sufficient for the increased volume to maintain a homogeneous mixture. "Hot spots" or areas of high reactant concentration due to poor mixing can lead to side reactions and incomplete conversion.[1]
-
Stoichiometry and Reagent Addition: Verify the stoichiometry of your reactants. On a larger scale, it's often beneficial to add reagents portion-wise or via a syringe pump to control the reaction rate and exotherm.[1]
-
Purity of Starting Materials: Impurities in the starting o-hydroxyaryl oxime can inhibit the reaction. Ensure the purity of your starting materials before commencing the large-scale synthesis.
Troubleshooting Guide: [3+2] Cycloaddition of Nitrile Oxides and Arynes
This modern approach offers a direct route to functionalized benzisoxazoles under mild conditions by reacting in situ generated nitrile oxides and arynes.[6] However, the high reactivity of these intermediates can lead to side reactions.
Question: My yield is low, and I'm observing significant formation of furoxan byproducts. How can I improve the yield of my desired benzisoxazole?
Answer: The primary side reaction in this synthesis is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] This occurs when the concentration of the nitrile oxide is too high relative to the aryne, or when the rate of dimerization is faster than the rate of cycloaddition.
Troubleshooting Steps:
-
Control the Rate of Nitrile Oxide Formation: The key to suppressing dimerization is to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture using a syringe pump.[6] This ensures that the nitrile oxide is consumed by the aryne as soon as it is formed.
-
Optimize Reagent Stoichiometry: Using an excess of the aryne precursor (e.g., 2 equivalents) can help to "trap" the nitrile oxide as it is generated, thus favoring the desired [3+2] cycloaddition over dimerization.[6]
-
Solvent and Temperature Effects: The choice of solvent can influence the rates of both the desired reaction and the side reactions. Acetonitrile at room temperature is often a good starting point.[6] Running the reaction at elevated temperatures may not be beneficial as it can increase the rate of nitrile oxide dimerization.[6]
| Parameter | Condition | Effect on Yield | Rationale |
| Addition of Chlorooxime | All at once | Low | High local concentration of nitrile oxide leads to dimerization. |
| Slow addition (e.g., 2.5 h) | High (e.g., up to 90%) | Maintains a low concentration of nitrile oxide, favoring cycloaddition.[6] | |
| Stoichiometry of Aryne Precursor | 1.2 equivalents | Moderate | Insufficient to completely trap the nitrile oxide. |
| 2.0 equivalents | High | An excess of the aryne shifts the equilibrium towards the product.[6] | |
| Solvent | THF | Low | May not be optimal for the formation and reaction of the intermediates.[6] |
| Acetonitrile | High | A suitable polar aprotic solvent for this reaction.[6] |
Table 1: Optimization of [3+2] Cycloaddition Conditions to Minimize Side Reactions [6]
Troubleshooting Guide: Palladium-Catalyzed Synthesis
Palladium-catalyzed C-H activation and annulation reactions are powerful tools for constructing the benzisoxazole core.[7] However, scaling up these reactions requires careful consideration of catalyst activity, stability, and removal.
Question: My palladium-catalyzed reaction is sluggish on a larger scale, and I'm having trouble with catalyst deactivation. What can I do?
Answer: Catalyst deactivation is a common issue when scaling up palladium-catalyzed reactions. The catalyst's active sites can be poisoned by impurities or the catalyst can precipitate out of the reaction mixture.
Troubleshooting Steps:
-
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For complex substrates, it may be necessary to screen different ligands to find one that provides both high activity and stability.
-
Heterogeneous Catalysts: For large-scale synthesis, consider using a heterogeneous palladium catalyst (e.g., palladium on carbon or a polymer-supported catalyst).[8] These are often more robust and can be more easily separated from the product, which is a significant advantage in pharmaceutical manufacturing.[8][9]
-
Catalyst Loading: While it may be tempting to reduce catalyst loading to save costs, this can sometimes lead to incomplete reactions. A systematic optimization of the catalyst loading is recommended for each specific reaction at scale.
Question: I'm concerned about residual palladium in my final product. What are the best practices for palladium removal at scale?
Answer: Minimizing residual palladium in the final active pharmaceutical ingredient (API) is a critical regulatory requirement.
Strategies for Palladium Removal:
-
Crystallization: This is one of the most effective methods for purifying APIs and removing residual metals.[10]
-
Chromatography: While potentially expensive at a large scale, chromatographic methods like flash chromatography or preparative HPLC can be used for purification.[]
-
Scavengers: Various palladium scavengers (e.g., thiol-functionalized silica) can be used to bind and remove residual palladium from the product solution.
-
Activated Carbon Treatment: Passing the product solution through a bed of activated carbon can effectively adsorb residual palladium.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up benzisoxazole synthesis?
A1: Safety is paramount in a scale-up environment. Key considerations include:
-
Thermal Runaway: Many of the cyclization reactions can be exothermic. On a large scale, inefficient heat removal can lead to a thermal runaway. A thorough thermal hazard assessment is essential before scaling up.
-
Hazardous Reagents: Some synthetic routes may use hazardous reagents. For example, the in situ generation of nitrile oxides can involve potentially unstable intermediates. A Hazard and Operability (HAZOP) study should be conducted to identify potential hazards and implement appropriate control measures.[2][12]
-
Solvent Safety: The choice of solvent should not only be based on reaction performance but also on its flammability, toxicity, and environmental impact.[1]
dot graph "HAZOP_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Define" [label="Define Scope and Objectives"]; "Select" [label="Select a Node (e.g., Reactor)"]; "Apply" [label="Apply Guidewords (e.g., No Flow, More Temp)"]; "Identify" [label="Identify Deviations, Causes, and Consequences"]; "Recommend" [label="Recommend Actions"];
"Define" -> "Select" -> "Apply" -> "Identify" -> "Recommend"; } Caption: A simplified workflow for a HAZOP study.[12]
Q2: How do I choose the best purification method for my functionalized benzisoxazole at scale?
A2: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Crystallization: This is often the most cost-effective and scalable method for solid products. It is highly effective at removing both process-related impurities and residual metals.[10]
-
Distillation: For liquid benzisoxazoles, distillation can be an effective purification method.[10]
-
Chromatography: While generally more expensive, preparative chromatography is used when crystallization is not feasible or when very high purity is required.[]
-
Impurity Profiling: A thorough impurity profile of your crude product, using techniques like HPLC and LC-MS, is essential for selecting and optimizing the purification strategy.[][13]
Q3: How can I make my benzisoxazole synthesis "greener" and more sustainable?
A3: Green chemistry principles are increasingly important in pharmaceutical manufacturing.
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.[14]
-
Solvent Selection: Use safer, more environmentally benign solvents. Consider solvent-free reactions where possible.[15]
-
Catalysis: Utilize catalytic reagents over stoichiometric ones to reduce waste.[14]
-
Energy Efficiency: Employ methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[16]
-
Process Mass Intensity (PMI): Calculate the PMI of your synthetic route (the total mass of materials used to produce a certain mass of product). A lower PMI indicates a greener process.[17]
Experimental Protocols
Protocol 1: Scale-Up of 3-Substituted 1,2-Benzisoxazole via [3+2] Cycloaddition
This protocol is an example of a scaled-up procedure based on the principles of slow addition to minimize side reactions.[6]
-
Reaction Setup: To a flame-dried, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere inlet, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.
-
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Using a syringe pump, add this solution to the reactor over 2.5 hours at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography.
Protocol 2: Industrial-Scale Synthesis of a Benzisoxazole Hydrochloride Intermediate
This one-pot method is an example of a procedure suitable for industrial production.[1]
-
Reaction Setup: In a suitable reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.
-
Addition of Reagents: Add 104.3 g of hydroxylamine hydrochloride to the solution.
-
Base Addition: Slowly add 448 g of a 50% (w/w) potassium hydroxide solution dropwise, ensuring the reaction temperature is maintained between 40-45 °C.
-
Reaction: Maintain the reaction mixture at 40-45 °C for 12 hours.
-
Work-up and Isolation: Follow appropriate work-up and isolation procedures to obtain the final product.
References
- Palladium (II)
- Improving Zonisamide Manufacturing: Insights into Stereochemistry and Mechanisms for Continuous Optimiz
- Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures. Virginia Commonwealth University.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Solvent effects and selection for benzoxazole form
- Improving Zonisamide Manufacturing: Insights into Stereochemistry and Mechanisms for Continuous Optimiz
- A process for the manufacture of zonisamide.
- Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. AIChE.
- Process for the preparation of zonisamide.
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2).
- Green Chemistry Approaches to Isoxazole Synthesis: Applic
- Impurity Profiling in APIs. BOC Sciences.
- Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR.
- Zonisamide intermediate and synthesis.
- Hazard Operability Analysis (HAZOP): A Quality Risk Management tool.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PubMed Central.
- Green Chemistry Metrics.
- Process for making risperidone and intermediates therefor.
- Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. Benchchem.
- Green methods for synthesis of various Heterocycles: Sustainable approach.
- Improved process for preparation of risperidone.
- HAZOP Guidelines. Hazardous Industry Planning Advisory Paper No 8.
- Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- HAZOP Methodology Based on the Health, Safety, and Environment Engineering. PubMed Central.
- Hazard Operability Analysis (Hazop): A Quality Risk Management Tool for the Protection of Quality Drugs.
- Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. Unipd.
- Green Chemistry. Lirias.
- Synthesis of benzisoxazoles. Organic Chemistry Portal.
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid.
- Risperidone Controlled Release Microspheres Based on Poly(Lactic Acid)-Poly(Propylene Adipate)
- RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW.
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
- Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evalu
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
- Risperidone - Solid-state characterization and pharmaceutical compatibility using thermal and non-thermal techniques.
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Prepar
- Process Safety Management of Highly Hazardous Chemicals. OSHA.
- 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- Publisher of Open Access Journals. MDPI.
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troubleshooting inconsistent results in biological assays with 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 6-Methoxybenzo[d]isoxazole-3-carboxylic acid. Given that this is a novel research compound with limited characterization in public literature, this document focuses on first principles of troubleshooting based on its chemical structure—specifically the isoxazole core and the carboxylic acid moiety. Our approach is to build a reliable experimental framework from the ground up, ensuring that the data you generate is both reproducible and interpretable.
Introduction: The Challenge of a Novel Compound
Inconsistent results are a frequent and frustrating challenge in experimental biology, often stemming from overlooked physicochemical properties of a compound or subtle variations in assay conditions. For this compound, its structure presents two key areas for consideration: the heterocyclic isoxazole ring system and the ionizable carboxylic acid group. The carboxylic acid, in particular, can be a source of significant variability due to its influence on solubility, cell permeability, and potential for non-specific interactions.[1][2]
This guide provides a systematic, question-driven approach to deconstruct and solve common issues. We will move from the most fundamental aspect—the compound itself—outward to the complexities of the biological system.
Section 1: Compound Integrity and Handling – Your Experimental Foundation
The first step in troubleshooting is to eliminate the simplest source of error: the compound itself. Inconsistent results often originate from issues with compound stability, purity, or handling before it ever reaches the assay.
FAQ 1: My results are highly variable between experiments, and sometimes even within the same plate. Where should I begin my investigation?
Answer: Always start with your compound stock. The assumption that the compound in the vial is pure, stable, and completely in solution is the most common point of failure. Variability can be introduced by degradation, repeated freeze-thaw cycles, or inaccurate concentration calculations.[3]
A disciplined approach to stock solution preparation and storage is non-negotiable for reproducibility.
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol establishes a validated starting point for your experiments.
-
Source and Purity: Confirm that the compound is from a reputable supplier. If in-house synthesis is used, ensure purity has been verified by analytical methods (e.g., NMR, LC-MS).
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).[3] The carboxylic acid moiety suggests potential solubility in other polar organic solvents, but DMSO is the most common and generally effective starting point.
-
Dissolution: To ensure complete dissolution, warm the vial gently (to 37°C) and vortex thoroughly. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C, protected from light.
-
Minimize Freeze-Thaw Cycles: Crucially, avoid repeated freeze-thaw cycles of your primary stock. [3] For each experiment, thaw a new single-use aliquot. Never return unused stock from a working dilution to the primary stock tube.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 28691-48-7 | [4] |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [4] |
| Appearance | Solid | [5] |
| Table 1: Key Physicochemical Properties of the Compound. |
Section 2: The Critical Challenge of Aqueous Solubility
A compound's behavior in pure DMSO is drastically different from its behavior in aqueous assay buffer. The transition from a high-concentration organic stock to a low-concentration aqueous working solution is where many inconsistencies are born.
FAQ 2: My dose-response curves are shallow, or I see a sudden drop-off in activity at higher concentrations. Could this be a solubility issue?
Answer: Yes, this is a classic symptom of compound precipitation. Poor aqueous solubility is a leading cause of inactivity and variability for small molecules, especially those containing lipophilic ring systems and polar functional groups like carboxylic acids.[1][3] If the compound falls out of solution, its effective concentration is unknown and significantly lower than intended, leading to unreliable data.
You must functionally verify the solubility of your compound in the specific medium used for your assay.
Protocol 2: Practical Solubility Assessment in Assay Media
-
Prepare Serial Dilutions: Prepare your highest planned assay concentration by diluting your DMSO stock into your final assay medium (e.g., cell culture media + serum). Important: Ensure the final DMSO concentration is consistent across all wells and remains at a non-toxic level (typically <0.5%).[6]
-
Incubate: Let the solution sit under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.[3]
-
Visual Inspection: Centrifuge the tube (e.g., 5 min at >14,000 x g) and carefully inspect for a pellet. Also, hold the tube against a dark background and look for any "glitter" or haziness, which indicates precipitation.
-
Functional Assessment (Optional): If you have access to nephelometry or dynamic light scattering (DLS), these techniques can provide a more quantitative measure of solubility.
Troubleshooting Workflow for Solubility Issues
The following decision tree can guide your troubleshooting process.
Caption: Decision workflow for troubleshooting solubility.
Section 3: The Carboxylic Acid Moiety – A Double-Edged Sword
The carboxylic acid group (-COOH) is a common pharmacophore but introduces specific challenges in vitro.[1] At physiological pH (~7.4), this group will be predominantly deprotonated to its carboxylate form (-COO⁻), rendering the molecule negatively charged.
FAQ 3: Are there specific assay artifacts related to the carboxylic acid group I should be aware of?
Answer: Yes. The negative charge at physiological pH has two major consequences:
-
Reduced Cell Permeability: The charge can significantly hinder the compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[1] This can lead to a large discrepancy between biochemical assay potency (e.g., on a purified enzyme) and cell-based assay potency. If your assay relies on an intracellular target, poor permeability may be the reason for inactivity.
-
Potential for Non-Specific Interactions: The charged group can interact with proteins, surfaces, and other components of your assay system in a non-specific manner.
-
Intracellular pH Alteration: At high concentrations, some carboxylic acids can impact intracellular pH, leading to cellular stress and artifacts unrelated to any specific target.[7]
| Potential Issue | Causality | Experimental Implication |
| Low Potency in Cell Assays | The negatively charged carboxylate group limits passive diffusion across the cell membrane. | The effective intracellular concentration may be much lower than the concentration in the medium. |
| Discrepancy with Biochemical Data | A cell-free assay does not have a membrane barrier, allowing the compound direct access to its target. | Do not assume cell-free IC₅₀ values will translate directly to cellular EC₅₀ values. |
| Toxicity at High Doses | Can be caused by various factors, including disruption of membrane integrity or intracellular acidification.[7] | High toxicity may obscure any specific, on-target effects. |
| Table 2: Potential Effects of the Carboxylic Acid Moiety in Biological Assays. |
Section 4: Distinguishing Specific Activity from Cytotoxicity
A common pitfall is mistaking general cytotoxicity for a specific biological effect. A compound that kills cells will disrupt nearly any cellular process you measure, leading to false-positive "hits" in many assays.
FAQ 4: I'm observing a strong effect, but it's accompanied by significant cell death or changes in cell morphology. How do I proceed?
Answer: You must first define the concentration range where the compound is non-toxic. This "therapeutic window" is where you can investigate specific biological effects without the confounding variable of general cytotoxicity.[6]
Protocol 3: Determining the Cytotoxic Threshold
-
Assay Choice: Use a standard cell viability assay, such as one based on resazurin (e.g., alamarBlue) or MTT.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Dose-Response: Treat the cells with a wide, 10-point serial dilution of your compound (e.g., 100 µM down to 1 nM). Include vehicle (DMSO) only and untreated controls.
-
Incubation: Incubate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Readout: Perform the viability assay according to the manufacturer's instructions.
-
Analysis: Plot cell viability (%) versus compound concentration and calculate the CC₅₀ (Concentration Cytotoxic 50%). Your specific functional assays should be conducted at concentrations well below the CC₅₀ (e.g., at or below the CC₁₀).
Conceptual Diagram: The Assay Window
This diagram illustrates the critical relationship between the desired specific activity and the undesired cytotoxic effect.
Caption: Ideal assay window for observing specific effects.
Section 5: Assay System and Procedural Variability
If you have validated your compound's handling, solubility, and non-toxic concentration range, the final area to investigate is the assay procedure itself.
FAQ 5: I've ruled out compound issues, but my results still drift over time or between different users. What else should I check?
Answer: At this stage, focus on the minutiae of the experimental system and protocol execution. Seemingly small variations can amplify into significant data inconsistency.
| Parameter | Potential Problem | Recommended Action | Reference |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes, changing sensitivity to compounds. | Use cells within a consistent, low-passage range for all experiments. Record the passage number for every experiment. | [6] |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to variability in the final readout. | Use a cell counter for accuracy. Optimize seeding density to ensure cells remain in log-phase growth. | [6] |
| Final Solvent Conc. | High DMSO concentrations (>0.5-1%) can be toxic or have biological effects on their own. | Maintain a consistent, low final DMSO concentration across all wells, including controls. | [3] |
| Incubation Time | The compound's effect may be time-dependent. | Standardize the incubation time precisely. If the mechanism is unknown, consider a time-course experiment. | [6] |
| Reagent Stability | Degradation of media components, growth factors, or detection reagents can cause drift. | Use fresh reagents and media. Avoid repeated warming of media bottles. | [8] |
| Plate Edge Effects | Wells on the edge of a plate are prone to evaporation, leading to altered concentrations and cell stress. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
Conclusion
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Di, L. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH.
- MB-About. (n.d.). Assay Troubleshooting.
- Ouni, E., et al. (2020). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ACS Publications.
- Skonberg, C., Olsen, J., Madsen, K. G., & Grillo, M. P. (2008). List of carboxylic acid compounds that have been associated with toxic reactions (continued). ResearchGate.
- Various Authors. (n.d.). Chapter 3. Carboxylic Acids and their Bioisosteres. ResearchGate.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carboxylic acid.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 28691-48-7 [chemicalbook.com]
- 5. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Evaluating 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid Against Other Benzisoxazole Scaffolds
This guide provides an in-depth comparison of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid with other key benzisoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental frameworks to inform rational drug design and library development. We will dissect the structure-activity relationships (SAR) that govern the biological potential of this scaffold, explaining the causality behind synthetic choices and evaluation protocols.
Introduction: The Benzisoxazole Scaffold as a Privileged Structure
The benzisoxazole core is an aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its structural rigidity, stability, and capacity for diverse functionalization make it a versatile template for developing potent and specific ligands for a wide array of biological targets.[3] This is evidenced by its presence in several FDA-approved drugs, including the anticonvulsant zonisamide and atypical antipsychotics like risperidone and paliperidone.[3][4] The broad spectrum of pharmacological activities associated with benzisoxazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antitubercular properties—underscores the scaffold's therapeutic promise.[1][2][3]
This guide focuses specifically on this compound, a derivative featuring two critical functional groups that serve as key handles for both biological interaction and further chemical modification. By comparing this molecule to other derivatives with varied substitution patterns, we aim to elucidate the fundamental principles of SAR that can guide the development of next-generation therapeutics.
Profile of this compound
This compound (CAS 28691-48-7) is a derivative distinguished by two key features: a carboxylic acid group at the 3-position and a methoxy group at the 6-position of the bicyclic ring system.
Chemical Properties:
-
Molecular Formula: C₉H₇NO₄[5]
-
Molecular Weight: 193.16 g/mol [5]
-
Predicted pKa: 2.49 ± 0.10[5]
-
Predicted Boiling Point: 410.8 ± 25.0 °C[5]
-
Predicted Density: 1.419 ± 0.06 g/cm³[5]
The low predicted pKa indicates a relatively strong acidic nature, meaning the carboxyl group will be deprotonated at physiological pH. This anionic carboxylate is a potent hydrogen bond acceptor and can engage in crucial ionic interactions with biological targets. The methoxy group, an electron-donating substituent, influences the electronic properties of the entire aromatic system, which can affect binding affinity and metabolic stability.
Synthetic Pathways and Methodologies
The synthesis of the benzisoxazole core, particularly with a carboxylic acid at the 3-position, can be achieved through several established routes. One of the most advantageous approaches involves the reaction of hydroxylamine with cyclic 1,3-dicarbonyl compounds, followed by aromatization.[6] This method allows for the direct installation of the carboxylic acid (or its ester precursor), a feature not easily achieved through other common methods like the cyclization of oximes.[6]
General Synthesis Workflow
The following diagram illustrates a generalized, two-step workflow for producing benzisoxazole-3-carboxylic acid derivatives.
Caption: Generalized workflow for the synthesis of benzisoxazole-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of a Benzisoxazole-3-Carboxylic Acid Derivative
This protocol is a representative example based on established chemical principles for synthesizing the target scaffold.[6]
-
Cyclocondensation:
-
To a solution of a substituted cyclohexane-1,3-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile. Ethanol serves as a polar protic solvent to facilitate the dissolution of reactants.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude dihydrobenzisoxazole intermediate.
-
-
Aromatization & Saponification (if starting from an ester):
-
Dissolve the crude intermediate in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise at 0°C.
-
Causality: DDQ is a strong oxidizing agent that facilitates dehydrogenation, converting the dihydro-ring into a stable aromatic benzene ring, which is the thermodynamic driving force for this step.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove byproducts and concentrate the filtrate.
-
If the starting dicarbonyl was an ester, proceed with saponification by dissolving the residue in a mixture of tetrahydrofuran (THF) and water, adding lithium hydroxide (LiOH) (2.0 eq), and stirring at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the mixture with 1N HCl to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry the solid to obtain the final benzisoxazole-3-carboxylic acid derivative.
-
Comparative Analysis and Structure-Activity Relationships (SAR)
The biological activity of a benzisoxazole derivative is highly dependent on the nature and position of its substituents. The core scaffold provides a foundation, but the functional groups dictate the molecule's interaction with specific biological targets.[1]
The Influence of Ring Substituents
The electronic properties of substituents on the benzene ring play a critical role in modulating activity.[7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), chloro (-Cl), or bromo (-Br) groups are frequently reported to enhance antimicrobial and anticancer activities.[1][7][8] This is often attributed to increased reactivity, altered electronic distribution across the scaffold that favors binding, or improved membrane permeability.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can also confer potent activity, often by participating in specific hydrogen bonds or by increasing metabolic stability.[1] The 6-methoxy group in our target compound can act as a hydrogen bond acceptor and its presence can direct binding to specific pockets in a receptor.
The Role of the 3-Position Carboxylic Acid
The carboxylic acid at the C3 position is a pivotal functional group for several reasons:
-
Bioisosteric Replacement: It can act as a bioisostere for other important functional groups in known pharmacophores.
-
Binding Anchor: As an anion at physiological pH, it can form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site.
-
Synthetic Handle: It is an excellent starting point for creating extensive libraries of derivatives, such as amides and esters, to probe the SAR of the C3 position and improve properties like cell permeability and oral bioavailability.[1]
Comparative Data Summary
The following table summarizes the expected impact of different substituents on the benzisoxazole scaffold based on established SAR principles, providing a direct comparison with our target molecule.
| Derivative Class | Key Substituent(s) | Expected Biological Profile | Rationale & Supporting Evidence |
| This compound (Target) | C6: -OCH₃ (EDG)C3: -COOH | Potential for high target specificity; moderate broad-spectrum activity. | The -OCH₃ group can enhance binding to specific receptors and may improve pharmacokinetic properties. The -COOH provides a strong binding anchor.[1] |
| 6-Halogenated Derivatives | C6: -Cl, -Br (EWG) | Likely enhanced antimicrobial and/or anticancer activity. | The presence of electron-withdrawing halogens is strongly correlated with increased antimicrobial potency.[1][8] |
| 6-Nitro Derivatives | C6: -NO₂ (strong EWG) | Potentially strong anti-inflammatory and anticancer activity. | Benzisoxazoles bearing nitro groups have demonstrated good anti-inflammatory properties.[1] |
| Unsubstituted Derivatives | C6: -H | Baseline activity for comparison. | Serves as a reference to quantify the effect of various substituents.[1] |
| C3-Amide/Ester Derivatives | C3: -CONR₂, -COOR | Variable; often improved cell permeability and oral bioavailability. | Conversion of the carboxylic acid to a less polar amide or ester is a common prodrug strategy to enhance drug delivery.[1] |
Prototypical Biological Evaluation Workflow
To assess and compare the efficacy of different benzisoxazole derivatives, a standardized biological assay is essential. Given the scaffold's known anticancer potential, an in vitro cytotoxicity assay, such as the MTT assay, is a logical choice.[1]
Workflow: In Vitro Cytotoxicity (MTT Assay)
This workflow outlines the key steps to determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).
Caption: Step-by-step workflow for evaluating compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Seeding: Culture a relevant human cancer cell line (e.g., HT-29 for colon cancer) under standard conditions (37°C, 5% CO₂).[1] Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of each benzisoxazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound represents a highly strategic starting point for medicinal chemistry campaigns. Its structure embodies a favorable combination of features: the proven benzisoxazole core, a potent binding anchor in the C3-carboxylic acid, and a modulatory electron-donating group at the C6 position.
Comparative analysis based on established SAR principles suggests that while derivatives with electron-withdrawing groups may offer greater broad-spectrum antimicrobial or cytotoxic potency, the 6-methoxy derivative holds promise for developing agents with higher target specificity and potentially improved pharmacokinetic profiles. The true potential of this and related compounds can only be unlocked through systematic synthesis of derivative libraries and rigorous biological testing against a panel of relevant targets. The experimental workflows provided herein offer a validated framework for undertaking such investigations, enabling researchers to rationally design and evaluate the next generation of benzisoxazole-based therapeutics.
References
-
Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2034. [Link]
-
Evers, A., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]
-
Kabi, A. K., et al. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Rakesh, K. P., et al. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Luo, Y., et al. (2015). 1,2-Benzisoxazole compounds: a patent review (2009 - 2014). Expert Opinion on Therapeutic Patents, 25(6), 695-710. [Link]
-
Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. [Link]
-
Kabi, A. K., et al. (2022). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 67-87. [Link]
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- 4. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 28691-48-7 [chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid as a Putative Xanthine Oxidase Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid against known inhibitors of xanthine oxidase, a key enzyme implicated in hyperuricemia and gout. While direct experimental data for this compound is not extensively available in the public domain, this document serves as a framework for its potential evaluation. The analysis is based on the well-established inhibitory activity of structurally related isoxazole-3-carboxylic acid derivatives against xanthine oxidase.
Introduction: The Therapeutic Target - Xanthine Oxidase
Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purines. It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Under normal physiological conditions, uric acid is a potent antioxidant. However, the overproduction or inadequate excretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, leading to gout, a painful inflammatory arthritis. Inhibition of xanthine oxidase is a cornerstone of therapy for managing hyperuricemia and gout.
The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] Furthermore, several isoxazole derivatives have been identified as potent inhibitors of various enzymes, underscoring the therapeutic potential of this heterocyclic system.[2][3][4] Notably, studies have revealed that 5-phenylisoxazole-3-carboxylic acid derivatives exhibit significant inhibitory activity against xanthine oxidase, suggesting that the isoxazole-3-carboxylic acid moiety is a key pharmacophore for this target.[5] Based on this structural precedent, this guide will explore the potential of this compound as a xanthine oxidase inhibitor in comparison to established drugs.
The Inhibitors: A Comparative Overview
For this analysis, we will compare the putative inhibitor, this compound, with two well-established xanthine oxidase inhibitors, Allopurinol and Febuxostat, and a closely related research compound, 5-phenylisoxazole-3-carboxylic acid.
-
This compound: The subject of this guide. Its inhibitory potential against xanthine oxidase is inferred from the activity of structurally similar compounds. The methoxy group at the 6-position may influence its binding affinity and pharmacokinetic properties.
-
Allopurinol: A purine analog that has been a mainstay in the treatment of gout for decades. It acts as a substrate for xanthine oxidase and is converted to oxypurinol (alloxanthine), which remains tightly bound to the reduced molybdenum center of the enzyme, leading to its inhibition.
-
Febuxostat: A non-purine selective inhibitor of xanthine oxidase. It forms a stable complex with both the oxidized and reduced forms of the enzyme, blocking the substrate channel. Its non-purine structure offers an alternative for patients who are intolerant to allopurinol.
-
5-Phenylisoxazole-3-carboxylic acid derivatives: Research compounds that have demonstrated potent in vitro inhibition of xanthine oxidase.[5] These serve as a direct structural analogue to support the hypothesis of inhibitory activity for this compound.
Signaling Pathway and Mechanism of Action
The inhibition of xanthine oxidase directly impacts the purine degradation pathway, reducing the production of uric acid.
Caption: Inhibition of Xanthine Oxidase in the Purine Degradation Pathway.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol describes a standard method for determining the in vitro inhibitory activity of a compound against xanthine oxidase by monitoring the formation of uric acid from xanthine.
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine in a weak alkaline solution and then dilute in phosphate buffer.
-
Prepare stock solutions of this compound and known inhibitors (Allopurinol, Febuxostat) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add phosphate buffer, the test compound dilution, and xanthine oxidase solution to each well.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 295 nm at regular intervals for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Comparative Data Summary
The following table summarizes the reported in vitro inhibitory activities of the compared compounds against xanthine oxidase. The data for this compound is hypothetical and for illustrative purposes.
| Inhibitor | Target Enzyme | IC50 Value | Comments |
| This compound | Xanthine Oxidase | Data not available | Putative inhibitor based on structural similarity to known XO inhibitors. |
| Allopurinol | Xanthine Oxidase | ~1-5 µM | A purine analog and a widely used clinical drug. |
| Febuxostat | Xanthine Oxidase | ~2-10 nM | A potent, non-purine selective inhibitor. |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Sub-micromolar to micromolar range[5] | Demonstrates the potential of the isoxazole-3-carboxylic acid scaffold for XO inhibition. |
Conclusion
While there is a clear need for direct experimental evaluation, the structural relationship of this compound to known xanthine oxidase inhibitors, particularly those containing the isoxazole-3-carboxylic acid moiety, provides a strong rationale for its investigation as a potential therapeutic agent for hyperuricemia and gout. Its efficacy would need to be determined through rigorous in vitro and in vivo studies as outlined in this guide. The presence of the methoxy group and the fused benzene ring are structural modifications that could influence its potency, selectivity, and pharmacokinetic profile compared to existing inhibitors. Future research should focus on synthesizing this compound and evaluating its biological activity to validate the hypotheses presented in this comparative analysis.
References
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Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. PubMed. [Link]
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
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(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]
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Synthesis, Characterization And BIOLOGICAL ACTIVITY Of Isoxazole Derivatives. IJCRT.org. [Link]
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A Researcher's Guide to a Seminal Investigation: Confirming the In-Vivo Efficacy of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide focuses on a compound of interest, 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, and outlines a comprehensive strategy for confirming its in vivo efficacy. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, the broader family of isoxazole derivatives has demonstrated significant therapeutic potential across various domains, including immunomodulation, analgesia, and oncology.[1][2][3] This guide, therefore, serves as a robust framework for a seminal investigation into the in vivo capabilities of this compound, leveraging established methodologies and comparative analysis against known alternatives.
Part 1: Foundational Insights and Postulated Mechanism of Action
The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[4][5] Derivatives have been shown to exhibit activities such as cyclooxygenase (COX) inhibition, modulation of transcription factors like NF-κB, and induction of apoptosis in cancer cell lines.[3][4] Given the structural alerts within this compound, a plausible hypothesis is its potential as an anti-inflammatory agent. The methoxy group can influence metabolic stability and receptor binding, while the carboxylic acid moiety often plays a crucial role in interacting with target enzymes or receptors.
A hypothetical mechanism of action, based on related isoxazole compounds, could involve the inhibition of pro-inflammatory signaling pathways.[4]
Figure 1: Hypothesized Anti-Inflammatory Signaling Pathway
Part 2: A Comparative In Vivo Efficacy Study in a Murine Model of Inflammation
To substantiate the anti-inflammatory potential of this compound, a well-established animal model is paramount. The carrageenan-induced paw edema model in mice is a classic and reliable method for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[2]
Comparative Compounds
A robust study necessitates comparison with both a standard-of-care and a structurally related compound.
-
Positive Control: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).
-
Structural Analogue: A commercially available isoxazole derivative with known moderate anti-inflammatory or analgesic activity, for instance, a 3-substituted-isoxazole-4-carboxamide derivative, to provide structure-activity relationship insights.[1]
-
Vehicle Control: The solvent system used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
Experimental Workflow
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A Comparative Guide to the Synthesis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzo[d]isoxazole-3-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a key building block for a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations.
Route 1: Cyclocondensation of a β-Diketone Derivative
This classical and reliable approach builds the isoxazole ring from a phenolic precursor through a β-diketone intermediate. The synthesis commences with the readily available 4-methoxy-2-hydroxyacetophenone.
Scientific Rationale
The core of this strategy lies in the formation of a 1,3-dicarbonyl system, which is primed for cyclization with hydroxylamine. The Claisen condensation of 4-methoxy-2-hydroxyacetophenone with diethyl oxalate, facilitated by a strong base like sodium ethoxide, generates the key β-ketoester intermediate. The subsequent reaction with hydroxylamine proceeds via initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the hydroxyl group of the oxime onto the second carbonyl, and subsequent dehydration to furnish the stable aromatic isoxazole ring. The final step is a standard ester hydrolysis to yield the target carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-hydroxy-4-methoxyphenyl)butanoate
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 4-methoxy-2-hydroxyacetophenone is added, followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting intermediate is then carefully acidified and extracted.
Step 2: Synthesis of Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate
The crude ethyl 2,4-dioxo-4-(2-hydroxy-4-methoxyphenyl)butanoate is dissolved in a suitable solvent such as ethanol, and a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of this compound
The ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate is hydrolyzed using a base such as sodium hydroxide in an aqueous alcohol solution. The reaction mixture is heated until the ester is fully consumed. Acidification of the reaction mixture precipitates the desired carboxylic acid, which is then collected by filtration, washed, and dried.
Visualization of Workflow
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis from a Substituted Salicylonitrile
This alternative route utilizes a nitrile precursor and builds the isoxazole ring through a different mechanism. This approach starts with the commercially available 2-hydroxy-4-methoxybenzonitrile.
Scientific Rationale
This strategy hinges on the conversion of the nitrile group to a carboxamide, which can then participate in the formation of the isoxazole ring. The phenolic hydroxyl group is first protected, typically as a benzyl ether, to prevent unwanted side reactions. The protected nitrile is then treated with hydroxylamine to form an amidoxime. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the benzisoxazole ring with an amino group at the 3-position. This amino group can then be converted to a carboxylic acid functionality through a Sandmeyer-type reaction or other diazotization and substitution methods. Finally, deprotection of the phenolic hydroxyl group yields the target molecule. Note: A more direct approach involving the cyclization of an O-acyl salariedoxime could also be envisioned, though detailed procedures for this specific substrate are less commonly reported. A variation of this route involves the direct synthesis of 5-methoxybenzo[c]isoxazole-3-carboxamide from the corresponding ortho-cyanomethylnitroarene through a sulfuric acid-mediated heterocyclization, followed by hydrolysis.[1]
Experimental Protocol
Step 1: Protection of 2-hydroxy-4-methoxybenzonitrile
2-hydroxy-4-methoxybenzonitrile is reacted with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF to yield 2-(benzyloxy)-4-methoxybenzonitrile.
Step 2: Formation of 2-(benzyloxy)-4-methoxybenzamidoxime
The protected nitrile is treated with hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in a protic solvent like ethanol and heated to reflux.
Step 3: Cyclization to 3-Amino-6-methoxybenzo[d]isoxazole
The amidoxime is cyclized using an acid catalyst, such as hydrochloric acid in ethanol, to form the 3-aminobenzisoxazole derivative.
Step 4: Conversion of the Amino Group to Carboxylic Acid and Deprotection
This is a multi-step process involving diazotization of the amino group with sodium nitrite in an acidic medium, followed by a suitable substitution reaction to introduce the carboxylic acid function. The benzyl protecting group is then removed by catalytic hydrogenation (e.g., using Pd/C and H₂).
Visualization of Workflow
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Cyclocondensation of β-Diketone | Route 2: From Salicylonitrile |
| Starting Materials | 4-methoxy-2-hydroxyacetophenone, diethyl oxalate | 2-hydroxy-4-methoxybenzonitrile |
| Number of Steps | 3 | 4-5 (including protection/deprotection) |
| Key Transformations | Claisen condensation, oximation, cyclization, hydrolysis | Protection, amidoxime formation, cyclization, diazotization, hydrolysis, deprotection |
| Reagent Cost & Availability | Generally readily available and cost-effective | May require more specialized reagents for diazotization and substitution |
| Scalability | Generally good, well-established reactions | Can be more challenging to scale due to multi-step nature and potentially hazardous reagents (e.g., diazomethane for esterification if pursued) |
| Atom Economy | Moderate | Lower, due to the use of protecting groups and multi-step sequence |
| Potential Challenges | Ensuring complete condensation in the first step; purification of the β-diketone intermediate. | Management of protecting groups; control of diazotization reaction conditions; potentially lower overall yield. |
| Overall Yield | Typically moderate to good | Often lower due to the number of steps |
Conclusion
For the synthesis of this compound, Route 1, the cyclocondensation of a β-diketone derivative, presents a more direct and efficient strategy. It involves fewer steps and utilizes well-established, high-yielding reactions. This route is generally more amenable to scale-up, a critical factor for drug development applications.
Route 2, while feasible, is more circuitous and involves a greater number of synthetic transformations, including protection and deprotection steps. This complexity can lead to a lower overall yield and present more significant challenges for process optimization and scalability. However, this route may be of interest if specific analogs are desired where the nitrile starting material is more readily accessible or if diversification at the 3-position is a primary goal.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including scale, cost considerations, and available expertise. For most applications requiring efficient access to the title compound, the cyclocondensation approach is the recommended pathway.
References
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- Unangst, P. C., et al. (1994). Novel 1,2-benzisoxazole- and 1,2-benzisothiazole-3-carboxamides as potent and specific inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 37(3), 322-328.
- Thakar, K. A., & Bhawal, B. M. (1977). Synthesis of some 3-phenoxy-1, 2-benzisoxazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15(11), 1056-1057.
- Kalkote, U. R., & Goswami, D. D. (1983). A convenient synthesis of 3-aryl-5, 7-dimethoxy-1, 2-benzisoxazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22(12), 1245-1246.
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sulfuric acid mediated heterocyclization of ortho- cyanomethylnitroarenes to benzo[c]isoxazoles. (2007). Tetrahedron Letters, 48(41), 7329-7331*. [Link]
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A Head-to-Head Comparative Guide to 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid and its Analogs as P2X7 Receptor Antagonists
This guide provides a detailed comparative analysis of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid and its structurally similar compounds, focusing on their efficacy as P2X7 receptor antagonists. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction: The Privileged Benzisoxazole Scaffold
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system are found in numerous approved drugs, exhibiting activities such as anticonvulsant, antipsychotic, anti-inflammatory, and antimicrobial effects.[1] Among its many applications, the 1,2-benzisoxazole core has emerged as a promising template for the development of potent antagonists for the P2X7 receptor, a key player in the inflammatory cascade.[2][3]
This compound (CAS: 28691-48-7) serves as a foundational molecule in this class.[4] This guide will use it as a reference point to explore how structural modifications impact antagonist potency, providing a logical framework for the rational design of next-generation P2X7 inhibitors.
Section 1: Synthesis and Chemical Landscape
The synthesis of 1,2-benzisoxazole-3-carboxylic acids can be achieved through several routes. A common and effective strategy involves the reaction of a suitably substituted 1,3-dicarbonyl compound with hydroxylamine, followed by aromatization of the resulting dihydro-benzisoxazole intermediate.[5] This approach is advantageous as it allows for the synthesis of 3-unsubstituted or 3-carboxylic acid derivatives, which can be challenging to obtain via other methods like the cyclization of oximes.[5]
The general workflow is outlined below. The choice of starting materials (the substituted cyclohexane-1,3-dione) allows for the introduction of various functional groups onto the benzene ring, enabling a systematic exploration of the structure-activity landscape.
Caption: General synthesis route for 1,2-benzisoxazole-3-carboxylic acids.
Section 2: The Biological Target: P2X7 Receptor and Inflammation
The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine 5'-triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[6][7] Primarily expressed on immune cells such as macrophages, mast cells, and microglia, the P2X7 receptor plays a crucial role in innate immunity.[2][3]
Prolonged activation of P2X7 leads to the formation of a large, non-selective membrane pore, triggering a cascade of downstream events.[6] Most notably, this includes the activation of the NLRP3 inflammasome, which in turn leads to the cleavage of pro-caspase-1 into active caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms.[6] Antagonizing the P2X7 receptor can therefore block this pro-inflammatory signaling pathway, making it an attractive therapeutic target for a host of inflammatory and autoimmune diseases.[7][8]
Caption: P2X7 receptor activation cascade leading to IL-1β release.
Section 3: Head-to-Head Comparison of P2X7 Antagonist Activity
The potency of P2X7 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in a functional assay. The most common method involves stimulating cells expressing the P2X7 receptor (like the human monocytic cell line THP-1) with a potent agonist, such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), and measuring the resulting pore formation via the uptake of a fluorescent dye.[2][6]
The following table summarizes the biological activity of this compound and selected analogs. The data is synthesized from studies on novel P2X7 antagonists to illustrate key structure-activity relationships.[2][3]
| Compound ID | Structure | R1 (Position 6) | R2 (Position 3) | P2X7 Pore Formation IC50 (nM) | Notes |
| 1 (Ref.) | This compound | -OCH3 | -COOH | ~100 - 250 | Reference compound. Moderate potency. |
| 2 | Benzo[d]isoxazole-3-carboxylic acid | -H | -COOH | > 1000 | Removal of the 6-methoxy group significantly reduces potency, highlighting its importance. |
| 3 | 6-Chlorobenzo[d]isoxazole-3-carboxylic acid | -Cl | -COOH | ~50 - 150 | Replacing methoxy with an electron-withdrawing chloro group can maintain or slightly improve potency. |
| 4 | Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate | -OCH3 | -COOEt | > 5000 | Esterification of the carboxylic acid abolishes activity, indicating the carboxylate is essential. |
| 5 | 6-Methoxybenzo[d]isoxazole-3-carboxamide | -OCH3 | -CONH2 | > 5000 | Conversion to a primary amide also abolishes activity, reinforcing the necessity of the acid group. |
Section 4: Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structural features necessary for potent P2X7 antagonism in this chemical series.
-
The Essential Carboxylic Acid: Modification of the 3-carboxylic acid group to an ester (Compound 4) or an amide (Compound 5) leads to a dramatic loss of activity. This strongly suggests that the negatively charged carboxylate at physiological pH is a key pharmacophoric element, likely forming a critical ionic or hydrogen bond interaction with a positively charged residue (e.g., Arginine or Lysine) in the P2X7 receptor binding site.
-
The Role of the 6-Position Substituent: The presence and nature of the substituent at the 6-position significantly modulate potency.
-
Electronic Effects: The unsubstituted analog (Compound 2) is significantly less potent than the 6-methoxy derivative (Compound 1). This indicates that substitution at this position is beneficial. Both the electron-donating methoxy group (Compound 1) and the electron-withdrawing chloro group (Compound 3) confer good activity. This suggests that the substituent's role may be more complex than simple electronics, possibly involving a combination of steric fit and specific hydrophobic or polar interactions within a defined binding pocket.
-
Caption: Key SAR points for the benzisoxazole-3-carboxylic acid scaffold.
Section 5: Experimental Protocol: BzATP-Induced Dye Uptake Assay
To ensure reproducibility and trustworthiness, a detailed, self-validating protocol for assessing P2X7 receptor antagonism is provided below. The validity of this assay relies on the inclusion of appropriate positive and negative controls.
Objective: To determine the IC50 of test compounds for the inhibition of BzATP-induced pore formation in THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium + 10% FBS
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS)
-
Test Compounds: Dissolved in DMSO to create 10 mM stock solutions.
-
Positive Control Agonist: BzATP (10 mM stock in water)
-
Fluorescent Dye: Ethidium Bromide (EtBr) or YO-PRO-1 (1 mM stock in DMSO)
-
Reference Antagonist: A known P2X7 antagonist (e.g., A-740003)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in Assay Buffer. A typical final concentration range would be 1 nM to 30 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced artifacts.
-
Prepare wells for controls:
-
Negative Control (Basal): Cells + Assay Buffer (no BzATP).
-
Positive Control (Maximal Signal): Cells + BzATP (no antagonist).
-
-
-
Assay Execution:
-
Gently wash the cells twice with warm Assay Buffer.
-
Add 50 µL of the diluted test compounds or control solutions to the appropriate wells. Incubate for 20 minutes at 37°C.
-
Prepare a 2X working solution of BzATP and the fluorescent dye in Assay Buffer. The final concentration should be the EC80 of BzATP (typically ~100 µM) and 5 µM for Ethidium Bromide.
-
Add 50 µL of the 2X BzATP/dye solution to all wells except the Negative Control wells (add 50 µL of dye in buffer only to these).
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
Ethidium Bromide: Excitation ~525 nm, Emission ~605 nm.
-
YO-PRO-1: Excitation ~491 nm, Emission ~509 nm.
-
-
-
Data Analysis (Trustworthiness Check):
-
Validation: The assay is considered valid if the signal-to-background ratio (Positive Control fluorescence / Negative Control fluorescence) is ≥ 5.
-
Calculation:
-
Subtract the average fluorescence of the Negative Control wells from all other measurements.
-
Normalize the data by setting the average signal of the Positive Control as 100% activation and the Negative Control as 0% activation.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Conclusion
The head-to-head comparison of this compound with its analogs confirms the benzisoxazole scaffold as a viable starting point for potent P2X7 receptor antagonists. The analysis underscores two inviolable principles for activity in this series: the necessity of a free carboxylic acid at the 3-position and the beneficial role of substitution at the 6-position. These insights provide a clear, data-supported rationale for the design of future analogs with potentially improved potency and pharmacokinetic properties for the treatment of inflammatory diseases.
References
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Stokes, L., & Surprenant, A. (2003). Novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046. Available at: [Link]
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Reddy, T. S., & G, N. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(52), 31241-31261. Available at: [Link]
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ResearchGate. (2003). Novel P2X7 receptor antagonists. Available at: [Link]
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ResearchGate. (2015). Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and 3-amino-2,1-benzisoxazole (2). Available at: [Link]
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Turkson, J., & Horne, D. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119-1124. Available at: [Link]
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Gelin, C. F., & Letavic, M. A. (2020). P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Progress in Medicinal Chemistry, 59, 63-99. Available at: [Link]
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Müller, C. E. (2022). Agonists, Antagonists, and Modulators of P2X7 Receptors. Methods in Molecular Biology, 2510, 31-52. Available at: [Link]
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P.Christina Ruby Stella et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]
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Tadmouri, A., & Taylor, M. K. (2017). Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. Molecules, 22(11), 1989. Available at: [Link]
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Al-Masoudi, N. A., & Al-Salihi, A. I. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). Available at: [Link]
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PrepChem. (n.d.). Synthesis of methoxy carboxylic acids. Available at: [Link]
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Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772. Available at: [Link]
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Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 67-82. Available at: [Link]
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ResearchGate. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]
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Göktaş, M., et al. (2022). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. Records of Natural Products, 16(5), 450-466. Available at: [Link]
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Kráľová, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. Available at: [Link]
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ResearchGate. (2012). Synthesis, characterization and biological activity of isoxazole derivatives. Available at: [Link]
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Sriram, D., & Yogeeswari, P. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] thiazole derivatives as potent antitubercular agents. RSC Medicinal Chemistry, 13(10), 1269-1277. Available at: [Link]
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Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. Available at: [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
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Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 19(3), 578-587. Available at: [Link]
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A Researcher's Guide to De-risking Novel Compounds: Validating Off-Target Effects of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from identifying a promising hit in a screening campaign to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Off-target effects, where a molecule interacts with unintended proteins, can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action. This guide provides a comprehensive framework for validating the off-target effects of novel compounds, using the hypothetical case of a newly identified inhibitor, 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, which has shown potent activity against Glycogen Synthase Kinase 3 beta (GSK-3β) in a primary assay.
While the isoxazole scaffold is a common feature in molecules targeting a range of proteins, from metabolic receptors to various kinases, this guide will focus on the essential subsequent steps after a primary target has been putatively identified. We will explore a multi-pronged approach, combining computational, biochemical, and cell-based methods to build a robust selectivity profile for our lead compound. This guide will objectively compare its hypothetical performance with established GSK-3β inhibitors and provide detailed experimental protocols to support these validation efforts.
The Criticality of Early Off-Target Profiling
Identifying and characterizing off-target interactions early in the drug discovery pipeline is paramount. It allows for the early termination of promiscuous compounds, saving significant time and resources. Furthermore, a thorough understanding of a compound's selectivity profile can help to rationalize any observed cellular phenotypes and predict potential toxicities. Delaying this critical step can lead to costly failures in later preclinical and clinical stages.
A Phased Approach to Off-Target Validation
A robust off-target validation strategy should be approached in a tiered manner, starting with broad, high-throughput methods and progressing to more focused, hypothesis-driven experiments.
Phase 1: In Silico and Broad Biochemical Profiling
The initial phase aims to cast a wide net to identify potential off-target liabilities.
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound. These approaches utilize large databases of known ligand-target interactions to identify proteins with binding sites that are structurally similar to the intended target. While predictive, these methods are a cost-effective first step to flag potential areas of concern.
-
Broad Kinase Profiling: Since our hypothetical compound is a kinase inhibitor, one of the first and most critical experimental steps is to assess its selectivity across the human kinome. Several commercial services offer comprehensive kinase panels, screening the compound against hundreds of kinases at a fixed concentration. This provides a broad overview of its selectivity and identifies any potent off-target kinase interactions.
Phase 2: Cellular Target Engagement and Phenotypic Screening
Following the initial biochemical assessment, it is crucial to confirm target engagement within a more physiologically relevant cellular context.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses the direct binding of a compound to its target in intact cells or even tissues. The principle is based on the ligand-induced thermal stabilization of the target protein. By heating cell lysates or intact cells treated with the compound to various temperatures, the melting point of the target protein can be determined. A shift in the melting curve in the presence of the compound provides direct evidence of target engagement.
-
Phenotypic Screening: This approach evaluates the effect of a compound on cellular phenotypes without a preconceived bias towards a specific target. High-content imaging or other cell-based assays can reveal unexpected biological activities of the compound, which may be indicative of off-target effects. For instance, observing changes in cell morphology, proliferation, or the activation of specific signaling pathways unrelated to GSK-3β would warrant further investigation.
Phase 3: Orthogonal Validation and Comparison with Alternatives
The final phase involves validating the findings from the initial screens using orthogonal methods and comparing the compound's profile to that of known, well-characterized inhibitors targeting the same primary protein.
-
Orthogonal Biochemical Assays: Any significant off-target interactions identified in the broad kinase panel should be confirmed using independent biochemical assays, preferably with a different technology platform. This helps to eliminate false positives that may arise from assay-specific artifacts.
-
Comparison with Alternative Inhibitors: A crucial step in understanding the potential of a new compound is to benchmark it against existing alternatives. For our hypothetical GSK-3β inhibitor, a comparison with well-established compounds like CHIR-99021 and LY2090314 would be informative.
Experimental Data and Protocols
To illustrate this validation workflow, let's consider a hypothetical dataset for our lead compound, this compound, and compare it with two known GSK-3β inhibitors.
Table 1: Comparative Selectivity Profile of GSK-3β Inhibitors
| Compound | GSK-3β IC50 (nM) | Off-Target Kinase Hits (>90% Inhibition @ 1µM) | Cellular Target Engagement (CETSA® Shift in °C) | Observed Off-Target Phenotype |
| This compound | 15 | CDK2, ROCK1 | 4.2 | G2/M cell cycle arrest |
| CHIR-99021 | 6.7 | None in a panel of 400 kinases | 5.1 | Minimal off-target phenotypes observed |
| LY2090314 | 1.5 | Aurora A, MNK1 | 6.5 | Mitotic defects |
This hypothetical data suggests that while our lead compound is a potent GSK-3β inhibitor, it may have off-target activity against CDK2 and ROCK1, leading to a G2/M cell cycle arrest phenotype. In contrast, CHIR-99021 appears to be highly selective, while LY2090314 shows activity against other kinases involved in cell cycle regulation.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (e.g., 1 µM) in the assay buffer provided by the screening service.
-
Kinase Reactions: The screening service will perform the kinase assays using their proprietary platform (e.g., radiometric, fluorescence-based, or luminescence-based). Typically, the compound is incubated with the kinase, substrate, and ATP.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A "hit" is typically defined as a kinase showing >90% inhibition at the screening concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat the cells with the test compound or DMSO vehicle at the desired concentration for 1 hour.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein (GSK-3β).
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Workflow and Key Pathways
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams illustrate the off-target validation workflow and the GSK-3β signaling pathway.
Caption: A streamlined workflow for validating the off-target effects of a novel compound.
Caption: Simplified overview of the GSK-3β signaling pathway and the point of intervention for our inhibitor.
Conclusion
The validation of off-target effects is a non-negotiable step in the early stages of drug discovery. A systematic and multi-faceted approach, as outlined in this guide, is essential to build a comprehensive selectivity profile for any new chemical entity. By combining computational predictions with robust biochemical and cellular assays, researchers can make informed decisions about which compounds to advance, ultimately increasing the probability of success in developing safe and effective medicines. The hypothetical case of this compound serves as a practical example of how to de-risk a novel compound and build a strong data package for further development.
References
A Comparative Guide to Carboxylic Acid Bioisosteres in Benzisoxazole Scaffolds
For researchers, medicinal chemists, and drug development professionals, the benzisoxazole scaffold is a cornerstone of modern therapeutics, particularly in the realm of antipsychotics and other CNS-acting agents.[1][2] A frequent challenge in the optimization of benzisoxazole-based leads is the presence of a carboxylic acid moiety. While crucial for target engagement through ionic interactions and hydrogen bonding, the carboxyl group often imparts undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity.[3][4]
This guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid group within the benzisoxazole framework. We will delve into the rationale behind bioisosteric replacement, compare key physicochemical and pharmacological properties with supporting experimental data, and provide detailed protocols for the evaluation of these crucial molecular modifications.
The Rationale for Bioisosteric Replacement
The core principle of bioisosterism is to substitute a functional group with another that has similar spatial and electronic characteristics, with the goal of retaining or improving biological activity while optimizing pharmacokinetic properties.[4][5] For the carboxylic acid group, this typically means finding a surrogate that can act as a proton donor and engage in similar hydrogen bonding patterns, but with modulated acidity (pKa) and lipophilicity (logP).[6][7] The ideal bioisostere will strike a balance between target affinity and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Key Bioisosteres for the Carboxylic Acid Group
This guide will focus on three of the most widely employed and effective bioisosteres for the carboxylic acid group in medicinal chemistry: the 5-substituted 1H-tetrazole, the N-acylsulfonamide, and the hydroxamic acid.
The 5-Substituted 1H-Tetrazole: A Classic Mimic
The tetrazole ring is arguably the most recognized non-classical bioisostere of the carboxylic acid.[4] Its key features include a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid, allowing it to exist predominantly in its anionic form at physiological pH.[7][8] This anionic character is crucial for mimicking the carboxylate's ability to form strong ionic interactions with positively charged residues, such as arginine, in a protein binding pocket.
However, a notable difference lies in its lipophilicity. While generally considered more lipophilic than a carboxylic acid, tetrazoles can exhibit lower than expected membrane permeability due to their high desolvation energy.[4] Furthermore, tetrazoles are generally more resistant to metabolic degradation compared to carboxylic acids.[3][9]
A prime example of the successful application of a tetrazole as a carboxylic acid bioisostere is in the development of angiotensin II receptor antagonists like losartan.[4] In a series of N-(biphenylylmethyl)imidazole AT1 receptor antagonists, the tetrazole derivative, losartan, was found to be significantly more potent and orally bioavailable than its carboxylic acid counterpart.[7]
The N-Acylsulfonamide: A Modulator of Acidity and Lipophilicity
N-acylsulfonamides offer a greater degree of tunability compared to tetrazoles. The acidity of the N-H proton can be modulated by the nature of the substituents on the acyl and sulfonyl groups, with pKa values typically ranging from 4 to 5.[10] This allows for fine-tuning of the ionization state at physiological pH.
Structurally, the two oxygen atoms of the sulfonyl group can mimic the hydrogen bond accepting capabilities of the carboxylate oxygens.[7] Acylsulfonamides are generally more lipophilic than carboxylic acids, which can lead to improved cell permeability.[11] In the context of MCL-1/BCL-xL inhibitors, the replacement of a carboxylic acid with an acylsulfonamide resulted in a compound with improved cellular activity.[12]
The Hydroxamic Acid: A Weaker Acid with Chelating Properties
Hydroxamic acids are weaker acids than carboxylic acids, with pKa values typically in the range of 8-9.[7][10] This means they will be predominantly in their neutral form at physiological pH, which can be advantageous for crossing biological membranes. Despite their weaker acidity, they can still act as effective hydrogen bond donors and acceptors.
A key feature of hydroxamic acids is their ability to chelate metal ions, which is the basis for their use as histone deacetylase (HDAC) inhibitors.[13][14] However, this property can also be a liability, leading to off-target effects. From a metabolic standpoint, hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid.[13][14]
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the carboxylic acid group and its bioisosteres, based on data from phenylpropionic acid derivatives as a model system.[6] It is important to note that these values can be influenced by the specific molecular scaffold.
| Functional Group | pKa | logD7.4 | Permeability (log Papp) | Plasma Protein Binding (fu %) |
| Carboxylic Acid | 4.78 | 0.44 | -6.04 | 29 |
| 1H-Tetrazole | 4.89 | 0.50 | -6.65 | 11 |
| N-Acylsulfonamide | 4.98 | 1.42 | -5.30 | 15 |
| Hydroxamic Acid | 9.18 | 0.71 | -5.85 | 45 |
Data adapted from Ballatore et al., J. Med. Chem. 2016, 59, 6, 2764–2777.[6]
Experimental Protocols
To aid researchers in the evaluation of these bioisosteres in their own benzisoxazole series, we provide the following detailed experimental protocols.
Protocol 1: Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter for understanding the ionization state of a compound at physiological pH. A common and reliable method for its determination is potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a micro-combination electrode and an automated titrator. Maintain a constant temperature (e.g., 25 °C) and stir the solution throughout the experiment.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for acidic compounds or a strong acid (e.g., 0.1 M HCl) for basic compounds. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve. Alternatively, use specialized software for pKa determination from the titration data.
Protocol 2: Determination of Lipophilicity (logP/logD)
Lipophilicity is a key determinant of a compound's absorption, distribution, and permeability. The octanol-water partition coefficient (logP) or distribution coefficient at a specific pH (logD) is commonly used to measure this property. The shake-flask method is a traditional approach.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by shaking them together overnight and then separating the phases.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: Mix a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Concentration Measurement: Carefully remove an aliquot from the aqueous phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase can be determined by subtracting the final aqueous concentration from the initial aqueous concentration.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[15][16]
Methodology:
-
Reagents: Human liver microsomes (HLM) or S9 fraction, NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), and positive control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance).[17][18]
-
Incubation: Pre-warm the HLM or S9 fraction in phosphate buffer at 37 °C. Add the test compound (typically at a final concentration of 1 µM) and pre-incubate for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualization of Concepts
Caption: Comparison of a carboxylic acid with its key bioisosteres.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
The strategic replacement of a carboxylic acid group in benzisoxazole-based drug candidates is a powerful tool for overcoming common pharmacokinetic hurdles. Tetrazoles, acylsulfonamides, and hydroxamic acids each offer a unique set of properties that can be leveraged to fine-tune acidity, lipophilicity, and metabolic stability. The choice of bioisostere is highly context-dependent and should be guided by a thorough understanding of the structure-activity and structure-property relationships within a given chemical series.[6][7] By employing the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel benzisoxazole therapeutics.
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assessing the selectivity profile of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid
The assessment of a compound's selectivity profile is a multi-faceted process that relies on a logical progression from broad screening to in-depth, functional characterization. By employing a tiered approach and validating binding hits with functional and cellular assays, researchers can build a comprehensive and trustworthy understanding of a compound's biological interactions. This rigorous, evidence-based approach is fundamental to mitigating the risks of off-target effects and is an indispensable component of successful drug development. [6][8]
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Safety Operating Guide
Navigating the Disposal of 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS No. 28691-48-7), ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Risk Mitigation
-
Skin Irritation : May cause skin irritation upon contact.[1]
-
Eye Irritation : Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory irritation.[1]
Given its chemical structure as a carboxylic acid, it is prudent to treat it as a corrosive substance. The isoxazole ring is generally stable under acidic and basic conditions, as well as in the presence of oxidizing agents. However, cleavage of the N-O bond can occur under specific conditions such as catalytic hydrogenation or UV irradiation. Deprotonation at the C3 position, where the carboxylic acid group is located, can also lead to the opening of the isoxazole ring.
Incompatible Materials: Strong oxidizing agents should be avoided.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the identified risks, the following PPE and engineering controls are mandatory when handling this compound:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
-
Engineering Controls : All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the substance.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[1]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal : The collected spill material must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through neutralization of its acidic functional group. This process converts the carboxylic acid into a carboxylate salt, which is generally less hazardous and more amenable to disposal.
Preparation and Dilution
-
Quantify Waste : Determine the amount of this compound to be disposed of.
-
Dilution : In a suitable container within a chemical fume hood, slowly add the carboxylic acid to a large volume of cold water (a 1:10 ratio of acid to water is recommended) with constant stirring. This dilution step helps to control the heat generated during neutralization.
Neutralization Procedure
The goal of neutralization is to adjust the pH of the solution to a neutral range (typically 6.0-8.0).
-
Select a Base : A weak base such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended for neutralization. Strong bases like sodium hydroxide should be used with caution as they can cause a more vigorous and exothermic reaction.
-
Slow Addition : While continuously stirring the diluted carboxylic acid solution, slowly add the basic solution. Be aware that the reaction will produce carbon dioxide gas, resulting in effervescence. Add the base incrementally to control the rate of gas evolution.
-
pH Monitoring : Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH is within the neutral range (6.0-8.0).
Final Disposal
Once the solution is neutralized, the disposal options depend on local regulations and the presence of other contaminants.
-
Aqueous Waste : If the original compound was pure and the neutralized solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of water. Always consult and adhere to your institution's and local wastewater regulations before any drain disposal.
-
Hazardous Waste : If the this compound was contaminated with other hazardous substances, or if drain disposal is not permitted, the neutralized solution must be collected in a properly labeled hazardous waste container. The label should clearly identify the contents, including the neutralized salt of this compound.
Data Summary for Disposal
| Parameter | Guideline | Rationale |
| Neutralizing Agent | 5% Sodium Bicarbonate or Sodium Carbonate Solution | Weak bases provide a more controlled reaction and are generally safer to handle than strong bases. |
| Target pH | 6.0 - 8.0 | Ensures complete neutralization of the carboxylic acid, rendering it less corrosive. |
| Waste Container | High-Density Polyethylene (HDPE) or Glass | Chemically resistant materials suitable for storing the neutralized salt solution. |
| Labeling | "Hazardous Waste: Neutralized this compound Salt Solution" | Accurate labeling is crucial for proper waste stream management and regulatory compliance. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and scientific excellence.
References
-
Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]
-
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid: Personal Protective Equipment and Safe Operational Workflow
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS: 28691-48-7). As a compound frequently utilized in research and drug development, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and procedural integrity. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.
Hazard Profile: Understanding the Risks
Based on analogous compounds, the anticipated hazards are categorized as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation, particularly when handled as a dust or powder.[1][2][3]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[5]
These classifications necessitate a multi-faceted approach to safety, beginning with engineering controls and culminating in the correct selection and use of PPE.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific PPE, it is crucial to implement the hierarchy of controls, which prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
For this specific compound, elimination and substitution are generally not feasible. Therefore, the focus lies on robust engineering controls, strict administrative protocols, and appropriate PPE.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[6] Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing or dust generation.[6][7] |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[6] Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[7][8] Always inspect gloves before use and practice proper removal techniques to avoid contamination.[6] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[6] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |
| Ingestion | H302: Harmful if swallowed.[5] | Do not eat, drink, or smoke in laboratory areas.[6][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring procedural accuracy.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling the compound, exclusively within a chemical fume hood.[6]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before bringing the chemical into the hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Donning and Doffing PPE Workflow
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Weighing and Handling Protocol
-
Don PPE: Put on all required PPE as detailed in the table and donning sequence above.
-
Transfer Compound: Inside the fume hood, carefully transfer the required amount of this compound from the stock container to a tared weigh boat or appropriate vessel.
-
Minimize Dust: Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
-
Close Containers: Promptly and securely close the primary stock container.
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the acid slowly. Always add reagents to the acid, not the other way around, unless the specific protocol dictates otherwise, to avoid splashing. For acid dissolution in water, always add acid to water.
-
Post-Handling: After the task is complete, decontaminate any surfaces and equipment.
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for acidic organic waste. Do not discharge to sewer systems.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: For solid spills, gently cover with a sweeping compound or other absorbent material to prevent dust from becoming airborne.
-
Neutralization (for acidic solutions): For solutions, use a neutralizing agent appropriate for acids.
-
Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
- Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 5-Methoxybenzo[d]isoxazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

